1-Ethylpyridinium Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-ethylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.ClH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFMJCAPWCXUEI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883823 | |
| Record name | Pyridinium, 1-ethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
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Molecular Weight |
143.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2294-38-4 | |
| Record name | Ethylpyridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethylpyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-ethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-ethyl-, chloride (1:1) | |
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| Record name | 1-Ethylpyridinium Chloride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYLPYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38BQL5563G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what are the physicochemical properties of 1-Ethylpyridinium Chloride
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylpyridinium Chloride
Abstract: this compound ([C₂Py][Cl]) is a quaternary ammonium salt and a member of the pyridinium-based ionic liquid family. Its unique properties, including its ionic nature, solubility profile, and role as a versatile chemical intermediate, have positioned it as a compound of significant interest in research and various industrial applications. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, characterization methodologies, and safety considerations, tailored for researchers, chemists, and professionals in drug development.
Chemical Identity and Structure
This compound is composed of a positively charged 1-ethylpyridinium cation and a chloride anion. The delocalized positive charge on the aromatic pyridine ring and the presence of the ethyl group are fundamental to its chemical behavior and physical properties.
-
IUPAC Name: this compound
-
Synonyms: Ethylpyridinium chloride, N-ethylpyridinium chloride
The synthesis of this compound is a classic example of the Menshutkin reaction , an SN2 nucleophilic substitution where the nitrogen atom of the pyridine ring attacks the electrophilic ethyl group of an ethyl halide.[6][7]
Caption: The Menshutkin reaction for the synthesis of this compound.
Core Physicochemical Properties
The properties of this compound are summarized below. As an ionic liquid, it does not have a conventional boiling point, as it tends to decompose at elevated temperatures.
| Property | Value | Source(s) |
| Molecular Weight | 143.61 g/mol | [1][3][4][5] |
| Appearance | White to beige, crystalline powder; noted to be extremely hygroscopic. | [1][2][4][6] |
| Melting Point (Tₘ) | 100 °C or 116-118 °C. This variance may be due to purity or moisture content. | [1][2][3][4][6][8] |
| Boiling Point (Tₑ) | Not applicable; decomposes upon heating. | |
| Density (ρ) | Data not readily available in cited literature. | |
| Solubility | Soluble in water. Expected to be soluble in polar organic solvents like ethanol, but sparingly soluble in non-polar solvents like ether. | [1][3][4][8][9] |
Synthesis and Purification Protocol
The synthesis of this compound is a straightforward quaternization reaction. The primary challenge in its synthesis and handling is its highly hygroscopic nature, which necessitates anhydrous conditions.
Causality and Experimental Choices
-
Pressure Reactor: Chloroethane is a gas at standard temperature and pressure. Conducting the reaction in a sealed pressure vessel is essential to maintain it in a liquid state and ensure sufficient concentration for the reaction to proceed at an elevated temperature (120 °C).[2][6]
-
Excess Pyridine: Using a 10% stoichiometric excess of pyridine helps to drive the reaction to completion, ensuring that the limiting reagent (chloroethane) is fully consumed.[2][6]
-
Anhydrous Ether Wash: The product is an ionic salt, making it insoluble in a non-polar solvent like diethyl ether. Washing the crude product with anhydrous ether is a critical step to remove unreacted pyridine and other non-polar impurities without dissolving the desired salt.[2][6] The use of anhydrous ether is crucial to prevent the absorption of water by the hygroscopic product.
-
Inert Atmosphere Storage: Due to its propensity to absorb atmospheric moisture, the final product must be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[1][4][8]
Step-by-Step Synthesis Protocol
This protocol is adapted from established literature procedures.[2][6]
-
Preparation: Pre-cool the inner glass container of a Parr pressure reaction apparatus.
-
Charging the Reactor: Add a 10% stoichiometric excess of chilled, anhydrous pyridine to the cooled reactor.
-
Addition of Chloroethane: Carefully add liquified chloroethane to the reactor containing the pyridine.
-
Reaction: Seal the pressure reaction apparatus and heat the mixture to 120 °C for approximately 3 hours with stirring.
-
Cooling and Isolation: After the reaction period, cool the reactor to room temperature. The product should precipitate as white crystals.
-
Purification: Collect the crystals and wash them three times with anhydrous diethyl ether via suction filtration.
-
Drying: Dry the purified crystals in a vacuum oven at a modest temperature (e.g., 35-40 °C) to remove residual ether.
-
Storage: Immediately transfer the dry, white, extremely hygroscopic crystals to a desiccator or glovebox for storage under an inert atmosphere.[2][6]
Caption: Experimental workflow for the synthesis and purification of this compound.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a primary tool for confirming the structure of the 1-ethylpyridinium cation. The reported chemical shifts are consistent with the expected electronic environment of the protons.
-
¹H NMR (Solvent not specified): δ 9.90 (d, 2H, ortho-protons on pyridine ring), δ 8.60 (t, 1H, para-proton), δ 8.20 (t, 2H, meta-protons), δ 5.18 (q, 2H, methylene protons, -CH₂-), δ 1.75 (t, 3H, methyl protons, -CH₃).[2][6]
The downfield shifts of the pyridinium protons (δ 8.20-9.90) are characteristic of the electron-withdrawing effect of the positively charged nitrogen atom.
Thermal Analysis
Given the nature of ionic liquids, thermal analysis is critical to understanding their operational limits.
-
Differential Scanning Calorimetry (DSC): This technique is the standard method for determining the melting point (Tₘ) and other phase transitions of ionic liquids.[1]
-
Protocol Outline: A small, weighed sample (5-10 mg) is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle (e.g., heating from 25 °C to 150 °C, cooling to -80 °C, and reheating to 200 °C at a controlled rate of 10 °C/min).[1] The melting point is determined from the peak of the endothermic event during the second heating cycle. This procedure ensures a consistent thermal history.
-
Moisture Content
The extreme hygroscopicity of this compound makes accurate water content determination essential, as moisture can significantly alter its physicochemical properties.
-
Karl Fischer Titration (KFT): KFT is the gold-standard method for quantifying water content in ionic liquids.[2][3]
-
Methodology: A known mass of the ionic liquid is dissolved in a suitable anhydrous solvent (specialized KF solvents or anhydrous methanol). The solution is then titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the amount of water is calculated from the volume of titrant used. The high solubility of many ionic liquids makes them amenable to this technique.[4][8]
-
Safety and Handling
This compound is classified as an irritant. Proper personal protective equipment (PPE) is mandatory during handling.
-
GHS Hazard Classifications:
-
Risk Statements: R36/37/38 - Irritating to eyes, respiratory system and skin.[1][3][4]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection).[1][3][4]
-
Handling: Handle in a well-ventilated area, avoiding dust formation. Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[1][4][8]
Applications in Research and Drug Development
As a versatile ionic liquid, this compound has several established and emerging applications:
-
Solvent for Chemical Reactions: Its ability to dissolve a wide range of organic and inorganic compounds makes it a useful medium for organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[10][11]
-
Electrolytes: Its ionic nature and conductivity make it a candidate for use as an electrolyte in energy storage devices like batteries and supercapacitors.[10]
-
Catalysis: It can serve as both a solvent and a catalyst in certain chemical transformations.[11]
-
Biological Applications: It has been used in research involving cell cultures, where it can influence cellular processes or improve the solubility of biomolecules.[10]
References
- 1. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiyka.com [hiyka.com]
- 3. iolitec.de [iolitec.de]
- 4. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 5. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. research.tue.nl [research.tue.nl]
- 7. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 8. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 9. researchgate.net [researchgate.net]
- 10. 2294-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 1-Ethylpyridinium Chloride: Properties, Synthesis, and Applications in Scientific Research
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1-Ethylpyridinium Chloride. It delves into its fundamental properties, synthesis, and diverse applications, with a focus on its utility in modern chemical and pharmaceutical research.
Core Characteristics of this compound
This compound, an organic salt, is a member of the pyridinium cation family. It is characterized by a pyridine ring where the nitrogen atom is quaternized by an ethyl group, with chloride as the counter-anion. This structure imparts unique properties that make it a versatile compound in various scientific domains.
Chemical Identity and Physicochemical Properties
A summary of the key identifiers and physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2294-38-4 | [1][2][3] |
| Molecular Formula | C₇H₁₀ClN | [1][2][3] |
| Molecular Weight | 143.61 g/mol | [1][2][3] |
| IUPAC Name | 1-ethylpyridin-1-ium chloride | [3] |
| Synonyms | Ethylpyridinium chloride, N-Ethylpyridinium chloride | [1][4] |
| Appearance | White to light green or blue crystalline powder | [1][5] |
| Melting Point | Approximately 100-118 °C | [2][6][7] |
| Solubility | Soluble in water | [2][7] |
Molecular Structure
The molecular structure of this compound consists of a positively charged 1-ethylpyridinium cation and a negatively charged chloride anion. The positive charge on the cation is delocalized across the aromatic pyridine ring, which contributes to its stability.
Caption: Molecular structure of this compound.
Synthesis and Characterization
The synthesis of this compound is a straightforward quaternization reaction. A common and effective method involves the direct reaction of pyridine with chloroethane.
Synthesis Protocol
This protocol is adapted from established methods for the synthesis of alkyl pyridinium chlorides.[6][7]
Materials:
-
Pyridine (chilled)
-
Liquified chloroethane
-
Anhydrous ether
-
Parr pressure reaction apparatus
Procedure:
-
In a cold trap (e.g., using a dry ice-acetone bath), liquify the chloroethane gas.
-
Transfer the liquified chloroethane to the pre-cooled inner glass container of a Parr pressure reaction apparatus.
-
Add a 10% stoichiometric excess of chilled pyridine to the reaction vessel.
-
Seal the pressure reaction apparatus securely.
-
Heat the mixture to 120°C for 3 hours.
-
After the reaction is complete, allow the apparatus to cool to room temperature.
-
The resulting product, a white crystalline solid, is then collected.
-
Wash the crystals three times with anhydrous ether to remove any unreacted starting materials.
-
Dry the purified crystals under vacuum.
This procedure typically yields this compound with a purity of over 98%.[1] The resulting crystals are often hygroscopic and should be stored in a desiccator or under an inert atmosphere.[6][7]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the synthesized this compound.
¹H NMR (Proton NMR): The expected chemical shifts (δ) for the protons in this compound are as follows[6]:
-
δ 1.75 (t, 3H): Triplet corresponding to the methyl (CH₃) protons of the ethyl group.
-
δ 5.18 (q, 2H): Quartet corresponding to the methylene (CH₂) protons of the ethyl group.
-
δ 8.20 (t, 2H): Triplet for the protons at the meta positions (C3 and C5) of the pyridine ring.
-
δ 8.60 (t, 1H): Triplet for the proton at the para position (C4) of the pyridine ring.
-
δ 9.90 (d, 2H): Doublet for the protons at the ortho positions (C2 and C6) of the pyridine ring.
Applications in Research and Development
This compound's identity as an ionic liquid grants it a unique set of properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of compounds.[1] These characteristics make it a valuable tool in various research and industrial applications.
Green Chemistry and Catalysis
As a versatile ionic liquid, this compound can serve as a recyclable and environmentally benign alternative to traditional volatile organic solvents in a variety of chemical reactions.[1] Its use can lead to improved reaction rates and selectivities. Pyridinium-based ionic liquids are known to be effective solvents in reactions such as Diels-Alder, Heck, and Wittig reactions.
Electrochemistry
The high ionic conductivity and wide electrochemical window of pyridinium-based ionic liquids make them suitable for use as electrolytes in various electrochemical devices, including batteries and supercapacitors.[1] this compound, in particular, can enhance energy efficiency and storage capacity in these applications.[1] Furthermore, its properties are leveraged in the development of sensitive and selective electrochemical sensors for environmental monitoring.[1]
Potential in Biological and Pharmaceutical Research
While direct applications in drug formulations are still an emerging area of research, the unique solvent properties of pyridinium ionic liquids are of significant interest to the pharmaceutical industry. Their ability to dissolve poorly soluble active pharmaceutical ingredients (APIs) could enhance bioavailability.[8] Additionally, this compound has been used in studies involving cell cultures and microbiology, where it can influence cellular processes and improve the solubility of certain biomolecules.[1]
Safety and Toxicological Profile
A thorough understanding of the safety and toxicological profile of any chemical is paramount, especially in the context of drug development.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation.[9]
-
Eye Irritation (Category 2): Causes serious eye irritation.[9]
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this compound.
Toxicological Data Considerations
While specific, in-depth toxicological studies on this compound are not extensively available in the public domain, valuable insights can be drawn from studies on structurally related pyridinium ionic liquids. The National Toxicology Program (NTP) has conducted toxicity studies on N-butylpyridinium chloride, a close analog.[2] These studies on related compounds are crucial for understanding the potential biological effects of this class of chemicals and for guiding future research into their safety. It is important to note that toxicity can be influenced by the alkyl chain length and the nature of the anion.[3] Therefore, direct extrapolation of toxicity data should be done with caution, and specific toxicological assessments for this compound are warranted for applications where human exposure is a possibility.
Conclusion
This compound is a versatile and accessible ionic liquid with a growing number of applications in both academic and industrial research. Its straightforward synthesis, coupled with its unique physicochemical properties, makes it a valuable tool in green chemistry, electrochemistry, and as a potential enabler in pharmaceutical sciences. As with any chemical, a thorough understanding of its properties and a commitment to safe handling practices are essential for its responsible and effective use. Further research into its biological interactions and toxicological profile will be crucial for unlocking its full potential in the field of drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Overview - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Peer Review - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 8. longdom.org [longdom.org]
- 9. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of 1-Ethylpyridinium Chloride
Introduction
1-Ethylpyridinium chloride ([C₂Py]Cl) is a quaternary ammonium salt and a member of the pyridinium-based ionic liquid family. Its unique physicochemical properties, including high thermal stability, negligible vapor pressure, and excellent electrochemical stability, have positioned it as a versatile compound in a multitude of applications.[1] These range from its use as a solvent in organic synthesis and catalysis to its role as an electrolyte in batteries and supercapacitors.[1] The performance of this compound in these applications is critically dependent on its purity. This guide provides a comprehensive overview of the synthesis and purification of this compound, grounded in established scientific principles and practical laboratory experience.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its successful synthesis and purification.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClN | [2] |
| Molecular Weight | 143.61 g/mol | [2] |
| Melting Point | 100-118 °C | [3][4][5] |
| Appearance | White to off-white, hygroscopic crystalline solid | [3][6] |
| Solubility | Soluble in water | [4][5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Menschutkin reaction, a classic quaternization reaction involving the alkylation of a tertiary amine (pyridine) with an alkyl halide (ethyl chloride).[7]
Reaction Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloride. This concerted reaction involves the simultaneous formation of the C-N bond and cleavage of the C-Cl bond, resulting in the formation of the 1-ethylpyridinium cation and a chloride anion.
Experimental Protocol
A well-established method for the synthesis of this compound involves the reaction of pyridine with liquified chloroethane under pressure.[3][6]
Materials:
-
Pyridine (anhydrous)
-
Chloroethane (liquified)
-
Anhydrous ether
-
Parr pressure reaction apparatus
Procedure:
-
Chill a 10% stoichiometric excess of pyridine in the inner glass container of a Parr pressure reaction apparatus.
-
Carefully add liquified chloroethane to the chilled pyridine.
-
Seal the pressure reaction apparatus and heat the mixture to 120°C for 3 hours.[3][6]
-
After the reaction is complete, cool the apparatus to room temperature.
-
The resulting product will be a white, crystalline solid.[3][6]
-
Wash the crude product three times with anhydrous ether to remove unreacted starting materials.[3][6]
-
Dry the purified crystals under vacuum.[6]
This procedure has been reported to yield this compound with a melting point of 116-118°C in 83.4% yield.[3][6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The purity of ionic liquids is paramount for their application, as impurities can significantly alter their physicochemical properties.[8] Common impurities in this compound synthesized via the Menschutkin reaction include unreacted starting materials (pyridine and ethyl chloride), water, and other organic solvents used during the workup.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, the low melting point and high polarity of many ionic liquids can make purification by recrystallization challenging.[9] For pyridinium salts, acetic acid has been used as a recrystallization solvent.[10]
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of acetonitrile and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, inducing crystallization.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
Removal of Volatile Impurities
Heating under vacuum is a traditional method for removing water and volatile organic solvents from ionic liquids.[8] However, this can be a time-consuming process.[8] A more efficient method is to sweep the ionic liquid with an inert gas, such as nitrogen, at a slightly elevated temperature.[8] This technique can effectively remove impurities like water, ethanol, methanol, acetonitrile, ethyl acetate, and acetone in a few hours.[8]
Purification using Sorbent Materials
For the removal of non-volatile impurities, treatment with sorbent materials like activated charcoal and alumina can be highly effective.[11] These materials can remove colored impurities and other trace organic contaminants.[11]
Protocol for Sorbent Purification:
-
Dissolve the crude this compound in a suitable solvent (e.g., water).[11]
-
Add activated charcoal and/or alumina to the solution.
-
Stir the mixture at a specified temperature for a set period.
-
Remove the sorbent material by filtration.
-
Remove the solvent under reduced pressure to obtain the purified ionic liquid.
Purification Workflow Diagram
Caption: Various methods for the purification of this compound.
Characterization and Quality Control
The purity and identity of the synthesized this compound must be confirmed through various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the 1-ethylpyridinium cation. The expected proton NMR signals for this compound are: δ1.75 (t, 3 protons), δ5.18 (q, 2 protons), δ8.20 (t, 2 protons), δ8.60 (t, 1 proton), δ9.90 (d, 2 protons).[3][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: The melting point is a good indicator of purity. A sharp melting point close to the literature value suggests a high degree of purity.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl), which can be compared with the theoretical values.
Safety Considerations
This compound is classified as an irritant, causing skin and serious eye irritation.[2][12] It is also harmful if swallowed, in contact with skin, or if inhaled.[13] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[13] All manipulations should be carried out in a well-ventilated fume hood.[13]
Conclusion
The synthesis of this compound via the Menschutkin reaction is a robust and high-yielding process. However, achieving the high purity required for many applications necessitates a meticulous purification strategy. A combination of techniques, including recrystallization, nitrogen sweeping, and treatment with sorbent materials, can be employed to remove various impurities. Rigorous characterization is crucial to validate the identity and purity of the final product, ensuring its suitability for its intended application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. This compound CAS#: 2294-38-4 [m.chemicalbook.com]
- 5. 2294-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. mdpi.com [mdpi.com]
- 12. chembk.com [chembk.com]
- 13. fishersci.co.uk [fishersci.co.uk]
An In-Depth Technical Guide to the Solubility of 1-Ethylpyridinium Chloride in Organic Solvents
Foreword: Navigating the Solvent Landscape of a Versatile Ionic Liquid
To the researchers, scientists, and drug development professionals who navigate the complex world of formulation and synthesis, the choice of solvent is paramount. Ionic liquids (ILs), with their unique set of properties, have emerged as a class of solvents that offer unprecedented tunability and potential. Among these, 1-Ethylpyridinium Chloride ([C₂Py]Cl) stands out for its utility in a range of applications, from electrochemistry to organic synthesis.[1][2] Its efficacy in these domains is intrinsically linked to its solubility characteristics in various organic media.
This guide is conceived not as a rigid set of tables, but as a comprehensive technical resource. While exhaustive quantitative solubility data for [C₂Py]Cl across all organic solvents is not yet compiled in publicly accessible literature, this document aims to equip you with the foundational knowledge, theoretical frameworks, and practical methodologies to determine and predict its solubility. We will delve into the "why" behind the experimental choices and provide you with the tools to confidently assess the compatibility of this compound with your solvent systems of interest.
Unveiling this compound: Physicochemical Profile
This compound is a quaternary ammonium salt consisting of a pyridinium cation with an ethyl substituent and a chloride anion. It typically presents as a white to off-white, hygroscopic crystalline solid.[3][4] Its ionic nature dictates many of its physical and chemical properties, including its generally high solubility in polar solvents.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀ClN | [4][5] |
| Molecular Weight | 143.61 g/mol | [4][5] |
| Appearance | White to off-white hygroscopic crystalline solid | [3][4] |
| Melting Point | Approximately 100-120 °C | [3][6][7] |
| Water Solubility | Soluble | [3][4][8] |
The synthesis of this compound is typically achieved through the quaternization of pyridine with an ethylating agent, such as chloroethane.[6][7] The reaction is generally carried out under pressure and at elevated temperatures.[6][7] Proper purification and drying are crucial, as the presence of impurities, including water, can significantly impact its physicochemical properties and solubility behavior.
The Theoretical Underpinnings of Ionic Liquid Solubility
The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. For ionic liquids such as this compound, a more nuanced approach is necessary, considering the interplay of various intermolecular forces.
Intermolecular Forces at Play
The dissolution of an ionic liquid in an organic solvent is an energetically driven process governed by the balance of:
-
Ion-Dipole Interactions: These are the primary forces responsible for the dissolution of ionic salts in polar solvents. The positive (pyridinium cation) and negative (chloride anion) ions of [C₂Py]Cl interact favorably with the negative and positive ends of polar solvent molecules, respectively.
-
Hydrogen Bonding: The chloride anion is a potential hydrogen bond acceptor. In protic solvents (e.g., alcohols), hydrogen bonding between the solvent's hydroxyl group and the chloride anion can significantly enhance solubility. The pyridinium cation can also participate in weaker hydrogen bonding interactions.
-
Van der Waals Forces: These include dispersion forces (London forces) and dipole-dipole interactions. While weaker than ion-dipole and hydrogen bonding forces, they are ubiquitous and contribute to the overall solvation energy.
-
Coulombic Interactions: The strong electrostatic attraction between the 1-ethylpyridinium cation and the chloride anion must be overcome by the solvent-ion interactions for dissolution to occur.
The interplay of these forces dictates the extent to which this compound will dissolve in a given organic solvent. A solvent's polarity, proticity, and polarizability will all influence its ability to effectively solvate the constituent ions of the IL.
Predictive Frameworks for Solubility
While direct experimental measurement is the gold standard, several theoretical models can provide valuable a priori estimations of solubility.
Hansen Solubility Parameters offer a semi-empirical method to predict solubility based on the principle of "like dissolves like" in a three-dimensional parameter space.[9][10] Each solvent and solute is characterized by three parameters:
-
δd (Dispersion): Represents the energy from London dispersion forces.
-
δp (Polar): Represents the energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.
The distance (Ra) between the HSP of a solute (the ionic liquid) and a solvent in this 3D space is a measure of their affinity. A smaller distance indicates a higher likelihood of solubility. The HSP for a substance can be determined experimentally by testing its solubility in a range of solvents with known HSP values.[11]
Logical Relationship for HSP Determination
Caption: Workflow for Experimental Determination of Hansen Solubility Parameters.
The Kamlet-Taft solvatochromic parameters provide a more detailed description of specific solvent-solute interactions by quantifying:[1][12][13]
-
α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.
-
β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.
-
π* (Dipolarity/Polarizability): A measure of the solvent's ability to stabilize a charge or a dipole through dielectric effects.
These parameters are determined experimentally using solvatochromic probes, which are dyes that exhibit a change in their UV-visible absorption spectrum depending on the solvent's properties.[12][13] Understanding the Kamlet-Taft parameters of this compound would provide deep insights into its interaction preferences with different solvents.[14]
COSMO-RS is a powerful quantum chemistry-based model that can predict thermodynamic properties, including solubility, without the need for experimental data.[15][16][17][18][19][20][21] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarizations. This method is particularly useful for screening a large number of potential solvents for an ionic liquid like this compound, allowing for a more targeted experimental approach.[15][16][17][18][19][20][21]
Experimental Determination of Solubility: Protocols and Methodologies
In the absence of extensive published data, the ability to accurately measure the solubility of this compound in-house is critical. The following are robust, self-validating protocols for determining solubility.
Gravimetric Method (Isothermal Saturation)
This is a classic and reliable method for determining the equilibrium solubility of a solid in a liquid.[22][23][24][25][26]
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.
-
-
Sample Collection and Analysis:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known mass or volume of the clear, saturated supernatant using a pre-weighed, heated syringe to prevent precipitation upon cooling.
-
Transfer the supernatant to a pre-weighed container.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the supernatant under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the ionic liquid) until a constant weight of the dried this compound is achieved.
-
-
Calculation:
-
The solubility is calculated as the mass of the dissolved ionic liquid per mass or volume of the solvent.
-
Gravimetric Solubility Determination Workflow
Caption: Step-by-step workflow for the gravimetric determination of solubility.
Spectroscopic Method (UV-Vis Absorbance)
This method is particularly useful for determining the solubility of compounds that have a chromophore, such as the pyridinium cation in this compound.[27][28][29][30][31] It relies on the Beer-Lambert Law, which relates absorbance to concentration.
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the organic solvent of interest.
-
Measure the UV-Vis absorbance of each standard at the wavelength of maximum absorbance (λmax) for the pyridinium cation.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
-
Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Concentration Determination:
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Concluding Remarks and Future Outlook
This compound is a valuable ionic liquid with a solubility profile that is highly dependent on the nature of the organic solvent. While a comprehensive database of its solubility in all common organic solvents is yet to be established, this guide provides the theoretical foundation and practical tools for researchers to confidently determine these parameters. The methodologies outlined herein, from classical gravimetric analysis to modern spectroscopic techniques and predictive modeling, empower scientists to make informed decisions in their experimental designs.
As the applications of ionic liquids continue to expand, it is anticipated that a greater wealth of quantitative solubility data will become available. Future work should focus on systematically measuring the solubility of this compound in a wide range of organic solvents at various temperatures and determining its Hansen and Kamlet-Taft parameters. Such data will be invaluable for the continued development of innovative processes and formulations that leverage the unique properties of this versatile ionic liquid.
References
- 1. Kamlet-Taft Solvation Parameters of Solvate Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 2294-38-4 [m.chemicalbook.com]
- 4. 2294-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 6. prepchem.com [prepchem.com]
- 7. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Establishing Predictive Models for Solvatochromic Parameters of Ionic Liquids [frontiersin.org]
- 13. The physical significance of the Kamlet–Taft π * parameter of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04989A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03464B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning [frontiersin.org]
- 18. Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 22. uomus.edu.iq [uomus.edu.iq]
- 23. pharmajournal.net [pharmajournal.net]
- 24. scribd.com [scribd.com]
- 25. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. ionike.com [ionike.com]
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- 30. pubs.acs.org [pubs.acs.org]
- 31. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethylpyridinium Chloride
Foreword for the Researcher
In the landscape of pharmaceutical and materials science, the characterization of ionic liquids is paramount to harnessing their full potential. Among these, 1-Ethylpyridinium Chloride, a quaternary ammonium salt, has garnered interest for its diverse applications, including as a solvent and a catalyst. Understanding its thermal stability is not merely an academic exercise; it is a critical determinant of its viability in various processes, from chemical synthesis to its application in drug delivery systems. This guide provides a comprehensive exploration of the thermal properties of this compound, offering both theoretical insights and practical methodologies for its analysis.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal behavior. These properties influence its handling, storage, and application.
| Property | Value | Source(s) |
| CAS Number | 2294-38-4 | [1][2] |
| Molecular Formula | C₇H₁₀ClN | [1][2] |
| Molecular Weight | 143.61 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | Approximately 100-135 °C (with decomposition) | [1][3] |
| Solubility | Soluble in water | [1] |
Methodologies for Thermal Analysis
The thermal stability and decomposition profile of this compound are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions.
Thermogravimetric Analysis (TGA)
TGA is a cornerstone technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Sample Preparation:
-
Ensure the this compound sample is anhydrous, as water content can interfere with the analysis. This can be achieved by drying the sample under vacuum at a temperature below its melting point (e.g., 60-80 °C) for several hours.
-
Accurately weigh 5-10 mg of the dried sample into a clean, tared TGA pan (typically alumina or platinum).
-
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[5] Slower or faster heating rates can be employed to study the kinetics of decomposition.
-
-
Data Analysis:
-
The resulting TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis.
-
The onset decomposition temperature (Tonset) is a key parameter determined from the TGA curve. It is the temperature at which significant mass loss begins and is often calculated as the intersection of the tangent to the baseline and the tangent to the steepest part of the mass loss curve.[4]
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.
-
Sample Preparation:
-
As with TGA, ensure the sample is dry.
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold-plated steel pan to prevent volatilization before decomposition.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Maintain an inert atmosphere, typically with nitrogen, at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C) to observe any glass transitions.
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its expected decomposition point.
-
A cooling and second heating cycle can be performed to investigate reversible thermal events.[6]
-
-
Data Analysis:
-
The DSC thermogram plots heat flow on the y-axis against temperature on the x-axis.
-
Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, some decompositions) are observed as peaks.
-
The melting point is determined from the onset or peak of the melting endotherm. The enthalpy of fusion can be calculated from the area of this peak.
-
Thermal Profile of this compound
Several sources indicate that this compound melts with decomposition in the range of 100-135 °C.[1][3] This suggests that the melting and decomposition processes may be closely coupled or that the decomposition begins at or near the melting point.
For a qualitative understanding, the TGA curve of a blend of PVC with 1-ethylpyridinium docusate provides insight into the thermal degradation of the 1-ethylpyridinium cation.[7] Although the anion is different, the general shape of the decomposition curve for the cation is expected to be similar, characterized by a significant mass loss over a specific temperature range.
Based on studies of similar pyridinium-based ionic liquids, the onset of decomposition for this compound is anticipated to be in the range of 200-300 °C under an inert atmosphere.[4] The chloride anion generally leads to lower thermal stability compared to larger, more charge-delocalized anions like bis(trifluoromethylsulfonyl)imide.[4]
Proposed Decomposition Mechanism
The thermal decomposition of N-alkylpyridinium salts is generally believed to proceed via a nucleophilic substitution reaction (SN2) or an elimination reaction (E2), depending on the structure of the alkyl group and the nature of the anion.
For this compound, the most probable decomposition pathway is an SN2 mechanism, often referred to as dealkylation. In this mechanism, the chloride anion acts as a nucleophile, attacking the ethyl group attached to the nitrogen atom of the pyridinium ring. This results in the formation of pyridine and ethyl chloride.
This proposed mechanism is consistent with studies on the thermal decomposition of other N-alkylpyridinium and imidazolium-based ionic liquids with halide anions.
Conclusion and Practical Implications
The thermal stability of this compound is a critical parameter for its safe and effective application. While its melting point is relatively low, its decomposition begins at or near this temperature, with significant degradation occurring at higher temperatures. The primary decomposition pathway is likely an SN2 dealkylation, yielding pyridine and ethyl chloride.
For researchers, scientists, and drug development professionals, this understanding is crucial. When using this compound as a solvent or catalyst at elevated temperatures, it is imperative to operate below its decomposition temperature to avoid the formation of unwanted byproducts and ensure the integrity of the reaction system. The methodologies outlined in this guide provide a robust framework for the precise determination of its thermal limits under specific experimental conditions. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) would provide definitive evidence for the proposed decomposition products and pathway.
References
- 1. This compound CAS#: 2294-38-4 [m.chemicalbook.com]
- 2. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2294-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. docta.ucm.es [docta.ucm.es]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
hygroscopic nature of 1-Ethylpyridinium Chloride
An In-depth Technical Guide to the Hygroscopic Nature of 1-Ethylpyridinium Chloride
Abstract
This compound ([C₂Py]Cl) is a prominent ionic liquid (IL) with diverse applications in organic synthesis, electrochemistry, and as a component in drug delivery systems.[1] A critical, yet often underestimated, physicochemical property of [C₂Py]Cl is its pronounced hygroscopicity—the tendency to absorb moisture from the atmosphere.[2][3] This guide provides a comprehensive technical overview of this phenomenon, addressing its underlying mechanisms, robust characterization methodologies, and significant implications for researchers, scientists, and drug development professionals. A deep understanding of water-IL interactions is paramount, as water content can drastically alter the material's physical and chemical properties, impacting stability, solubility, and overall performance in sensitive applications.[4][5][6]
Physicochemical Profile of this compound
A foundational understanding begins with the core properties of the material itself. This compound is a salt that is liquid at or near room temperature, placing it in the category of ionic liquids. Its structure consists of a 1-ethylpyridinium cation and a chloride anion.
| Property | Value | Source(s) |
| CAS Number | 2294-38-4 | [1][2][7][8][9][10] |
| Molecular Formula | C₇H₁₀ClN | [1][7][8][9][10] |
| Molecular Weight | 143.61 g/mol | [1][7][8][10] |
| Appearance | White to off-white/green/blue crystalline powder or solid | [1][2][7][10] |
| Melting Point | ~100 °C | [7][9][10] |
| Water Solubility | Soluble | [2][7][9][10] |
| Key Characteristic | Hygroscopic | [2][3] |
The Molecular Mechanism of Water Sorption
The hygroscopicity of ionic liquids is a complex process governed by the interplay of both the cation and the anion. For [C₂Py]Cl, the primary driver is the strong interaction between water molecules and the constituent ions. The mechanism can be conceptualized as a multi-step process.
Causality of Hygroscopicity:
-
Anion Interaction: The chloride anion (Cl⁻) is small and possesses a high charge density. This allows it to act as a strong hydrogen bond acceptor. Water molecules are strongly attracted to and coordinated by the Cl⁻ ions.[11] Studies on various ionic liquids have consistently shown that the nature of the anion is the main determinant of their water-absorbing capability, with small, halogen-based anions exhibiting the highest hydrophilicity.[11][12][13]
-
Cation Influence: While the anion is dominant, the 1-ethylpyridinium cation also contributes. The aromatic ring can engage in weaker interactions, and the overall packing of the ions creates nanoscale polar and nonpolar domains. Water tends to accumulate in the polar regions, forming "water pockets" within the IL's nanostructure.[14]
-
Sorption Process: Water uptake is not instantaneous. It begins with the adsorption of water molecules onto the surface of the ionic liquid. This is followed by the slower, diffusion-driven absorption of water into the bulk of the material.[15] At low water concentrations, water molecules may bridge two anions via hydrogen bonds. As water content increases, water-water interactions become more prevalent, leading to the formation of water clusters within the IL.[15][16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2294-38-4 | TCI AMERICA [tcichemicals.com]
- 3. prepchem.com [prepchem.com]
- 4. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families [mdpi.com]
- 5. Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. osti.gov [osti.gov]
- 7. This compound CAS#: 2294-38-4 [m.chemicalbook.com]
- 8. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 2294-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. On the Moisture Absorption Capability of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Water sorption in ionic liquids: kinetics, mechanisms and hydrophilicity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ac1.hhu.de [ac1.hhu.de]
- 16. Water binding and hygroscopicity in π-conjugated polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]
1-Ethylpyridinium Chloride as a pyridinium-based ionic liquid
An In-depth Technical Guide to 1-Ethylpyridinium Chloride: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This compound ([C₂Py]Cl) is a prominent member of the pyridinium-based ionic liquids (ILs), a class of compounds distinguished by their unique physicochemical properties. Characterized by a pyridinium cation and a chloride anion, this salt exists as a crystalline solid at room temperature and exhibits properties such as low volatility, high thermal stability, and significant ionic conductivity.[1][2] These attributes make it a versatile and efficient medium for a diverse range of applications, including electrochemistry, organic synthesis, materials science, and biocatalysis.[1][3] This guide provides a comprehensive technical overview of this compound, detailing its core properties, a validated synthesis protocol, its primary applications with mechanistic insights, and critical safety considerations for laboratory and industrial use.
Introduction to Pyridinium-Based Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, composed entirely of ions. Their unique properties—such as negligible vapor pressure, high thermal stability, and tunable solvency—position them as "green" and highly adaptable alternatives to traditional volatile organic solvents.[1][2]
Within this class, pyridinium-based ILs are distinguished by their aromatic, nitrogen-containing cationic core.[2] The structure of the pyridinium ring can be readily functionalized, allowing for fine-tuning of the IL's physical and chemical characteristics, including its hydrophobicity, viscosity, and melting point.[2] this compound (CAS No. 2294-38-4) is a foundational example, where the nitrogen atom in the pyridine ring is quaternized by an ethyl group.[4][5] Its utility stems from a combination of the pyridinium cation's electrochemical stability and the chloride anion's coordinating ability.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of [C₂Py]Cl is essential for its effective application. The key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀ClN | [1][4][6][7][8] |
| Molecular Weight | 143.61 g/mol | [1][4][6][8] |
| CAS Number | 2294-38-4 | [1][4][6][7] |
| Appearance | White to blue/green, hygroscopic crystalline solid or powder. | [1][5][7] |
| Melting Point | ~100-118°C (Varies by purity and source) | [5][6][7][9][10] |
| Solubility in Water | Soluble | [5][6][7][10] |
| Storage Conditions | Room temperature, under inert atmosphere. | [5][6][7] |
The compound is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9][11] This necessitates storage in a dry, inert environment to maintain its purity and performance characteristics.
Synthesis of this compound
The most common and direct method for synthesizing [C₂Py]Cl is the quaternization of pyridine , an Sₙ2 reaction between pyridine and an ethylating agent, typically chloroethane.
Logical Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is synthesized from established laboratory procedures.[9][11]
-
Preparation: Chill a 10% stoichiometric excess of pyridine in a suitable container. In a separate cold trap (e.g., using acetone and dry ice), liquefy chloroethane gas.
-
Reaction Setup: Carefully transfer the liquefied chloroethane to a Parr pressure reaction apparatus containing the chilled pyridine.
-
Reaction Conditions: Seal the pressure vessel securely. Heat the mixture to 120°C and maintain this temperature for 3 hours with appropriate stirring. The pressure inside the vessel will increase; ensure the apparatus is rated for the expected conditions.
-
Isolation: After the reaction period, cool the vessel to room temperature. The product, this compound, will have formed as a white crystalline solid.
-
Purification: Open the vessel in a fume hood. Collect the crystals and wash them three times with anhydrous diethyl ether. This step removes any unreacted pyridine and other organic impurities.
-
Drying: Dry the washed crystals under vacuum to remove residual ether and any moisture. The final product is an extremely hygroscopic white solid.[9][11]
-
Validation: Confirm product identity and purity using techniques such as NMR spectroscopy and melting point determination (literature value: 116-120°C).[9][11]
Core Applications and Mechanistic Insights
The utility of [C₂Py]Cl is derived from its fundamental properties, which enable a wide range of applications.
Caption: Relationship between properties and applications of [C₂Py]Cl.
Electrochemistry
This compound's ionic nature and high conductivity make it an excellent component in electrochemical systems.[1]
-
Electrolytes: It serves as an effective electrolyte in batteries, supercapacitors, and fuel cells, facilitating efficient ion transport between electrodes.[1][2] Its low volatility enhances the safety and operational temperature range of these devices compared to conventional organic solvent-based electrolytes.
-
Electrochemical Sensors: The compound is used to develop sensitive and selective electrochemical sensors for monitoring environmental analytes.[1] Its conductive nature provides a stable medium for electrochemical detection reactions.
-
Electrochemical Synthesis: Pyridinium salts are used in electrochemical hydrogenation processes. For instance, they can act as both an electrolyte and a component that influences the electrical double layer at the cathode, impacting reaction kinetics.[12]
Organic Synthesis and Catalysis
As a solvent, [C₂Py]Cl can dissolve a wide array of organic and inorganic compounds, facilitating reactions that are difficult to achieve in traditional solvents.[1][2]
-
Reaction Medium: Its polarity and non-coordinating nature can stabilize charged intermediates and transition states, often leading to enhanced reaction rates and improved product selectivity.[2]
-
Catalysis: While the chloride ion itself has limited catalytic activity, the ionic liquid as a whole provides a unique environment for catalysis, particularly in reactions involving polar substrates. It is valuable in the synthesis of pharmaceuticals and agrochemicals.[1]
Materials Science: Corrosion Inhibition
[C₂Py]Cl is an effective corrosion inhibitor for various metals.[1]
-
Mechanism: The pyridinium cation adsorbs onto the metal surface through the nitrogen heteroatom and the π-electrons of the aromatic ring. This forms a protective molecular layer that acts as a barrier, isolating the metal from the corrosive medium (e.g., acid solutions) and extending the lifespan of metal components.[1]
Biological and Pharmaceutical Applications
The properties of pyridinium-based ILs lend themselves to various biological contexts.
-
Solubilizing Agent: It can be used in biological studies to enhance the solubility of certain biomolecules, aiding in formulation and analysis.[1]
-
Antimicrobial Potential: While toxicity data for [C₂Py]Cl itself is limited, the broader class of pyridinium ILs has shown antibacterial activity.[13] The efficacy is highly dependent on the combination of the cation and anion. This suggests potential applications in developing novel antiseptics or active pharmaceutical ingredients, though further toxicological evaluation is required.[13]
Protocol Example: Evaluating Corrosion Inhibition
To validate the efficacy of [C₂Py]Cl as a corrosion inhibitor, a weight loss experiment can be performed. This protocol demonstrates a self-validating system for trustworthiness.
-
Coupon Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known surface area. Polish them with silicon carbide paper, degrease with acetone, and dry.
-
Solution Preparation: Prepare a corrosive medium (e.g., 1 M HCl). Create several test solutions by dissolving varying concentrations of this compound (e.g., 50, 100, 200 ppm) in the corrosive medium. Include a blank solution (corrosive medium only) as a control.
-
Immersion Test: Immerse one prepared coupon into each test solution, ensuring it is fully submerged. Maintain the solutions at a constant temperature for a defined period (e.g., 6 hours).
-
Analysis: After the immersion period, remove the coupons, clean them to remove corrosion products, rinse, dry, and re-weigh them.
-
Calculation:
-
Calculate the weight loss for each coupon.
-
Determine the corrosion rate (CR) using the formula: CR = (Weight Loss) / (Surface Area × Time).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100.
-
-
Validation: A dose-dependent increase in Inhibition Efficiency validates the effectiveness of this compound as a corrosion inhibitor.
Safety and Handling
Adherence to safety protocols is paramount when handling this compound.
-
GHS Hazard Classification:
-
Precautionary Statements:
-
P264: Wash hands and exposed skin thoroughly after handling.[4]
-
P280: Wear protective gloves, eye protection, and face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P332+P317 & P337+P317: If skin or eye irritation occurs: Get medical help.[4]
-
-
Handling and Storage:
-
Due to its highly hygroscopic nature, always handle and store [C₂Py]Cl under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[9][11]
-
Store in a cool, dark, and dry place.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Conclusion
This compound stands out as a versatile and valuable pyridinium-based ionic liquid. Its unique combination of ionic conductivity, thermal stability, and tunable solvency makes it a powerful tool for researchers and professionals in drug development, materials science, and chemical engineering. By understanding its fundamental properties and adhering to established synthesis and handling protocols, its full potential can be harnessed to drive innovation in both academic research and industrial applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. longdom.org [longdom.org]
- 3. Ecotoxicity of Pyridinium Based Ionic Liquids: A Review | Scientific.Net [scientific.net]
- 4. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound CAS#: 2294-38-4 [m.chemicalbook.com]
- 7. 2294-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. prepchem.com [prepchem.com]
- 10. chembk.com [chembk.com]
- 11. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
The Genesis and Evolution of 1-Ethylpyridinium Chloride: A Technical Guide
This in-depth technical guide delves into the discovery, history, synthesis, and multifaceted applications of 1-Ethylpyridinium Chloride, a prominent member of the ionic liquid family. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview, from its conceptual origins to its contemporary uses, grounded in scientific literature and established protocols.
The Dawn of Ionic Liquids: A Paradigm Shift in Chemistry
The story of this compound is intrinsically linked to the broader discovery of ionic liquids. The seminal work in this field is widely attributed to Paul Walden in 1914 . While investigating the physical properties of molten salts, Walden synthesized ethylammonium nitrate, a salt with a melting point of just 12°C.[1][2][3] This discovery of a salt that is liquid at or near room temperature marked the birth of a new class of compounds that would later be termed "ionic liquids." These materials, composed entirely of ions, offered a unique set of properties, including low volatility, high thermal stability, and tunable solvency, setting them apart from conventional molecular solvents.[2][3]
The field progressed steadily, and by the mid-20th century, researchers began to explore the potential of various ionic liquids. In the 1970s and 1980s, ionic liquids based on alkyl-substituted imidazolium and pyridinium cations, with halide or tetrahalogenoaluminate anions, were developed, primarily driven by the search for improved electrolytes for batteries.[4]
The Emergence of 1-Ethylpyridinium Salts
Within this expanding landscape of ionic liquids, N-alkylpyridinium salts garnered significant interest. The reaction of pyridine with alkyl halides to form these salts became a fundamental transformation in heterocyclic chemistry.[5] While the exact first synthesis of this compound is not definitively documented in the readily available literature, a pivotal moment in its history is a 1978 patent that detailed a method for its preparation.[6] This patent highlighted the growing importance of alkyl pyridinium chlorides and noted that while previous synthesis methods existed, they were often poorly documented and resulted in low yields.[6] This suggests that this compound was likely known and used in some capacity before this time, with this patent representing a significant step in its reliable and scalable production.
Synthesis and Chemical Properties
The synthesis of this compound is a classic example of a Menshutkin reaction , involving the quaternization of a tertiary amine (pyridine) with an alkyl halide (chloroethane).
Reaction Pathway
References
- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyridinium - Wikipedia [en.wikipedia.org]
- 5. The synthesis and reactions of sterically constrained pyrylium and pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
N-Ethylpyridinium Chloride: A Toxicological Assessment for Drug Development Professionals
Prepared by a Senior Application Scientist
This technical guide provides a comprehensive overview of the available toxicological data for N-Ethylpyridinium Chloride and related pyridinium compounds. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the potential toxicological profile of this chemical entity. This document synthesizes existing data, highlights knowledge gaps, and provides detailed experimental protocols for further investigation, adhering to the highest standards of scientific integrity and logical reasoning.
Introduction and Physicochemical Properties
N-Ethylpyridinium Chloride is a quaternary ammonium compound belonging to the pyridinium class of chemicals. Quaternary pyridinium compounds find diverse applications, including as components of ionic liquids, and their potential use in pharmaceutical formulations is an area of active research.[1][2] A thorough understanding of their toxicological profile is therefore paramount for any potential therapeutic application.
Chemical and Physical Properties of N-Ethylpyridinium Chloride
| Property | Value | Source |
| IUPAC Name | 1-ethylpyridin-1-ium chloride | [3] |
| CAS Number | 2294-38-4 | [3] |
| Molecular Formula | C7H10ClN | [3] |
| Molecular Weight | 143.61 g/mol | [3] |
| Appearance | Solid | [4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [3][5] |
Mechanistic Insights: The Role of Organic Cation Transporters
A key aspect of the toxicology of pyridinium compounds is their interaction with organic cation transporters (OCTs) and multidrug and toxic extrusion transporters (MATEs). These transporters play a crucial role in the disposition and elimination of a wide range of endogenous and exogenous organic cations. Inhibition of these transporters can lead to altered pharmacokinetics of co-administered drugs and potential toxicity.
A study on N-Butylpyridinium Chloride (NBuPy-Cl), a close structural analog of N-Ethylpyridinium Chloride, demonstrated potent inhibitory effects on rat and human OCT1 and OCT2.[6][7][8] The inhibitory potency of alkyl-substituted pyridinium compounds on OCTs was found to increase with the length of the alkyl chain.[6][7] For instance, the IC50 values for rOCT2-mediated metformin transport were 14 µM for ethyl-pyridinium chloride and 3.8 µM for butyl-pyridinium chloride, indicating that N-Ethylpyridinium Chloride is a weaker inhibitor than its butyl counterpart but still possesses the potential to interact with these transporters.[6][7][8]
This interaction is a critical consideration in drug development, as co-administration of an OCT inhibitor like N-Ethylpyridinium Chloride with a drug that is a substrate for these transporters could lead to drug-drug interactions and adverse effects.
Diagram: Interaction of Pyridinium Compounds with Organic Cation Transporters
Caption: N-Ethylpyridinium Chloride can inhibit Organic Cation Transporters (OCTs), potentially affecting the uptake and subsequent excretion of co-administered drugs that are substrates for these transporters.
Toxicological Profile: A Data-Driven Assessment
Direct toxicological data for N-Ethylpyridinium Chloride is limited. Therefore, this section presents the available information and leverages data from structurally related compounds to provide a comprehensive assessment.
Acute Toxicity
Dermal and Ocular Irritation
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N-Ethylpyridinium Chloride is classified as a skin and eye irritant.[3][5] Safety data sheets consistently report that it causes skin irritation (H315) and serious eye irritation (H319).[5][10]
Genotoxicity and Mutagenicity
There is a lack of specific genotoxicity and mutagenicity data for N-Ethylpyridinium Chloride. However, studies on the closely related N-Butylpyridinium Chloride conducted by the National Toxicology Program (NTP) provide valuable insights. In an in vivo micronucleus study in B6C3F1 mice, N-Butylpyridinium Chloride was found to be negative.[11] In Harlan Sprague Dawley rats, the results were equivocal in males and negative in females.[12] The NTP also concluded that ionic liquids, including N-Butylpyridinium Chloride, are generally not genotoxic.[13]
Subchronic Toxicity
The NTP conducted 3-month toxicity studies on N-Butylpyridinium Chloride administered in drinking water to rats and mice.[13] These studies reported minimal effects at low exposure concentrations (<3 mg/mL).[13] At higher concentrations (≥3 mg/mL), lower body weights and nonneoplastic lesions in the kidneys of male and female mice were observed.[13] Specifically, incidences of chronic progressive nephropathy and renal tubule cytoplasmic alteration were increased in male mice at the highest exposure concentrations.[13]
Experimental Protocols for Toxicological Evaluation
To address the existing data gaps for N-Ethylpyridinium Chloride, a battery of standardized toxicological assays should be performed. The following section outlines the methodologies for key in vitro and in vivo tests, grounded in OECD guidelines.
In Vitro Cytotoxicity Assay
Principle: To determine the concentration of N-Ethylpyridinium Chloride that causes a 50% reduction in cell viability (IC50) in a relevant cell line (e.g., HepG2 for hepatotoxicity, A549 for pulmonary toxicity). The MTT assay is a common colorimetric method for assessing cell metabolic activity.[8]
Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Prepare serial dilutions of N-Ethylpyridinium Chloride in culture medium and treat the cells for 24-72 hours. Include vehicle controls and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Diagram: In Vitro Cytotoxicity Assay Workflow
Caption: A stepwise workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.
Bacterial Reverse Mutation Test (Ames Test)
Principle: To assess the mutagenic potential of N-Ethylpyridinium Chloride by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[14][15] This is a widely accepted initial screen for genotoxicity.
Methodology (Plate Incorporation Method):
-
Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Compound Preparation: Prepare various concentrations of N-Ethylpyridinium Chloride.
-
Exposure: In a test tube, mix the tester strain, the test compound, and either S9 mix or a buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
In Vitro Mammalian Chromosomal Aberration Test
Principle: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).[16][17]
Methodology:
-
Cell Culture and Treatment: Expose cultured cells to at least three concentrations of N-Ethylpyridinium Chloride for a short (e.g., 3-6 hours) and long (e.g., 24 hours) duration, with and without S9 mix.
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Staining and Scoring: Stain the chromosomes (e.g., with Giemsa) and analyze at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.
In Vivo Rodent Micronucleus Test
Principle: To detect damage to chromosomes or the mitotic apparatus by quantifying the formation of micronuclei in polychromatic erythrocytes (PCEs) in the bone marrow of treated rodents.[18] This is a key in vivo follow-up test.
Methodology (as per OECD TG 474):
-
Animal Dosing: Administer N-Ethylpyridinium Chloride to a group of rodents (e.g., mice or rats) via a relevant route of exposure (e.g., oral gavage) at three dose levels. Include a vehicle control and a positive control group.
-
Bone Marrow Sampling: Collect bone marrow from the femur at appropriate time points after the last administration (e.g., 24 and 48 hours).
-
Slide Preparation: Prepare bone marrow smears on microscope slides.
-
Staining: Stain the slides with a dye that differentiates between PCEs and normochromatic erythrocytes (NCEs) (e.g., May-Grünwald-Giemsa).
-
Scoring: Score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates a positive result.
Conclusion and Future Directions
The available toxicological data for N-Ethylpyridinium Chloride is currently insufficient to perform a comprehensive risk assessment for its potential use in drug development. While it is classified as a skin and eye irritant, crucial data on acute toxicity, genotoxicity, and repeated dose toxicity are lacking.
Based on the data from its close structural analog, N-Butylpyridinium Chloride, N-Ethylpyridinium Chloride is not expected to be a potent genotoxic agent. However, its potential to inhibit organic cation transporters warrants careful consideration, especially concerning potential drug-drug interactions.
To move forward, a systematic toxicological evaluation of N-Ethylpyridinium Chloride is imperative. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to thoroughly characterize its safety profile and inform its potential for further development.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | Semantic Scholar [semanticscholar.org]
- 3. 1-Ethylpyridinium Chloride | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. biomere.com [biomere.com]
- 7. oecd.org [oecd.org]
- 8. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. aksci.com [aksci.com]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scitovation.com [scitovation.com]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. criver.com [criver.com]
- 17. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-Ethylpyridinium Chloride as a Versatile Electrolyte for Metal Electrodeposition
Introduction: Beyond Aqueous Plating
For decades, the electrodeposition of metals has been dominated by aqueous electrolytes. However, the electrochemical window of water fundamentally limits the deposition of highly reactive metals, such as aluminum, and is often accompanied by hydrogen evolution, which can lead to deposit embrittlement and reduced efficiency.[1][2] Ionic liquids (ILs) have emerged as a transformative class of electrolytes, offering solutions to these challenges.[3] These salts, which are liquid at or near room temperature, possess a unique combination of properties including negligible vapor pressure, high thermal stability, and a wide electrochemical window, making them ideal media for electrochemistry.[4][5]
Among the various classes of ILs, pyridinium-based salts are of significant interest. This guide focuses on 1-Ethylpyridinium Chloride ([C2Py]Cl) , a versatile pyridinium salt that serves as a foundational component for electrolytes capable of depositing a range of metals and alloys.[6] When combined with metal halides like aluminum chloride (AlCl₃), it forms a chloroaluminate ionic liquid, a medium from which high-quality, dense aluminum coatings can be electrodeposited at ambient temperatures—a process impossible from aqueous solutions.[7]
This document serves as a comprehensive guide for researchers and scientists, providing not only step-by-step protocols but also the underlying scientific principles governing the use of this compound in metal electrodeposition.
This compound: Core Properties and Safety
A thorough understanding of the electrolyte's physical properties and safety requirements is paramount before any experimental work.
Physicochemical Properties
The properties of this compound make it a suitable precursor for ionic liquid electrolytes.
| Property | Value | Source |
| Synonyms | [C2Py]Cl, N-Ethylpyridinium chloride | [8] |
| CAS Number | 2294-38-4 | [6][9] |
| Molecular Formula | C₇H₁₀ClN | [6][8] |
| Molar Mass | 143.61 g/mol | [6][8] |
| Appearance | White to off-white crystalline powder, highly hygroscopic | [6][9][10] |
| Melting Point | ~118-120 °C | [10] |
| Purity | >98% recommended for electrochemical applications | [6][9] |
Critical Safety and Handling Procedures
This compound and its mixtures, particularly with aluminum chloride, require careful handling.
-
Hazard Profile : The compound is classified as an irritant, causing skin and serious eye irritation.[8][11][12][13] Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE) : Always wear nitrile gloves, chemical safety goggles, and a lab coat.[11][13] All handling of the solid and subsequent electrolyte preparation should be performed in a fume hood or, preferably, an inert atmosphere glovebox.
-
Handling Moisture-Sensitive Mixtures : Aluminum chloride is extremely hygroscopic and reacts violently with water. The preparation of AlCl₃:[C2Py]Cl electrolytes must be conducted in a controlled inert atmosphere (e.g., an argon-filled glovebox) with very low moisture content (<1 ppm).
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[11][13]
-
First Aid :
Electrolyte Formulation: The AlCl₃:[C2Py]Cl System
The most common application of [C2Py]Cl in electrodeposition is as a component in chloroaluminate ionic liquids. The molar ratio of AlCl₃ to [C2Py]Cl dictates the Lewis acidity of the melt and determines the primary electroactive species available for reduction.
-
Lewis Acidity :
For aluminum electrodeposition, an acidic melt is required. A 2:1 molar ratio of AlCl₃:[C2Py]Cl is widely used and is the focus of the following protocol.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Content Retired - Compliance Assistance Centers [caiweb.com]
- 6. chemimpex.com [chemimpex.com]
- 7. US4122245A - AlCl3 /1-alkyl pyridinium chloride room temperature electrolytes - Google Patents [patents.google.com]
- 8. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 2294-38-4 | TCI AMERICA [tcichemicals.com]
- 10. prepchem.com [prepchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. chembk.com [chembk.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Cellulose Dissolution Using 1-Ethylpyridinium Chloride
Introduction: The Challenge and Opportunity of Cellulose Dissolution
Cellulose, the most abundant biopolymer on Earth, represents a vast and renewable feedstock for the production of biofuels, advanced materials, and chemical intermediates.[1] However, its utility is often hampered by its inherent insolubility in water and most common organic solvents. This recalcitrance stems from the extensive network of intra- and intermolecular hydrogen bonds that hold the glucose polymer chains in a rigid, crystalline structure. The development of effective and environmentally benign solvent systems for cellulose is therefore a critical area of research.
Ionic liquids (ILs), a class of salts that are liquid at or near room temperature, have emerged as highly effective solvents for cellulose.[2] Their unique properties, including low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to traditional volatile organic solvents. Among these, pyridinium-based ionic liquids have shown significant promise. This application note provides a detailed protocol for the dissolution of cellulose using 1-Ethylpyridinium Chloride ([C₂H₅Py]Cl), a representative pyridinium-based ionic liquid.
Mechanism of Cellulose Dissolution in this compound
The dissolution of cellulose in this compound is a complex process driven by the disruption of the native hydrogen-bonding network of cellulose. The chloride anion (Cl⁻) plays a pivotal role in this process. As a strong hydrogen bond acceptor, the chloride anion competitively interacts with the hydroxyl groups of the cellulose chains, effectively breaking the existing hydrogen bonds between the polymer chains.[3][4]
The 1-ethylpyridinium cation ([C₂H₅Py]⁺), while not the primary driver of dissolution, contributes to the overall process by separating the chloride anions and preventing them from re-associating, as well as by interacting with the cellulose backbone. This synergistic action of the cation and anion leads to the separation of the individual cellulose polymer chains and their solvation by the ionic liquid.
Experimental Protocols
Part 1: Pre-treatment of Cellulose
Rationale: The source and initial state of the cellulose can significantly impact the dissolution process. Pre-treatment aims to increase the accessibility of the cellulose fibers to the ionic liquid, thereby enhancing the rate and efficiency of dissolution.
Protocol:
-
Source Selection: Begin with a high-purity cellulose source, such as microcrystalline cellulose (MCC) or dissolving pulp.
-
Grinding/Milling: If starting with fibrous cellulose, reduce the particle size by grinding or ball-milling. This increases the surface area available for interaction with the ionic liquid.
-
Drying: Thoroughly dry the cellulose sample in a vacuum oven at 60-80°C for at least 12 hours to remove any residual moisture. Water can compete with the cellulose hydroxyl groups for interaction with the chloride anions, thus hindering dissolution.
Part 2: Dissolution of Cellulose in this compound
Materials:
-
Dried cellulose
-
This compound ([C₂H₅Py]Cl)
-
Co-solvent (optional): N,N-Dimethylformamide (DMF) or Pyridine
-
Heating mantle or oil bath with magnetic stirring
-
Round-bottom flask or sealed reaction vessel
-
Nitrogen or Argon gas supply (optional, to prevent oxidative degradation at high temperatures)
Protocol A: Direct Dissolution in this compound
-
Ionic Liquid Preparation: Gently heat the this compound to a temperature above its melting point (if solid at room temperature) to form a clear, viscous liquid.
-
Cellulose Addition: Under constant stirring, slowly add the dried cellulose to the molten ionic liquid.
-
Heating and Dissolution: Heat the mixture to a temperature between 100°C and 120°C with continuous stirring.[5][6] The dissolution time will vary depending on the cellulose source, particle size, and concentration, but can range from 30 minutes to several hours. A clear, viscous solution indicates complete dissolution. For faster dissolution, microwave heating can be employed, though care must be taken to avoid localized overheating and degradation of the cellulose.
Protocol B: Co-solvent Assisted Dissolution
Rationale: The high viscosity of ionic liquids can sometimes hinder efficient mixing and mass transfer. The use of a co-solvent like DMF or pyridine can reduce the viscosity of the mixture and potentially enhance the dissolution process. A 1:1 (w/w) mixture of this compound and a co-solvent has been reported as an effective solvent system.[7]
-
Solvent Mixture Preparation: Prepare a 1:1 (w/w) mixture of this compound and the chosen co-solvent (DMF or pyridine) in a reaction vessel.
-
Cellulose Addition: While stirring, slowly add the dried cellulose to the solvent mixture.
-
Heating and Dissolution: Gently heat the mixture to 80-100°C with continuous stirring until the cellulose is fully dissolved. The use of a co-solvent may allow for dissolution at a lower temperature compared to the pure ionic liquid.
Table 1: Key Parameters for Cellulose Dissolution in this compound
| Parameter | Value | Rationale & Remarks |
| Cellulose Concentration | 1-10 wt% | Higher concentrations lead to a significant increase in viscosity, making processing difficult. |
| Temperature (Pure IL) | 100 - 120°C | Elevated temperatures are necessary to overcome the strong hydrogen bonding in cellulose.[5][6] |
| Temperature (with Co-solvent) | 80 - 100°C | Co-solvents can reduce the overall energy input required for dissolution. |
| Dissolution Time | 0.5 - 4 hours | Dependent on cellulose type, particle size, concentration, and temperature. |
| Stirring Speed | 200 - 500 rpm | Vigorous stirring is crucial for homogenous mixing and efficient dissolution. |
Part 3: Regeneration of Cellulose
Rationale: Once dissolved, cellulose can be regenerated into various forms (fibers, films, beads) by introducing a non-solvent (also known as an anti-solvent). This process causes the cellulose to precipitate out of the ionic liquid solution.
Protocol:
-
Cooling: Allow the cellulose-ionic liquid solution to cool to room temperature.
-
Precipitation: Slowly add a non-solvent such as deionized water, ethanol, or acetone to the solution while stirring vigorously.[8][9] The cellulose will precipitate out as a white, flocculent solid.
-
Washing: Separate the regenerated cellulose from the ionic liquid/non-solvent mixture by filtration or centrifugation.
-
Purification: Wash the regenerated cellulose repeatedly with the non-solvent to remove any residual ionic liquid. This step is crucial for obtaining pure regenerated cellulose and for the potential recycling of the ionic liquid.
-
Drying: Dry the purified regenerated cellulose in a vacuum oven at 60°C.
Table 2: Properties of Regenerated Cellulose
| Property | Observation | Significance |
| Crystallinity | Reduced compared to native cellulose | The dissolution and regeneration process disrupts the original crystalline structure, often resulting in a more amorphous form of cellulose (Cellulose II).[6][9] |
| Morphology | Dependent on regeneration conditions | The choice of non-solvent and the rate of addition can influence the morphology of the regenerated cellulose (e.g., porous structures).[10] |
| Degree of Polymerization | May be slightly reduced | High temperatures during dissolution can lead to some depolymerization of the cellulose chains. |
Visualizing the Workflow
Diagram 1: Experimental Workflow for Cellulose Dissolution and Regeneration
A schematic overview of the key stages in the dissolution of cellulose using this compound and its subsequent regeneration.
Troubleshooting and Key Considerations
-
Incomplete Dissolution: If the cellulose does not fully dissolve, consider increasing the temperature, extending the dissolution time, or reducing the cellulose concentration. Ensure the cellulose was adequately dried before use.
-
Solution Coloration: Darkening of the solution, particularly at higher temperatures, may indicate some degradation of the cellulose. Consider using a lower dissolution temperature or performing the dissolution under an inert atmosphere.
-
Ionic Liquid Purity: The purity of the this compound can affect its performance. Ensure the ionic liquid is free from impurities, especially water.
-
Safety Precautions: Although ionic liquids have low vapor pressure, it is essential to handle them in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses).
Conclusion
This compound, particularly when used with a co-solvent, is an effective solvent for the dissolution of cellulose. The protocols outlined in this application note provide a robust framework for researchers and scientists to explore the potential of this ionic liquid in various applications, from the production of regenerated cellulose materials to the use of dissolved cellulose in homogeneous chemical reactions. Understanding the underlying mechanism and optimizing the key experimental parameters are crucial for achieving efficient and reproducible results.
References
- 1. raineslab.com [raineslab.com]
- 2. benchchem.com [benchchem.com]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 7. scipoly.com [scipoly.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
application of 1-Ethylpyridinium Chloride in battery technology
An Application Guide to 1-Ethylpyridinium Chloride in Advanced Battery Technologies
Abstract
This comprehensive application note provides researchers, scientists, and battery development professionals with an in-depth technical guide on the utilization of this compound, a versatile ionic liquid, in next-generation battery technologies. The document moves beyond conventional templates to offer a structured narrative grounded in scientific expertise. It details the core physicochemical properties of this compound, explains the rationale behind its application as an electrolyte component, and provides field-proven, step-by-step protocols for its synthesis, electrolyte formulation, and electrochemical characterization. All methodologies are designed as self-validating systems, supported by authoritative citations to ensure scientific integrity and reproducibility. Visual diagrams generated using Graphviz are included to clarify complex workflows and conceptual relationships, making this a practical guide for laboratory application.
Introduction: The Need for Advanced Electrolytes
The advancement of energy storage systems, particularly lithium-ion batteries, is fundamentally linked to the properties of the electrolyte. Conventional electrolytes, typically a lithium salt dissolved in a mixture of flammable organic carbonates, present significant safety risks, including leakage and thermal runaway.[1][2] This has propelled the search for alternative materials that offer enhanced safety without compromising electrochemical performance. Ionic liquids (ILs), which are salts that are liquid below 100°C, have emerged as highly promising candidates.[3][4] Their negligible volatility, low flammability, high thermal stability, and wide electrochemical windows make them ideal for developing safer, high-performance batteries.[5]
Among the diverse families of ILs, this compound ([C₂Py][Cl]) stands out as a versatile compound for battery research.[5] Its inherent ionic conductivity and stability make it a suitable component for electrolytes in various battery systems, including lithium-ion and solid-state configurations.[5][6][7] This guide explores the foundational properties of this compound and provides detailed protocols for its practical application in a research setting.
Physicochemical Properties of this compound
The utility of this compound in battery applications is dictated by its unique chemical and physical characteristics. As a pyridinium-based ionic liquid, its properties can be leveraged to create efficient and stable electrolytes.[5][8] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 2294-38-4 | [9][10][11][12] |
| Molecular Formula | C₇H₁₀ClN | [5][11][13] |
| Molecular Weight | 143.61 g/mol | [5][11][13] |
| Appearance | White to blue/green powder or lumps | [5][14] |
| Melting Point | ~100-118 °C | [9][11][14][15] |
| Solubility in Water | Soluble | [11][14] |
| Storage Temperature | Room Temperature, under inert gas | [11][14] |
Applications in Advanced Battery Systems
This compound's primary role in battery technology is as a component of the electrolyte, where its ionic nature facilitates charge transport between the anode and cathode.[5]
Ionic Liquid Electrolytes
Fused salt mixtures containing alkyl pyridinium chlorides and aluminum chloride can form low-melting eutectics, making them highly suitable as an electrolytic medium, particularly for low-temperature, thermally activated batteries.[15] The high ionic conductivity of this compound contributes to efficient ion transport, a critical factor for battery performance.[5] Furthermore, its stability and low volatility enhance the overall safety and operational lifespan of the battery cell.[5]
Chloride-Based Solid-State Electrolytes
Recent research has highlighted the potential of chloride-based solid electrolytes for high-voltage solid-state batteries.[7][16] These materials are chemically compatible with high-energy cathodes and are stable at voltages above 4V, a significant advantage over sulfide-based solid electrolytes which can degrade.[7] While complex metal chlorides are often explored, the fundamental properties of simple chloride ionic liquids like this compound make them relevant as precursors or components in developing novel solid-state ion conductors.
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step instructions for the synthesis of this compound and its application in creating and testing a battery electrolyte.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the direct reaction of pyridine with an alkyl halide.[9][15] The causality behind this procedure lies in the nucleophilic substitution reaction where the nitrogen atom of the pyridine ring attacks the ethyl group of chloroethane, forming the quaternary ammonium salt.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Materials:
-
Pyridine (10% stoichiometric excess)
-
Liquified chloroethane
-
Anhydrous diethyl ether
-
Parr pressure reaction apparatus
-
Glassware for washing and drying
Procedure:
-
Reagent Preparation: Chill the pyridine. Liquify chloroethane in a cold trap (e.g., acetone/dry ice bath).
-
Reaction Setup: Carefully mix the liquified chloroethane with a 10% stoichiometric excess of the chilled pyridine inside the Parr pressure reaction apparatus.[9][15]
-
Reaction Conditions: Seal the reactor and heat the mixture to 120°C for 3 hours.[9][15] The elevated temperature and pressure drive the reaction to completion.
-
Product Isolation: After the reaction, cool the apparatus to room temperature. The product will be a solid mass of white crystals.
-
Purification: Wash the resulting crystals three times with anhydrous diethyl ether. This step is crucial to remove any unreacted starting materials. The product is extremely hygroscopic, so all manipulations should be performed under an inert, dry atmosphere (e.g., in a glovebox).[9][15]
-
Drying: Dry the purified crystals under vacuum to remove residual ether. The expected yield is approximately 83%.[15]
-
Storage: Store the final product in a tightly sealed container under an inert atmosphere to prevent moisture absorption.
Protocol 2: Preparation of an Ionic Liquid Electrolyte
This protocol describes the formulation of a basic electrolyte using this compound. The key is to ensure all components are rigorously dried to prevent water contamination, which is detrimental to battery performance, especially when working with lithium-based systems.
Materials:
-
This compound ([C₂Py][Cl]), dried under vacuum
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade, dried under vacuum
-
Anhydrous acetonitrile (solvent)
-
Glovebox with an inert atmosphere (e.g., Argon)
Procedure:
-
Environment: Perform all steps inside a glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Drying: Dry the this compound and LiTFSI salt under high vacuum at an elevated temperature (e.g., 80-100°C) for at least 24 hours before use.
-
Dissolution: In a volumetric flask, dissolve a known molar quantity of LiTFSI in a specific volume of this compound. Gentle heating and stirring may be required to facilitate complete dissolution. Note: For some formulations, a co-solvent like acetonitrile can be used initially to aid mixing, followed by vacuum evaporation to leave the pure IL-salt mixture.
-
Formulation: A common starting concentration is 0.5 M to 1.0 M LiTFSI in the ionic liquid. For example, to prepare a 1.0 M solution, add the appropriate mass of LiTFSI to a volume of [C₂Py][Cl].
-
Homogenization: Stir the mixture overnight at room temperature inside the glovebox to ensure a uniform, homogenous electrolyte.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Protocol 3: Coin Cell Assembly (CR2032)
This protocol outlines the assembly of a standard CR2032 coin cell for testing the prepared electrolyte. Precision and cleanliness are paramount for obtaining reliable and reproducible electrochemical data.
Diagram: Coin Cell Assembly
Caption: Layered structure of a CR2032 coin cell for electrochemical testing.
Materials:
-
CR2032 coin cell components (anode case, cathode case, spacer, spring)
-
Lithium metal disc (anode)
-
Cathode disc (e.g., LiFePO₄ coated on aluminum foil)
-
Microporous separator (e.g., Celgard)
-
Prepared [C₂Py][Cl]-based electrolyte
-
Coin cell crimper
Procedure:
-
Preparation: Ensure all components are clean and dry. Transfer them into the glovebox.
-
Anode Placement: Place the lithium metal disc into the center of the anode case (-).
-
Separator and Electrolyte: Place the separator on top of the lithium anode. Carefully add 2-3 drops of the prepared electrolyte onto the separator, ensuring it is fully wetted.
-
Cathode Placement: Place the cathode disc on top of the wetted separator, with the active material side facing down.
-
Final Stack: Add the spacer disc and then the spring.
-
Sealing: Carefully place the cathode case (+) on top of the stack. Transfer the assembly to the coin cell crimper and apply pressure to seal the cell.
-
Resting: Allow the assembled cell to rest for several hours (e.g., 12 hours) before testing to ensure complete electrolyte penetration into the electrodes.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. The compound is classified as a skin and eye irritant.[13]
-
Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).[13]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[17]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent dispersion of dust by handling in a well-ventilated area or under local exhaust ventilation.
-
Storage: Keep the container tightly closed and store in a cool, dry area under an inert atmosphere to protect from moisture, as the compound is hygroscopic.[9]
-
Spills: In case of a spill, avoid dust formation. Pick up the material and arrange for disposal in a sealed container without creating dust.
Conclusion and Future Outlook
This compound is a valuable ionic liquid for the development of advanced, safer battery electrolytes.[5] Its favorable properties, including ionic conductivity and thermal stability, address key limitations of conventional organic solvent-based systems. The protocols provided herein offer a practical framework for researchers to synthesize and evaluate this compound in various battery chemistries.
Future research may focus on creating binary or ternary mixtures of this compound with other ionic liquids to fine-tune properties such as viscosity and ionic conductivity. Its application as a corrosion inhibitor or additive in other battery systems, such as aluminum-air batteries, also presents an interesting avenue for exploration, similar to how related pyridinium salts have been used.[18] As the industry continues to push towards solid-state batteries, the role of chloride-based materials like this compound as foundational components for solid electrolytes will likely become even more critical.[16]
References
- 1. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. db-thueringen.de [db-thueringen.de]
- 7. anl.gov [anl.gov]
- 8. nbinno.com [nbinno.com]
- 9. prepchem.com [prepchem.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound CAS#: 2294-38-4 [m.chemicalbook.com]
- 12. calpaclab.com [calpaclab.com]
- 13. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 16. azom.com [azom.com]
- 17. iolitec.de [iolitec.de]
- 18. Improvement of Electrochemical Performance with Cetylpyridinium Chloride for the Al Anode of Alkaline Al-Air Batteries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 1-Ethylpyridinium Chloride in Catalysis
A Technical Guide for Advanced Chemical Synthesis
Introduction: Unveiling the Catalytic Potential of a Versatile Ionic Liquid
1-Ethylpyridinium Chloride ([EtPy][Cl]) is a quaternary ammonium salt that exists as a stable, low-volatility ionic liquid.[1] Comprising a pyridinium cation and a chloride anion, its unique physicochemical properties position it as a compelling alternative to traditional volatile organic compounds (VOCs) in chemical synthesis.[1] Beyond its role as a "green" solvent, [EtPy][Cl] actively participates in and enhances chemical reactions, functioning as a catalyst or catalytic medium. Its ionic nature, tunable solvency, and ability to stabilize charged intermediates make it a powerful tool in the modern chemist's arsenal, particularly in electrophilic aromatic substitutions, condensation reactions, and multiphase systems.[1][2]
This guide provides an in-depth exploration of this compound's applications in catalysis, offering both the theoretical underpinnings and practical, field-tested protocols for its use. We will delve into its role in Friedel-Crafts acylation, Claisen-Schmidt condensation for chalcone synthesis, and phase-transfer catalysis, providing researchers and drug development professionals with the foundational knowledge to leverage this compound for enhanced reaction efficiency, yield, and sustainability.
Physicochemical Properties of this compound
The utility of [EtPy][Cl] as a catalytic medium is grounded in its distinct physical and chemical properties.
| Property | Value | Source(s) |
| CAS Number | 2294-38-4 | [3][4][5] |
| Molecular Formula | C₇H₁₀ClN | [3][6] |
| Molecular Weight | 143.61 g/mol | [3][6] |
| Appearance | White to off-white hygroscopic crystalline powder | [4][7] |
| Melting Point | ~100-118 °C | [3][4] |
| Water Solubility | Soluble | [3][4] |
| Storage Temperature | Room Temperature, under inert atmosphere | [4][7] |
Application Note I: Friedel-Crafts Acylation in a Recyclable Medium
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[8] Traditionally, it requires a stoichiometric amount of a Lewis acid catalyst like AlCl₃, which is consumed in the reaction and generates significant aqueous waste during workup.[9] Pyridinium-based ionic liquids, such as this compound, offer a recyclable and efficient medium that can moderate the reaction and simplify product isolation.[10]
Causality of Application: The Role of [EtPy][Cl]
-
Catalyst Solubilization & Stabilization : [EtPy][Cl] acts as a polar medium to dissolve the Lewis acid catalyst (e.g., AlCl₃) and the aromatic substrate, creating a homogeneous reaction environment. It can form a complex with the Lewis acid, which may modulate its reactivity and prevent substrate deactivation.
-
Enhanced Electrophilicity : The ionic environment stabilizes the charged acylium ion intermediate (R-C=O⁺), the key electrophile in the reaction, thereby facilitating the electrophilic attack on the aromatic ring.[8]
-
Simplified Workup & Catalyst Recycling : Due to its negligible vapor pressure, the product can often be separated via extraction with a less polar organic solvent (e.g., diethyl ether), leaving the catalyst dissolved in the ionic liquid phase. This [EtPy][Cl]-catalyst mixture can then be recycled for subsequent reactions, drastically reducing waste.[10]
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation using [EtPy][Cl].
Protocol: Synthesis of 4-Methoxyacetophenone
This protocol describes the acylation of anisole with acetyl chloride using an AlCl₃ catalyst system within a this compound medium.
Materials:
-
This compound ([EtPy][Cl]), dried under vacuum (10 g)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.47 g, 11 mmol)
-
Anisole (1.08 g, 10 mmol)
-
Acetyl Chloride (0.86 g, 11 mmol)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add the dried this compound.
-
Carefully add anhydrous AlCl₃ to the ionic liquid with stirring. The mixture may warm slightly.
-
Add anisole to the mixture and stir until a homogeneous solution is formed.
-
Reaction: Cool the flask in an ice-water bath to 0°C.
-
Add acetyl chloride dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, add 20 mL of diethyl ether to the flask and stir vigorously for 10 minutes.
-
Carefully decant the diethyl ether layer into a separatory funnel. Repeat the extraction of the ionic liquid phase with diethyl ether (2 x 20 mL).
-
Product Isolation: Combine the organic extracts and wash sequentially with 20 mL of saturated NaHCO₃ solution, 20 mL of water, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Catalyst Recycling: The remaining ionic liquid phase containing the AlCl₃ catalyst can be stored under an inert atmosphere and reused for subsequent reactions.
-
Purify the product by column chromatography or recrystallization if necessary.
Representative Data
| Aromatic Substrate | Acylating Agent | Conditions | Conversion (%) | Reference |
| Benzene | Acetic Anhydride | [EtPy][BF₄], 50°C, 4h | >95% | [10] |
| Toluene | Acetic Anhydride | [EtPy][BF₄], 50°C, 4h | >95% | [10] |
| Anisole | Acetic Anhydride | [EtPy][CF₃COO], 50°C, 4h | >95% | [10] |
| (Note: Data is for analogous 1-Ethylpyridinium salts, demonstrating the principle of the reaction in this medium.) |
Application Note II: Claisen-Schmidt Condensation for Chalcone Synthesis
Chalcones (1,3-diphenyl-2-propen-1-ones) are key intermediates in the biosynthesis of flavonoids and serve as scaffolds for many pharmacologically active compounds.[11] Their synthesis is most commonly achieved via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[12] Using [EtPy][Cl] as a solvent provides a non-volatile, recyclable medium that can enhance reaction rates and simplify purification.[13]
Causality of Application: The Role of [EtPy][Cl]
-
Green Solvent Replacement : [EtPy][Cl] replaces volatile solvents like ethanol or methanol, reducing environmental impact and improving safety by eliminating flammable vapors.[1]
-
Enhanced Reactivity : As a polar medium, [EtPy][Cl] can effectively dissolve both the reactants and the base catalyst (e.g., NaOH or KOH), leading to higher effective concentrations and potentially faster reaction rates compared to heterogeneous solvent systems.
-
Simplified Product Isolation : Chalcones are often solids with low solubility in water. After the reaction, the mixture can be poured into water, causing the chalcone product to precipitate while the ionic liquid and catalyst remain in the aqueous phase, allowing for easy filtration.[14]
Reaction Mechanism: Base-Catalyzed Chalcone Formation
Caption: Mechanism of Claisen-Schmidt condensation.
Protocol: Synthesis of (E)-1,3-diphenylprop-2-en-1-one
This protocol details a general procedure for synthesizing the parent chalcone from benzaldehyde and acetophenone in [EtPy][Cl].
Materials:
-
This compound ([EtPy][Cl]) (15 g)
-
Acetophenone (1.20 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Potassium Hydroxide (KOH) (0.84 g, 15 mmol)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 50 mL flask, gently heat the this compound to ~70°C until it becomes a clear, stirrable liquid.
-
Add acetophenone and benzaldehyde to the molten ionic liquid and stir for 5 minutes to ensure complete mixing.
-
Carefully add powdered potassium hydroxide to the mixture in portions. An exothermic reaction may be observed, and the color of the mixture will typically turn deep yellow or orange.
-
Reaction: Maintain the reaction temperature at 60-70°C and stir for 1-2 hours.
-
Monitor the disappearance of the starting materials using TLC (e.g., with a 9:1 Hexane:Ethyl Acetate eluent).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Pour the viscous reaction mixture into 100 mL of ice-cold water with vigorous stirring. A yellow solid should precipitate immediately.
-
Continue stirring for 20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove the ionic liquid and residual base.
-
Purification: Dry the crude product in a vacuum oven. Recrystallize from hot ethanol to obtain pure, pale-yellow crystals of chalcone.
Substrate Scope and Expected Yields
| Aldehyde | Ketone | Conditions | Yield (%) | Reference (for method) |
| Benzaldehyde | Acetophenone | [EtPy][Cl], KOH, 70°C | 85-95 | [11][13] |
| 4-Chlorobenzaldehyde | Acetophenone | [EtPy][Cl], KOH, 70°C | 88-96 | [11][13] |
| 4-Methoxybenzaldehyde | Acetophenone | [EtPy][Cl], KOH, 70°C | 90-98 | [11][13] |
| Benzaldehyde | 4-Methylacetophenone | [EtPy][Cl], KOH, 70°C | 82-92 | [11][13] |
Application Note III: this compound as a Phase-Transfer Catalyst
Phase-transfer catalysis (PTC) is a powerful technique for reacting reagents that are soluble in two immiscible phases (typically aqueous and organic).[15] The phase-transfer catalyst, a substance with both hydrophilic and lipophilic characteristics, transports one reactant across the phase boundary to react with the other.[16] Quaternary ammonium salts like [EtPy][Cl] are classic examples of phase-transfer catalysts, enabling reactions such as nucleophilic substitutions, oxidations, and alkylations under mild conditions.[15]
Causality of Application: The PTC Mechanism
The 1-ethylpyridinium cation is the active component. Its positively charged pyridinium head is hydrophilic, allowing it to pair with an anionic reactant (e.g., CN⁻, OH⁻, Br⁻) in the aqueous phase. The ethyl group and the aromatic ring provide lipophilicity, which enables the newly formed ion pair ([EtPy]⁺[Nu]⁻) to dissolve in and migrate into the organic phase. Here, the "naked" nucleophile is highly reactive and attacks the organic substrate. The resulting product and the catalyst cation paired with the leaving group then return to their respective phases, completing the catalytic cycle.
The Phase-Transfer Catalysis Cycle
Caption: Catalytic cycle of [EtPy][Cl] in a PTC reaction.
Protocol: Nucleophilic Substitution (Williamson Ether Synthesis)
This protocol describes the synthesis of benzyl propyl ether from benzyl chloride and sodium propoxide in a toluene/water biphasic system, catalyzed by [EtPy][Cl].
Materials:
-
Benzyl Chloride (1.27 g, 10 mmol)
-
Propanol (1.80 g, 30 mmol)
-
Sodium Hydroxide (NaOH) (1.20 g, 30 mmol)
-
This compound ([EtPy][Cl]) (0.14 g, 1 mmol, 10 mol%)
-
Toluene (20 mL)
-
Deionized Water (20 mL)
Procedure:
-
Aqueous Phase Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in 20 mL of water.
-
Add propanol to the aqueous NaOH solution to form sodium propoxide in situ.
-
Add the this compound catalyst to this aqueous phase and stir.
-
Organic Phase and Reaction: Add 20 mL of toluene to the flask, followed by the benzyl chloride.
-
Heat the biphasic mixture to 80°C with vigorous stirring to ensure efficient mixing of the two phases.
-
Maintain the reaction at 80°C for 4-6 hours. Monitor the reaction progress by TLC or GC analysis of the organic layer.
-
Workup: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the lower aqueous layer.
-
Wash the upper organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure to yield the crude benzyl propyl ether.
-
Purify the product by vacuum distillation if required.
Advantages of Using [EtPy][Cl] as a PTC
| Feature | Benefit | Source(s) |
| Mild Conditions | Reactions can often be run at lower temperatures without the need for anhydrous or harsh solvents. | [15] |
| Increased Yield | Overcomes reactant immiscibility, leading to higher conversion and product yields. | [15] |
| Reduced Byproducts | Homogeneous reaction in the organic phase often leads to cleaner reactions with higher selectivity. | [15] |
| Cost-Effective | Eliminates the need for expensive polar aprotic solvents (e.g., DMSO, DMF) and allows the use of inexpensive inorganic bases and salts. | [15] |
| Green Chemistry | Reduces the use of hazardous organic solvents by enabling the use of water as a primary phase. | [15] |
Catalyst Regeneration and Safe Handling
Regeneration and Recycling
A significant advantage of using this compound is its potential for recycling. Due to its extremely low volatility, it is not lost to evaporation.[7] After a reaction, the following general strategies can be employed for its recovery:
-
Extraction: As demonstrated in the Friedel-Crafts protocol, if the product is soluble in a non-polar organic solvent (e.g., ether, hexanes), it can be extracted, leaving the ionic liquid behind. The recovered ionic liquid can be washed and dried under vacuum to remove residual solvent before reuse.[17]
-
Precipitation/Filtration: As seen in the chalcone synthesis, if the product is an insoluble solid, it can be precipitated by the addition of an anti-solvent (like water) and removed by filtration. The aqueous ionic liquid solution can then be concentrated by evaporating the water.[18]
The ability to reuse the catalytic medium for multiple cycles significantly improves the process mass intensity (PMI) and overall cost-effectiveness of the synthesis.[2]
Safety and Handling
While offering environmental benefits over VOCs, this compound is still a chemical that requires careful handling.
-
Hazard Classification: It is classified as an irritant, causing skin and serious eye irritation.[3][4][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][4]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling any dust or aerosols.[1] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Due to its hygroscopic nature, it should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[4]
-
First Aid:
Conclusion
This compound is more than just a solvent; it is an enabling technology for a variety of catalytic processes. Its application as a recyclable medium for Friedel-Crafts acylation, an efficient solvent for Claisen-Schmidt condensations, and a robust phase-transfer catalyst highlights its versatility. By understanding the principles behind its catalytic activity and following structured protocols, researchers in academia and industry can develop cleaner, more efficient, and economically viable synthetic routes. The continued exploration of ionic liquids like [EtPy][Cl] will undoubtedly pave the way for next-generation chemical manufacturing processes rooted in the principles of green chemistry.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. discoveryalert.com.au [discoveryalert.com.au]
- 3. chembk.com [chembk.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | 2294-38-4 | TCI AMERICA [tcichemicals.com]
- 6. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. research.chalmers.se [research.chalmers.se]
- 8. 傅-克酰基化反应 [sigmaaldrich.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. ijirset.com [ijirset.com]
- 16. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of the Electrochemical Window of 1-Ethylpyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Electrochemical Window in Ionic Liquid Applications
1-Ethylpyridinium Chloride, a room-temperature ionic liquid, has garnered significant interest for its potential applications in various electrochemical systems, including batteries, supercapacitors, and electrochemical sensors.[1][2] Its utility in these applications is fundamentally governed by its electrochemical window (EW) . The EW represents the potential range over which the ionic liquid remains stable and does not undergo oxidation or reduction.[3][4] A wide electrochemical window is highly desirable as it dictates the operational voltage limits of an electrochemical device.[5][6] For instance, in a lithium-ion battery, a wider EW for the electrolyte allows for the use of higher voltage electrode materials, leading to a higher energy density.[3]
This application note provides a comprehensive guide to understanding and determining the electrochemical window of this compound. It outlines the underlying principles, provides a detailed experimental protocol using cyclic voltammetry, and discusses the key factors influencing the electrochemical stability of this ionic liquid.
The Chemistry of the Electrochemical Window of this compound
The electrochemical window of any ionic liquid is determined by the electrochemical stability of its constituent cation and anion.[7][8]
-
Cathodic Limit (Reduction): The negative potential limit is dictated by the reduction of the 1-ethylpyridinium cation ([C₂H₅NC₅H₅]⁺).
-
Anodic Limit (Oxidation): The positive potential limit is determined by the oxidation of the chloride anion (Cl⁻).
The overall electrochemical window is the potential difference between the anodic and cathodic limits.[4] The structure of the ions plays a crucial role in their electrochemical stability.[7][9]
Factors Influencing the Electrochemical Window
Several factors can influence the measured electrochemical window of this compound:
-
Purity of the Ionic Liquid: Impurities, particularly water and halides from the synthesis process, can significantly narrow the electrochemical window. Water, for instance, has a much smaller electrochemical window than most ionic liquids.[10]
-
Working Electrode Material: The choice of the working electrode material (e.g., glassy carbon, platinum, gold) can affect the kinetics of the electron transfer reactions at the limits of the electrochemical window.
-
Temperature: Temperature can affect the kinetics of the decomposition reactions and the ionic conductivity of the electrolyte, thereby influencing the measured electrochemical window.[6]
-
Scan Rate in Cyclic Voltammetry: The scan rate used in the cyclic voltammetry experiment can impact the observed onset potentials for oxidation and reduction.
-
Cut-off Current Density: The definition of the "limit" of the window is often based on a threshold or cut-off current density. A standardized value is crucial for comparing results.[9]
Experimental Determination of the Electrochemical Window
Cyclic voltammetry (CV) is the most common technique used to determine the electrochemical window of an electrolyte.[7][11] This technique involves sweeping the potential of a working electrode in the electrolyte and measuring the resulting current. The potential range where no significant current flows (other than the capacitive charging current) defines the electrochemical window.[9]
Experimental Protocol
1. Materials and Equipment:
-
This compound (high purity, >98%)[12]
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell[11]
-
Working Electrode: Glassy carbon electrode (recommended)
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a quasi-reference electrode like a silver wire. For non-aqueous systems, it is crucial to use a reference electrode that is stable and does not leak contaminants into the ionic liquid. An internal reference standard like ferrocene can also be used for accurate potential referencing.[13]
-
Counter Electrode: Platinum wire or mesh
-
Inert gas supply (Argon or Nitrogen)
-
Glovebox or a controlled atmosphere environment (highly recommended to minimize moisture contamination)[10]
2. Sample Preparation:
-
Drying: Due to the hygroscopic nature of this compound, it is essential to dry the ionic liquid under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any absorbed water.[12]
-
Cell Assembly: The electrochemical cell should be assembled in a glovebox under an inert atmosphere to prevent moisture contamination.
-
Electrode Polishing: The working electrode should be polished to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) and then sonicated in deionized water and ethanol to remove any residual polishing material. The electrode must be thoroughly dried before insertion into the cell.
3. Cyclic Voltammetry Measurement:
-
Initial Setup: Place the dried this compound into the electrochemical cell. Insert the polished working electrode, the counter electrode, and the reference electrode.
-
Potential Range: Start with a wide potential range (e.g., -3.0 V to +3.0 V vs. Ag/AgCl). This can be narrowed down in subsequent scans based on the observed decomposition potentials.
-
Scan Rate: A typical scan rate for determining the electrochemical window is between 10 and 100 mV/s.[14]
-
Data Acquisition: Record the cyclic voltammogram. The resulting plot will show current as a function of the applied potential.
4. Data Analysis:
-
Identifying the Limits: The anodic and cathodic limits are determined as the potentials at which a significant increase in current is observed. This is often defined by a specific cut-off current density (e.g., 0.1, 0.5, or 1.0 mA/cm²).[9]
-
Calculating the Electrochemical Window: The electrochemical window (EW) is calculated as the difference between the anodic potential (Ea) and the cathodic potential (Ec): EW = Ea - Ec
Visualizing the Experimental Workflow
Caption: Workflow for determining the electrochemical window.
Interpreting the Results
The resulting cyclic voltammogram will show a region of low current, which corresponds to the electrochemical window. At the positive and negative extremes of the potential sweep, a sharp increase in current will be observed, indicating the oxidation of the chloride anion and the reduction of the 1-ethylpyridinium cation, respectively.
Quantitative Data Summary
The following table summarizes the key electrochemical properties of this compound. Note that the exact values can vary depending on the experimental conditions as discussed above.
| Property | Value | Notes |
| Cathodic Limit | Dependent on cation stability | Reduction of 1-ethylpyridinium cation |
| Anodic Limit | Dependent on anion stability | Oxidation of chloride anion |
| Electrochemical Window | ~3-4 V (typical for pyridinium-based ILs) | Highly dependent on purity and experimental conditions. |
Conclusion
The electrochemical window is a critical parameter for evaluating the suitability of this compound as an electrolyte in various electrochemical applications. By following a meticulous experimental protocol, researchers can accurately determine this window and optimize the performance of their electrochemical systems. The key to obtaining reliable and reproducible results lies in ensuring the high purity of the ionic liquid, particularly with respect to water content, and employing a standardized measurement protocol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. ceder.berkeley.edu [ceder.berkeley.edu]
- 4. Electrochemical window - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. Thermal, electrochemical and radiolytic stabilities of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. This compound | 2294-38-4 | TCI AMERICA [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Ethylpyridinium Chloride in CO2 Capture
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-Ethylpyridinium Chloride, an ionic liquid, for carbon dioxide (CO2) capture applications. This document details the synthesis, physicochemical properties, and the proposed mechanism of CO2 absorption. Furthermore, it offers detailed, step-by-step protocols for experimental CO2 capture studies, including absorption, data analysis, and solvent regeneration. The information is grounded in authoritative sources and presented with practical insights to ensure scientific integrity and experimental reproducibility.
Introduction: The Potential of this compound for CO2 Capture
The increasing concentration of atmospheric CO2 is a significant driver of climate change, necessitating the development of efficient and environmentally benign carbon capture technologies. Ionic liquids (ILs) have emerged as a promising class of solvents for CO2 capture due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable structures.[1] Pyridinium-based ILs, in particular, are of interest due to their relatively low cost and potential for effective CO2 absorption.[2]
This compound ([C2Py][Cl]) is a pyridinium-based ionic liquid that presents several attractive features for CO2 capture. Its synthesis is straightforward, and it is soluble in water.[3] While specific data on its CO2 absorption capacity is not extensively reported in the literature, trends among similar pyridinium-based ILs suggest that it likely operates via a physical absorption mechanism.[2] The efficiency of CO2 capture by pyridinium-based ILs is influenced by the alkyl chain length of the cation and the nature of the anion.[4] These notes will provide a detailed guide to exploring the potential of this compound for CO2 capture applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for designing and interpreting CO2 capture experiments.
| Property | Value | Source(s) |
| Molecular Formula | C7H10ClN | [3][5] |
| Molecular Weight | 143.61 g/mol | [5][6] |
| Appearance | White to blue powder or crystal | [3][6] |
| Melting Point | 100 °C | [3] |
| Water Solubility | Soluble | [3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [3] |
| Purity (Typical) | ≥ 98% | [6] |
Mechanism of CO2 Capture
For most non-functionalized ionic liquids, including pyridinium-based ILs, the primary mechanism of CO2 capture is physical absorption.[2] This process is governed by the solubility of CO2 in the ionic liquid, driven by intermolecular forces such as van der Waals interactions. The CO2 molecules occupy the free volume within the ionic liquid's structure. Unlike chemical absorption, which involves the formation of covalent bonds, physical absorption is a reversible process that is favored at higher pressures and lower temperatures. The regeneration of the ionic liquid can be achieved by decreasing the pressure or increasing the temperature, which shifts the equilibrium and releases the captured CO2.
Figure 1: Conceptual workflow of CO2 physical absorption and regeneration.
Synthesis of High-Purity this compound
The purity of the ionic liquid is critical for obtaining reliable and reproducible CO2 capture data. The following protocol is a general method for the synthesis of this compound.
Materials and Equipment
-
Pyridine (anhydrous)
-
Chloroethane
-
Anhydrous diethyl ether
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Schlenk line or inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Vacuum oven
Synthesis Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add freshly distilled, anhydrous pyridine.
-
Addition of Alkylating Agent: Cool the flask in an ice bath and slowly add a stoichiometric amount of chloroethane.
-
Reaction: Allow the mixture to warm to room temperature and then heat it to reflux with stirring. The reaction progress can be monitored by the formation of a precipitate (the ionic liquid). The reaction time will vary but is typically several hours to overnight.
-
Isolation of the Product: After the reaction is complete, cool the flask to room temperature. The solid product is then washed several times with anhydrous diethyl ether to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
-
Drying: The purified this compound is dried under vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove any residual solvent and water.
-
Characterization: The final product should be characterized by techniques such as NMR spectroscopy and melting point determination to confirm its identity and purity.
Figure 2: Workflow for the synthesis of high-purity this compound.
Protocol for CO2 Absorption Measurement
The following protocol describes a common laboratory method for determining the CO2 absorption capacity of an ionic liquid using a gravimetric approach.
Materials and Equipment
-
High-purity this compound
-
High-pressure reactor equipped with a magnetic stirrer, pressure transducer, and temperature controller
-
High-precision balance (at least 0.1 mg accuracy)
-
CO2 gas cylinder with a regulator
-
Vacuum pump
Experimental Procedure
-
Sample Preparation: Accurately weigh a known amount of dried this compound into the high-pressure reactor.
-
Degassing: Seal the reactor and evacuate it using the vacuum pump to remove any dissolved gases from the ionic liquid. This step is crucial for accurate measurements.
-
Temperature Equilibration: Set the desired temperature for the experiment and allow the system to equilibrate.
-
Initial Mass Measurement: Record the initial mass of the reactor containing the degassed ionic liquid.
-
CO2 Introduction: Slowly introduce CO2 into the reactor to the desired pressure.
-
Absorption and Equilibration: Start the magnetic stirrer to ensure good gas-liquid contact. Monitor the pressure and mass of the reactor. The system has reached equilibrium when the mass of the reactor remains constant over time.
-
Final Mass Measurement: Record the final mass of the reactor after CO2 absorption has reached equilibrium.
-
Data Collection: Repeat the procedure at different pressures and temperatures to obtain a comprehensive dataset.
Data Analysis
The CO2 absorption capacity is typically expressed as the mole fraction of CO2 in the ionic liquid or as moles of CO2 absorbed per kilogram of ionic liquid.
-
Mass of absorbed CO2: Final mass of reactor - Initial mass of reactor
-
Moles of absorbed CO2: Mass of absorbed CO2 / Molar mass of CO2
-
Moles of ionic liquid: Mass of ionic liquid / Molar mass of this compound
-
Mole fraction of CO2 (x_CO2): Moles of absorbed CO2 / (Moles of absorbed CO2 + Moles of ionic liquid)
-
Molality (mol/kg): Moles of absorbed CO2 / Mass of ionic liquid (in kg)
Figure 3: Experimental workflow for CO2 absorption measurement.
Performance Characteristics of this compound
While specific experimental data for this compound is limited, the following table summarizes the expected performance based on general trends for pyridinium-based ionic liquids.
| Performance Metric | Expected Characteristics | Rationale/Supporting Evidence |
| CO2 Absorption Capacity | Moderate | Pyridinium-based ILs generally exhibit physical absorption of CO2.[2] The solubility is expected to increase with pressure. |
| Selectivity (CO2/N2) | Good | Ionic liquids typically show good selectivity for CO2 over N2 due to the higher quadrupole moment of CO2, leading to stronger interactions with the ionic liquid. |
| Kinetics of Absorption | Moderate to Fast | The rate of absorption will be influenced by the viscosity of the ionic liquid and the efficiency of gas-liquid mixing. |
| Regeneration Energy | Lower than chemical solvents | Physical absorption processes generally require less energy for regeneration compared to chemical absorption, as no covalent bonds need to be broken.[4] |
Regeneration of this compound
The ability to efficiently regenerate the solvent is a key factor in the economic viability of any CO2 capture process. For this compound, regeneration is achieved by reversing the physical absorption process.
Regeneration Methods
-
Temperature Swing: Increasing the temperature of the CO2-rich ionic liquid reduces the solubility of CO2, causing it to be released.
-
Pressure Swing: Decreasing the pressure above the CO2-rich ionic liquid shifts the equilibrium and promotes the desorption of CO2.
-
Inert Gas Stripping: Bubbling an inert gas (e.g., nitrogen) through the CO2-rich ionic liquid can also facilitate the removal of the dissolved CO2.
Regeneration Protocol (Temperature/Pressure Swing)
-
CO2-Rich Solvent: Start with the this compound saturated with CO2 from the absorption experiment.
-
Apply Regeneration Conditions: Either increase the temperature of the reactor or decrease the pressure using a vacuum pump, or a combination of both.
-
Monitor CO2 Release: The release of CO2 can be monitored by measuring the pressure increase in a closed system or by quantifying the amount of gas evolved.
-
Confirm Regeneration: Regeneration is considered complete when CO2 is no longer being released from the ionic liquid.
-
Cooling and Reuse: The regenerated ionic liquid can then be cooled back to the absorption temperature and reused for subsequent CO2 capture cycles.
Figure 4: Workflow for the regeneration of this compound.
Safety Precautions
As with any chemical experiment, appropriate safety precautions must be taken when working with this compound.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Handling: Handle this compound in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising, yet underexplored, candidate for CO2 capture applications. Its straightforward synthesis, water solubility, and the general effectiveness of pyridinium-based ionic liquids provide a strong rationale for further investigation. The protocols and information presented in these application notes offer a solid foundation for researchers to systematically evaluate the performance of this compound for CO2 capture, contributing to the development of more sustainable and efficient carbon capture technologies.
References
methods for metal extraction with 1-Ethylpyridinium Chloride
An Application Guide to Metal Extraction Using 1-Ethylpyridinium Chloride
Authored by: Gemini, Senior Application Scientist
Abstract
Ionic liquids (ILs) are emerging as highly effective and environmentally conscious alternatives to traditional volatile organic compounds in hydrometallurgical processes.[1][2][3] Their unique properties, including low volatility, high thermal stability, and tunable solvency, make them ideal for the selective extraction of valuable and strategic metals.[2][4] This application note provides a detailed technical guide for researchers and scientists on the use of the pyridinium-based ionic liquid, this compound ([C₂Py][Cl]), for metal extraction. We will explore the underlying extraction mechanisms, provide a detailed step-by-step protocol for a representative liquid-liquid extraction, discuss the critical parameters influencing efficiency, and present methods for data analysis and interpretation.
Introduction to this compound in Hydrometallurgy
The field of hydrometallurgy, which involves recovering metals from aqueous solutions, is increasingly focused on developing sustainable and efficient technologies.[1] Ionic liquids, which are salts with melting points below 100°C, represent a significant advancement in this area.[1][5] this compound is an ionic liquid characterized by a pyridinium cation and a chloride anion.[6] Its chemical stability and efficacy as a solvent for a range of inorganic materials make it a compelling agent for extraction and separation processes.[4] Unlike many volatile organic solvents, [C₂Py][Cl] offers a greener profile due to its negligible vapor pressure, reducing air pollution and operational hazards.[2][3] This guide focuses on leveraging these properties for the selective recovery of metal ions from complex aqueous matrices.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to designing effective extraction protocols. Key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 2294-38-4 | [4][6] |
| Molecular Formula | C₇H₁₀ClN | [4][6] |
| Molecular Weight | 143.61 g/mol | [4][6] |
| Appearance | White to blue/green powder or crystals | [4][7][8] |
| Melting Point | ~100-118 °C | [7][8] |
| Water Solubility | Soluble | [8][9] |
| SMILES | CC[N+]1=CC=CC=C1.[Cl-] | [6] |
The Mechanism of Extraction: Anion Exchange
The primary mechanism governing the extraction of metals from acidic chloride solutions using this compound is anion exchange .[10] In this process, the metal of interest, present in the aqueous phase as a negatively charged chloro-complex (e.g., [PdCl₄]²⁻, [PtCl₆]²⁻), is transferred to the organic phase.[10][11] The positively charged 1-ethylpyridinium cation ([C₂Py]⁺) acts as an ion-pair extractant, forming a charge-neutral, hydrophobic complex with the metal anion, which is soluble in the organic phase. The chloride anion of the IL is exchanged into the aqueous phase to maintain charge neutrality.
The efficiency of this mechanism is highly dependent on the ability of the target metal to form stable anionic complexes in the aqueous phase, which is typically controlled by the concentration of a complexing agent like hydrochloric acid (HCl).[12][13]
Caption: Anion exchange mechanism for metal extraction with [C₂Py][Cl].
Detailed Protocol: Selective Extraction of Palladium(II)
This protocol provides a standardized method for the liquid-liquid extraction of Palladium(II) from a hydrochloric acid medium. Palladium is often found with other platinum-group metals (PGMs) and its selective recovery is of high industrial importance.[1][11]
Objective
To selectively extract Pd(II) ions from an acidic aqueous solution into an organic phase containing this compound and determine the extraction efficiency.
Materials and Reagents
-
Extractant: this compound ([C₂Py][Cl]), ≥98% purity
-
Organic Diluent: Toluene or another suitable water-immiscible solvent
-
Aqueous Phase: Concentrated Hydrochloric Acid (HCl), 37%
-
Metal Standard: 1000 ppm Pd(II) standard solution (e.g., from PdCl₂)
-
Deionized (DI) Water
-
Stripping Agent (Optional): 0.5 M Ammonia (NH₃) solution or 0.1 M Thiourea in 0.1 M HCl[11]
-
Equipment: 50 mL separatory funnels, mechanical shaker, pH meter, volumetric flasks, pipettes, Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS).
Experimental Workflow
Caption: Step-by-step workflow for liquid-liquid metal extraction.
Step-by-Step Procedure
-
Aqueous Phase Preparation: Prepare a 100 ppm Pd(II) solution in 2 M HCl by diluting the stock standard with DI water and concentrated HCl.
-
Organic Phase Preparation: Prepare a 0.1 M solution of this compound in toluene. Gentle warming may be required to facilitate dissolution.
-
Extraction:
-
Add equal volumes (e.g., 10 mL) of the prepared aqueous and organic phases to a 50 mL separatory funnel.
-
Seal the funnel and agitate on a mechanical shaker at a constant speed (e.g., 250 rpm) for 30 minutes to ensure equilibrium is reached.
-
Allow the funnel to stand undisturbed until the two phases have completely separated.
-
-
Sampling and Analysis:
-
Carefully drain the lower aqueous phase (raffinate) into a clean vial.
-
Measure the concentration of Pd(II) remaining in the raffinate using ICP-OES or AAS. This is the equilibrium concentration, [M]aq,eq. The initial concentration is [M]aq,init.
-
Data Analysis and Calculations
The performance of the extraction is quantified using two key metrics: the Extraction Efficiency (%E) and the Distribution Ratio (D).
-
Extraction Efficiency (%E): The percentage of metal transferred from the aqueous to the organic phase. %E = (([M]aq,init - [M]aq,eq) / [M]aq,init) * 100
-
Distribution Ratio (D): The ratio of the total metal concentration in the organic phase to that in the aqueous phase at equilibrium. D = [M]org,eq / [M]aq,eq Where [M]org,eq = ([M]aq,init - [M]aq,eq) * (Vaq / Vorg) (For equal phase volumes, D = ([M]aq,init - [M]aq,eq) / [M]aq,eq)
Optimizing Extraction Performance
The efficiency of the extraction process is influenced by several critical parameters. Systematic optimization of these factors is essential for developing a robust and selective separation method.
| Parameter | Influence on Extraction | Rationale & Expert Insight |
| HCl Concentration | Critical. Efficiency often peaks at a specific acidity. | The concentration of HCl directly controls the speciation of the metal into its extractable anionic chloro-complex (e.g., [PdCl₄]²⁻).[12] Too little HCl results in incomplete complex formation, while excessively high concentrations can sometimes decrease extraction due to competition from H⁺ ions. |
| IL Concentration | Directly proportional to efficiency, up to a plateau. | A higher concentration of [C₂Py]⁺ provides more extractant molecules to pair with the metal complex, driving the equilibrium towards the organic phase. A plateau is reached when the available metal complex is fully extracted. |
| Phase Contact Time | Important for reaching equilibrium . | Sufficient agitation time is needed for the mass transfer of the metal complex across the phase boundary. Typically, 15-60 minutes is adequate for lab-scale extractions. |
| Temperature | Can have a variable effect . | Metal extraction can be endothermic or exothermic. An increase in temperature usually increases the reaction rate but may shift the equilibrium unfavorably. Room temperature is a standard starting point. |
| Organic Diluent | Influences phase separation and solvency. | The choice of diluent (e.g., toluene, kerosene) affects the solubility of the extracted ion-pair and the physical properties (viscosity, density) of the organic phase, which impacts phase disengagement. |
| Aqueous/Organic Ratio | Affects loading capacity and concentration factor. | A higher ratio of aqueous to organic phase can be used to concentrate the metal in the organic phase but may require multiple extraction stages for high recovery. A 1:1 ratio is standard for initial screening. |
Stripping and Ionic Liquid Regeneration
A key advantage of using ionic liquids is their potential for regeneration and reuse, which aligns with the principles of green chemistry.[14][15] After extraction, the metal-loaded organic phase can be treated with a stripping solution to recover the metal and regenerate the ionic liquid.
-
Stripping: The loaded organic phase is mixed with a stripping agent (e.g., 0.5 M NH₃). The stripping agent breaks the ion-pair complex, transferring the metal back into a new aqueous phase, from which it can be recovered through precipitation or electrolysis.
-
Regeneration: After stripping, the organic phase containing the regenerated [C₂Py][Cl] can be washed with DI water and reused in subsequent extraction cycles, significantly reducing reagent consumption and waste.[11][15]
Safety and Handling
-
This compound is classified as a skin and eye irritant.[6] Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when using volatile organic diluents like toluene.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.[16]
Conclusion
This compound is a versatile and effective ionic liquid for the solvent extraction of metals from acidic chloride media. Its primary mechanism of anion exchange allows for the selective recovery of metals that form stable anionic complexes. By carefully controlling experimental parameters such as acidity, extractant concentration, and phase ratio, researchers can develop highly efficient and selective separation processes. The ability to regenerate and reuse the ionic liquid further enhances its appeal as a sustainable alternative in modern hydrometallurgy and resource recycling applications.[1][17]
References
- 1. Application of Ionic Liquids in Hydrometallurgy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound CAS#: 2294-38-4 [m.chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. SUSTAINABLE RECOVERY OF PRECIOUS METALS FROM CHLORIDE SOLUTIONS BY SOLVENT EXTRACTION | Scientific Journal of Gdynia Maritime University [sjgmu.umg.edu.pl]
- 16. calpaclab.com [calpaclab.com]
- 17. Recovery of Metals from Electronic Waste-Printed Circuit Boards by Ionic Liquids, DESs and Organophosphorous-Based Acid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 1-Ethylpyridinium Chloride in Biocatalysis and Enzymatic Reactions
Introduction: Beyond Traditional Solvents
In the pursuit of more efficient, stable, and sustainable enzymatic processes, the limitations of conventional aqueous and organic solvents have become increasingly apparent. Many promising drug candidates and bioproduct precursors suffer from poor water solubility, while enzymes themselves often exhibit suboptimal stability under industrial process conditions.[1][2] Ionic liquids (ILs), a class of salts with melting points below 100°C, have emerged as "designer solvents" capable of addressing these challenges.[2][3] Composed entirely of ions, they possess a unique combination of properties including negligible vapor pressure, high thermal stability, and a remarkable ability to dissolve a wide range of polar and non-polar compounds.[4][5]
This guide focuses on 1-Ethylpyridinium Chloride ([C₂Py]Cl), a pyridinium-based ionic liquid, and its applications in biocatalysis. Pyridinium-based ILs are noted for their potential in biomass processing and their favorable cost profile compared to more common imidazolium salts.[6] We will explore the mechanistic basis for its interaction with enzymes and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals to harness its potential in their own work.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2294-38-4 | [7][8] |
| Molecular Formula | C₇H₁₀ClN | [7][9] |
| Molecular Weight | 143.61 g/mol | [7][9] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | ~100 °C | [7][10] |
| Solubility | Soluble in water | [7][10] |
Section 1: The Mechanistic Role of [C₂Py]Cl in Enzymatic Systems
The influence of an ionic liquid on an enzyme is a complex interplay of electrostatic, hydrophobic, and hydrogen-bonding interactions. Unlike simple salts, the structured nature of ILs can profoundly impact an enzyme's hydration shell, conformational flexibility, and interaction with substrates.
1.1. As a Co-solvent for Enhanced Substrate Solubility: A primary application of [C₂Py]Cl is to serve as a co-solvent in aqueous buffer systems. Many active pharmaceutical ingredients (APIs) and substrates for industrial biocatalysis are hydrophobic and exhibit poor water solubility, creating a significant bottleneck in reaction kinetics.[1][11] The dual nature of [C₂Py]Cl, with its charged pyridinium head and short ethyl chain, allows it to create microenvironments that can solubilize these challenging molecules, thereby increasing their availability to the enzyme's active site.[2][3] This is particularly relevant in pharmaceutical synthesis and the development of drug delivery systems.[2][12]
1.2. Modulating Enzyme Stability and Activity: The effect of [C₂Py]Cl on enzyme stability is highly dependent on its concentration.
-
At low concentrations (<10-20% v/v): [C₂Py]Cl can act as a stabilizer. The ions may preferentially interact with the enzyme's surface, preventing aggregation and maintaining the native protein fold. This can lead to enhanced thermal and operational stability. The principle is similar to how certain cholinium-based ILs have been shown to maintain or enhance lipase activity at concentrations below 0.1 M.[13]
-
At high concentrations (>30-40% v/v): The ionic liquid can become destabilizing or inhibitory. The high ionic strength and potential for the IL's ions to strip the essential hydration layer from the enzyme can lead to denaturation and loss of activity.[13] This concentration-dependent effect underscores the critical need for empirical optimization for each specific enzyme system.
1.3. Application in Biomass Conversion: Pyridinium-based ILs are particularly effective at dissolving cellulose, a crystalline biopolymer that is highly resistant to enzymatic degradation.[6][14] [C₂Py]Cl can disrupt the extensive hydrogen-bonding network within cellulose, transforming the crystalline structure into a more amorphous state that is readily accessible to cellulase enzymes.[6][15] This pretreatment step is crucial for the efficient production of biofuels and bio-based chemicals from lignocellulosic biomass.[15][16]
Section 2: Experimental Workflows & Protocols
The following protocols are designed to be robust and self-validating, providing a clear framework for investigating the utility of this compound in a given biocatalytic system.
General Experimental Workflow
The process of evaluating [C₂Py]Cl involves a systematic, multi-step approach. The goal is to identify an optimal concentration that maximizes a desired outcome (e.g., substrate conversion, enzyme stability) without introducing inhibitory effects.
Caption: General workflow for evaluating [C₂Py]Cl in biocatalysis.
Protocol 1: Assessing the Effect of [C₂Py]Cl on Enzyme Activity
Principle: This protocol establishes the concentration-dependent effect of [C₂Py]Cl on the catalytic rate of a target enzyme. A standard spectrophotometric or fluorometric assay is used to measure the initial reaction velocity across a range of IL concentrations. This allows for the identification of concentrations that are activating, neutral, or inhibitory.[17]
Materials:
-
This compound ([C₂Py]Cl)
-
Target Enzyme stock solution (in appropriate buffer, e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microplate reader or spectrophotometer
-
96-well microplates (UV-transparent if applicable) or cuvettes
Procedure:
-
Preparation of [C₂Py]Cl Solutions:
-
Prepare a 50% (w/v) stock solution of [C₂Py]Cl in Reaction Buffer.
-
Create a series of 2-fold dilutions from the stock solution using the Reaction Buffer to generate concentrations for the assay (e.g., 50%, 25%, 12.5%, 6.25%, 3.13%, 1.56%, 0%). The 0% sample is the aqueous control.
-
-
Assay Setup (96-well plate format, 200 µL final volume):
-
In triplicate, add 100 µL of each [C₂Py]Cl dilution to the wells of the microplate.
-
Add 80 µL of Reaction Buffer to each well.
-
Control Wells: Prepare controls for each [C₂Py]Cl concentration:
-
No-Enzyme Control: 100 µL [C₂Py]Cl dilution + 90 µL Buffer + 10 µL Substrate.
-
No-Substrate Control: 100 µL [C₂Py]Cl dilution + 80 µL Buffer + 10 µL Enzyme + 10 µL Substrate Solvent.
-
-
Add 10 µL of Enzyme stock solution to the test wells and no-substrate control wells.
-
Pre-incubate the plate at the enzyme's optimal temperature for 5 minutes.
-
-
Initiate and Monitor Reaction:
-
Initiate the reaction by adding 10 µL of the Substrate stock solution to all wells (except no-substrate controls).
-
Immediately place the plate in the microplate reader and begin kinetic measurements at the appropriate wavelength for product formation or substrate depletion. Record data every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each concentration, calculate the initial reaction rate (V₀) from the linear portion of the progress curve (ΔAbsorbance/minute).
-
Subtract the rate of the corresponding no-enzyme control (background signal).
-
Calculate the Relative Activity (%) for each [C₂Py]Cl concentration:
-
Relative Activity (%) = (V₀ with [C₂Py]Cl / V₀ of 0% control) * 100
-
-
Plot Relative Activity (%) versus [C₂Py]Cl concentration (%).
-
Causality and Interpretation: A bell-shaped or sigmoidal curve may be observed. A peak in activity suggests an optimal concentration where the IL enhances solubility or favorably modulates the enzyme's conformation. A sharp drop-off indicates inhibition.[13]
Protocol 2: Determining Enzyme Thermostability with [C₂Py]Cl via Thermal Shift Assay (TSA)
Principle: This protocol uses differential scanning fluorimetry (DSF), also known as a thermal shift assay, to measure the melting temperature (Tm) of an enzyme. A higher Tm in the presence of a ligand or co-solvent indicates stabilization.[18] This method is rapid and provides direct insight into how [C₂Py]Cl affects the enzyme's conformational stability.
Materials:
-
This compound ([C₂Py]Cl) solutions (prepared as in Protocol 1)
-
Purified Target Enzyme (0.1-0.2 mg/mL in a suitable low-salt buffer, e.g., 20 mM HEPES, pH 7.5)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-Time PCR (qPCR) instrument capable of fluorescence detection with a thermal ramp
-
PCR tubes or 96-well PCR plates
Procedure:
-
Master Mix Preparation:
-
Prepare an enzyme/dye master mix. For a 1 mL final volume, combine:
-
Volume for final enzyme concentration of 0.1 mg/mL.
-
2 µL of 5000x SYPRO Orange dye (final concentration 10x).
-
Make up to 1 mL with the low-salt buffer.
-
-
-
Sample Preparation (25 µL final volume):
-
In PCR tubes/wells, add 12.5 µL of each [C₂Py]Cl dilution (prepared in the same low-salt buffer).
-
Add 12.5 µL of the enzyme/dye master mix to each tube/well.
-
Include a control with buffer instead of the ionic liquid.
-
Seal the plate/tubes and centrifuge briefly to collect the contents.
-
-
Thermal Denaturation:
-
Place the samples in the qPCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature).
-
The melting temperature (Tm) is the midpoint of the transition in the curve, often calculated by finding the peak of the first derivative (-dF/dT).
-
Calculate the change in melting temperature (ΔTm) for each condition:
-
ΔTm = Tm (with [C₂Py]Cl) - Tm (control)
-
-
Plot ΔTm versus [C₂Py]Cl concentration.
-
Causality and Interpretation: A positive ΔTm indicates that [C₂Py]Cl stabilizes the enzyme's folded state, requiring more thermal energy to denature it. A negative ΔTm suggests a destabilizing effect. This provides a direct biophysical validation for stability changes that may be inferred from activity assays.
Protocol 3: [C₂Py]Cl-Assisted Enzymatic Hydrolysis of Cellulose
Principle: This protocol demonstrates the use of [C₂Py]Cl as a pretreatment solvent to enhance the enzymatic hydrolysis of microcrystalline cellulose. The IL disrupts the cellulose structure, and after dilution, cellulase enzymes are added to hydrolyze the polymer into reducing sugars, which can be quantified.[14][15]
Materials:
-
This compound ([C₂Py]Cl)
-
Microcrystalline cellulose (e.g., Avicel)
-
Cellulase enzyme complex
-
50 mM Sodium Citrate buffer, pH 4.8
-
Dinitrosalicylic acid (DNS) reagent for quantifying reducing sugars
-
Heating block or oil bath
-
Spectrophotometer
Procedure:
-
Cellulose Pretreatment:
-
In a glass vial, add 100 mg of microcrystalline cellulose to 1.9 g of [C₂Py]Cl (creating a 5% w/w suspension).
-
Heat the mixture at 100°C with stirring for 2-4 hours until the cellulose dissolves and the solution becomes clear and viscous.
-
Allow the solution to cool to ~50°C.
-
-
Enzymatic Hydrolysis:
-
Slowly add 8 mL of 50 mM Sodium Citrate buffer (pH 4.8) to the cellulose-IL solution with vigorous stirring. The final [C₂Py]Cl concentration will be approximately 20% (w/v), a level often tolerated by cellulases. The solution should become less viscous.
-
As a control, prepare a similar suspension of 100 mg cellulose in 10 mL of citrate buffer without any IL pretreatment.
-
Add a defined activity unit of cellulase enzyme complex to both the IL-treated sample and the control.
-
Incubate both samples at 50°C (or the enzyme's optimum temperature) with shaking for 24-48 hours.
-
-
Quantification of Reducing Sugars:
-
At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a small aliquot (e.g., 100 µL) from each reaction.
-
Stop the enzymatic reaction by heating the aliquot at 100°C for 10 minutes.
-
Quantify the amount of reducing sugars released (e.g., glucose) using the DNS method. This involves adding DNS reagent, boiling, and measuring the absorbance at 540 nm.
-
Create a standard curve using known concentrations of glucose to convert absorbance values to sugar concentration.
-
-
Data Analysis:
-
Plot the concentration of reducing sugars (mg/mL) versus time (hours) for both the [C₂Py]Cl-pretreated sample and the untreated control.
-
Compare the final yield and the initial rate of sugar release between the two conditions.
-
Causality and Interpretation: A significantly higher rate and yield of sugar production in the IL-pretreated sample demonstrates the efficacy of [C₂Py]Cl in overcoming the recalcitrance of crystalline cellulose, making it more accessible to the enzyme.[6][15]
Mechanistic Interaction Model
The diagram below conceptualizes how [C₂Py]Cl can facilitate the enzymatic conversion of a poorly soluble substrate.
Caption: Role of [C₂Py]Cl in enhancing biocatalysis.
Section 3: Troubleshooting and Final Considerations
-
pH Shifts: Although [C₂Py]Cl is the salt of a strong acid (HCl) and a weak base (ethylpyridine), high concentrations may slightly alter the pH of unbuffered or weakly buffered solutions. Always verify the final pH of your reaction mixture.
-
Viscosity: High concentrations of ILs can increase the viscosity of the medium, potentially introducing mass transfer limitations. Ensure adequate mixing during the reaction.
-
Enzyme Purity: Impurities in either the enzyme preparation or the ionic liquid can affect results. Use high-purity reagents whenever possible.
-
Ionic Strength: Be mindful that adding an ionic liquid significantly increases the ionic strength of the solution, which can independently affect enzyme activity and stability.[19] It is crucial to distinguish these general salt effects from specific IL-enzyme interactions.
Conclusion
This compound is a versatile and valuable tool for the modern biocatalysis professional. By acting as a potent solvent for recalcitrant substrates like cellulose and serving as a tunable co-solvent to enhance enzyme stability and substrate availability, it opens new avenues for process optimization in pharmaceutical and industrial biotechnology.[4] The key to its successful implementation lies in systematic, empirical evaluation using robust protocols like those outlined in this guide. By carefully controlling concentration and validating effects on both activity and stability, researchers can unlock significant improvements in reaction efficiency and sustainability.
References
- 1. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. permegear.com [permegear.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 7. This compound CAS#: 2294-38-4 [m.chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of cholinium-based ionic liquids on Aspergillus niger lipase: Stabilizers or inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The hydrolysis of cellulosic materials in ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]
- 16. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
Strategic Work-Up and Purification Protocols for Syntheses Mediated by 1-Ethylpyridinium Chloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethylpyridinium chloride ([EtPy]Cl) is a versatile pyridinium-based ionic liquid (IL) increasingly utilized in organic synthesis as a non-volatile, stable, and effective solvent or catalyst.[1][2] Its unique physicochemical properties, which make it advantageous during a reaction, simultaneously present distinct challenges for product isolation and purification. This guide provides a comprehensive overview of the principles and detailed protocols for the effective work-up of reactions mediated by [EtPy]Cl. We will explore strategies including liquid-liquid extraction, precipitation, and chromatography, explaining the rationale behind procedural choices to ensure efficient removal of the ionic liquid and isolation of a pure final product.
Introduction: The Challenge of Ionic Liquid Removal
Ionic liquids (ILs) like this compound are salts that are liquid at or near room temperature.[2][3] Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive "green" alternatives to volatile organic solvents.[2][4] In many synthetic applications, [EtPy]Cl can act as a solvent, a catalyst, or both, enhancing reaction rates and influencing selectivity.[1]
However, the very properties that make [EtPy]Cl a superior reaction medium—its ionic nature and lack of volatility—render its removal from the reaction mixture non-trivial. Standard work-up procedures, such as simple evaporation, are ineffective. Therefore, a successful synthesis campaign relies on a well-designed work-up strategy tailored to the properties of both the desired product and the ionic liquid. The ultimate goal is to isolate the target molecule in high purity, free from residual [EtPy]Cl, which could interfere with subsequent synthetic steps or biological assays.
Core Principles: Leveraging Physicochemical Properties for Separation
An effective work-up strategy is not a one-size-fits-all solution; it is an informed choice based on the fundamental physicochemical properties of this compound. Understanding these properties is the key to designing a logical and efficient purification protocol.
| Property | Value / Description | Implication for Work-Up Strategy |
| Molecular Formula | C₇H₁₀ClN[5] | - |
| Molecular Weight | 143.61 g/mol [5] | - |
| Appearance | White to off-white/blue crystalline solid or powder.[1] | Visual confirmation of its presence or precipitation. |
| Melting Point | ~100-135 °C[6][7] | Relevant for melt crystallization techniques, though less common for routine work-up.[8] |
| Water Solubility | High. Soluble in water.[7][9] | CRITICAL PROPERTY: This is the primary lever for separation. Aqueous washes are highly effective for removal. |
| Organic Solvent Solubility | Generally low in nonpolar organic solvents (e.g., hexane, diethyl ether).[10] Solubility increases in more polar organic solvents (e.g., ethanol, DMSO).[11] | CRITICAL PROPERTY: Allows for partitioning between an aqueous phase and a water-immiscible organic phase containing the product. |
| Volatility | Negligible vapor pressure.[2] | Cannot be removed by rotary evaporation or vacuum. |
| Ionic Nature | Composed of a 1-ethylpyridinium cation and a chloride anion.[2] | High polarity; strong interactions with polar solvents, particularly water. |
The central principle for removing [EtPy]Cl is to exploit the dramatic difference in its solubility compared to the desired organic product. Because [EtPy]Cl is highly water-soluble and generally poorly soluble in less polar organic solvents, liquid-liquid extraction is the most powerful and common technique.[12][13]
Selecting the Optimal Work-Up Strategy: A Decision Workflow
The choice of work-up procedure is dictated primarily by the properties of the desired product. The following decision tree illustrates a logical workflow for selecting the most appropriate protocol.
Caption: Decision workflow for selecting the appropriate work-up strategy.
Detailed Experimental Protocols
As a Senior Application Scientist, it is imperative to provide protocols that are not only repeatable but also include the rationale for each step, ensuring the procedure is self-validating.
This protocol is ideal for products that are soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether) and have low water solubility.
Causality: This method leverages the high water solubility of [EtPy]Cl to wash it away from the product, which remains preferentially in the organic phase.[14] Multiple washes are performed to maximize the removal of the ionic liquid based on its partition coefficient.
Step-by-Step Methodology:
-
Dilution: Once the reaction is deemed complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, 10-20 volumes relative to the reaction volume). This ensures the product is fully dissolved in the organic phase and reduces the viscosity of the mixture.[15]
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
First Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake the funnel vigorously for 30-60 seconds.
-
Expert Insight: Vigorous shaking is essential to maximize the surface area between the two phases, facilitating the transfer of the highly polar [EtPy]Cl into the aqueous layer.
-
-
Phase Separation: Allow the layers to separate completely. The aqueous layer (containing [EtPy]Cl) will typically be the bottom layer, but this depends on the density of the organic solvent used. Drain and collect the aqueous layer.
-
Repeat Washes: Repeat the aqueous wash (Steps 3-4) at least two more times. For particularly large amounts of [EtPy]Cl, 4-5 washes may be necessary.
-
Trustworthiness Check: To check for residual pyridinium salts in the final aqueous wash, a small sample can be basified and checked for the characteristic smell of pyridine. Alternatively, a few drops of a dilute aqueous solution of copper (II) sulfate can be added; a deep blue color indicates the formation of a copper-pyridine complex, signifying the presence of the pyridinium cation.[16]
-
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to break up any minor emulsions and removes bulk water dissolved in the organic layer.[14]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). The drying agent should be added until it no longer clumps together.[14]
-
Isolation: Filter or decant the organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[17]
-
Purity Analysis: Assess the crude product for residual [EtPy]Cl using ¹H NMR (looking for characteristic pyridinium proton signals) or HPLC.[3] Further purification by column chromatography or crystallization may be required.
Caption: Workflow for liquid-liquid extraction to remove [EtPy]Cl.
This method is suitable when the desired product is a solid with poor solubility in a specific "anti-solvent" in which [EtPy]Cl is soluble. Water is often an excellent choice.
Causality: This technique works by changing the solvent environment to one in which the product is no longer soluble, causing it to precipitate out as a solid, while the ionic liquid remains dissolved in the liquid phase.
Step-by-Step Methodology:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Precipitation: Slowly add the reaction mixture dropwise into a beaker containing a vigorously stirred volume of an appropriate anti-solvent (e.g., ice-cold deionized water, 10-20 volumes).[17]
-
Expert Insight: The slow addition and vigorous stirring are critical to promote the formation of a fine, easily filterable precipitate rather than an unmanageable oily mass.
-
-
Digestion: Continue stirring the resulting slurry for 30-60 minutes to ensure complete precipitation. This process, known as digestion, allows smaller crystals to redissolve and deposit onto larger ones, improving filterability.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of the cold anti-solvent to remove any residual [EtPy]Cl that may have adsorbed onto the surface of the product crystals.
-
Drying: Dry the purified product under vacuum to remove residual solvent.
-
Purity Analysis: As with extraction, analyze the solid for purity by NMR, HPLC, or other appropriate techniques. If significant [EtPy]Cl remains, the product may be re-slurried in the anti-solvent or purified by recrystallization.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Emulsion Formation | The reaction mixture contains amphiphilic byproducts, or the organic and aqueous phases have similar densities. | Add a small amount of brine (sat. NaCl) to increase the ionic strength and density of the aqueous phase. Allow the mixture to stand undisturbed for a longer period. If persistent, filter the entire mixture through a pad of Celite. |
| Product is Water-Soluble | The target molecule has high polarity and/or contains functional groups that are readily ionized (e.g., amines, carboxylic acids). | Standard aqueous extraction is not viable. Consider back-extraction by adjusting the pH to neutralize ionizable groups, reducing their water solubility. Alternatively, direct chromatographic purification may be necessary.[18] |
| [EtPy]Cl Remains After Work-Up | Insufficient washing during extraction; inefficient precipitation. | Perform additional aqueous washes. For solids, re-dissolve the product in a minimal amount of a suitable solvent and re-precipitate, or re-slurry the solid in the anti-solvent. |
Safety and Handling
This compound is classified as a skin and eye irritant.[5] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:2294-38-4 | Chemsrc [chemsrc.com]
- 7. This compound CAS#: 2294-38-4 [m.chemicalbook.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. prepchem.com [prepchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How To Run A Reaction [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 18. academic.oup.com [academic.oup.com]
- 19. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for the Recycling and Reuse of 1-Ethylpyridinium Chloride Solvent
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective recycling and reuse of 1-Ethylpyridinium Chloride ([C₂Py]Cl), a versatile pyridinium-based ionic liquid. Recognizing the economic and environmental imperatives to move towards sustainable laboratory practices, this document details the rationale and methodologies for recovering [C₂Py]Cl from various waste streams.[1][2][3] Protocols for liquid-liquid extraction and vacuum distillation are presented, alongside a comparative analysis of common ionic liquid recycling techniques. Furthermore, this guide outlines methods for assessing the purity of the recycled solvent to ensure its suitability for subsequent applications.
Introduction: The Case for Recycling this compound
This compound ([C₂Py]Cl) is a room temperature ionic liquid with a unique set of physicochemical properties that make it a valuable solvent and catalyst in a range of applications, including organic synthesis, electrochemistry, and metal recovery.[4] Its negligible vapor pressure, high thermal stability, and ability to dissolve a wide array of compounds contribute to its growing use in both academic research and industrial processes.[4]
However, the increasing adoption of ionic liquids necessitates a critical evaluation of their lifecycle. The relatively high cost of synthesis and potential for environmental persistence if disposed of improperly are significant considerations.[1][5] Therefore, the development of robust recycling and reuse protocols is not merely an economic advantage but a critical step towards greener and more sustainable chemistry.[6][7] Recycling [C₂Py]Cl can significantly reduce operational costs, minimize waste generation, and lessen the environmental footprint of chemical processes.[1][2][3]
This guide provides detailed, field-proven protocols for the recovery and purification of this compound, enabling its reintegration into laboratory workflows without compromising experimental integrity.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of [C₂Py]Cl is fundamental to designing effective recycling strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClN | [4][8] |
| Molecular Weight | 143.61 g/mol | [4] |
| Appearance | White to green to blue powder to crystal | [8] |
| Melting Point | 100 °C | [8] |
| Water Solubility | Soluble | [8] |
| Storage Temperature | Room Temperature (Inert atmosphere recommended) | [8] |
Core Principles of this compound Recycling
The selection of an appropriate recycling method for [C₂Py]Cl depends on the nature of the impurities and the desired purity of the recovered solvent. The primary goal is to separate the ionic liquid from reactants, products, byproducts, and any other solvents used in the process. Several established techniques for ionic liquid recovery can be adapted for [C₂Py]Cl.[9][10][11]
Comparative Analysis of Recycling Methodologies
| Method | Principle | Advantages | Disadvantages | Suitability for [C₂Py]Cl |
| Distillation | Separation based on differences in volatility.[9][12] | Simple, effective for removing volatile impurities. | High energy consumption; potential for thermal degradation of solutes. | High, due to the non-volatile nature of [C₂Py]Cl. |
| Liquid-Liquid Extraction | Separation based on differential solubility of components in two immiscible liquid phases.[9] | Energy-efficient, suitable for thermally sensitive compounds. | Requires a suitable extraction solvent; can be multi-step. | High, particularly for separating organic products from the hydrophilic [C₂Py]Cl. |
| Membrane Separation | Size- and charge-based separation using semi-permeable membranes.[13] | Low energy consumption, continuous operation. | Membrane fouling; potential for IL loss. | Moderate, depends on the specific membrane and process conditions.[13] |
| Adsorption | Use of solid adsorbents to selectively remove impurities or the IL itself. | High selectivity possible with appropriate adsorbent. | Desorption can be challenging; adsorbent regeneration required. | Moderate, can be effective for removing specific contaminants. |
Detailed Application Protocols
Safety First: Always consult the Safety Data Sheet (SDS) for this compound before handling.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the ionic liquid in a well-ventilated area.
Protocol 1: Liquid-Liquid Extraction for Recovery from Organic Reactions
This protocol is designed for the recovery of [C₂Py]Cl after its use as a solvent in an organic synthesis where the product is significantly less polar than the ionic liquid.
Causality: The high polarity and water solubility of [C₂Py]Cl allows for its separation from non-polar organic products through partitioning between an aqueous phase and an immiscible organic solvent.
Workflow Diagram:
References
- 1. discoveryalert.com.au [discoveryalert.com.au]
- 2. researchgate.net [researchgate.net]
- 3. Green and sustainable recycling of lithium-ion batteries via an ionic liquid-driven cathode reduction method - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Towards greener and sustainable ionic liquids using naturally occurring and nature-inspired pyridinium structures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 2294-38-4 [m.chemicalbook.com]
- 9. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques for recovery and recycling of ionic liquids: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. research.chalmers.se [research.chalmers.se]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with 1-Ethylpyridinium Chloride
Welcome to the technical support center for 1-Ethylpyridinium Chloride ([EtPy]Cl). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this versatile ionic liquid in your experimental work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively. This compound is a versatile ionic liquid used as a solvent and catalyst in various organic reactions, as well as an electrolyte in energy storage applications.[1]
This document is structured to address your needs, from quick answers to common queries to in-depth troubleshooting for more complex challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with this compound.
1. What are the key physical and chemical properties of this compound I should be aware of?
This compound is a salt with a melting point of approximately 100-118°C, and it is soluble in water.[2][3] It is characterized by its stability and low volatility, making it a good solvent for a range of organic and inorganic materials.[1] A crucial property to consider is its hygroscopic nature; it readily absorbs moisture from the atmosphere.[4] This can significantly impact moisture-sensitive reactions.
| Property | Value | Source |
| Molecular Formula | C7H10ClN | [5] |
| Molecular Weight | 143.61 g/mol | [6] |
| Melting Point | 100-118 °C | [2][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water | [2][3] |
| Storage | Store at room temperature in an inert atmosphere | [2][3] |
2. My reaction is sluggish or not proceeding at all. What are the first things to check?
If your reaction in this compound is not performing as expected, consider the following initial checks:
-
Purity of [EtPy]Cl: Impurities, especially water, can significantly hinder a reaction. Ensure your ionic liquid is dry and of high purity.
-
Reagent Solubility: Confirm that your reactants are sufficiently soluble in [EtPy]Cl at the reaction temperature. Poor solubility can lead to slow reaction rates.
-
Temperature: The viscosity of [EtPy]Cl can be temperature-dependent. A higher temperature may be needed to reduce viscosity and improve mass transfer. However, be mindful of the thermal stability of your reactants and the ionic liquid itself.
-
Catalyst Activity: If using a catalyst, ensure it is compatible with the ionic liquid and not being deactivated.
3. I'm having trouble separating my product from the this compound. What are the recommended work-up procedures?
Product isolation from ionic liquids can be challenging due to their low volatility. Common techniques include:
-
Liquid-Liquid Extraction: If your product is significantly less polar than [EtPy]Cl, you can often extract it using a suitable organic solvent like diethyl ether or ethyl acetate.[7][8]
-
Distillation/Sublimation: For volatile or sublimable products, separation under reduced pressure can be effective.
-
Precipitation: If the product is a solid and insoluble in a co-solvent that is miscible with [EtPy]Cl, you can precipitate the product by adding this anti-solvent.
4. Can I recycle and reuse the this compound?
Yes, one of the advantages of ionic liquids is their potential for recycling. After product extraction, the [EtPy]Cl can often be recovered by removing the extraction solvent under vacuum.[7] It is crucial to ensure the recovered ionic liquid is free of residual solvents and byproducts before reuse. A purification step, such as washing with a non-dissolving solvent and drying under high vacuum, is recommended.
Troubleshooting Guides
This section provides more detailed guidance on specific problems you may encounter during your experiments.
Guide 1: Dealing with the Hygroscopic Nature of this compound
The hygroscopic nature of [EtPy]Cl is a critical factor in moisture-sensitive reactions. Water can act as a nucleophile, a base, or a catalyst poison, leading to side reactions and reduced yields.
Problem: Inconsistent reaction outcomes, formation of hydrolysis byproducts, or catalyst deactivation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for moisture-related issues.
Detailed Protocol for Drying this compound:
-
Place the this compound in a round-bottom flask.
-
Connect the flask to a high-vacuum line (Schlenk line).
-
Heat the flask gently with a heating mantle while stirring. The temperature should be kept below the decomposition temperature of the ionic liquid. A temperature of 60-80°C is often sufficient.
-
Maintain under high vacuum with stirring for several hours (e.g., 4-8 hours) to remove residual water.
-
Allow the ionic liquid to cool to room temperature under vacuum before transferring it to a storage vessel under an inert atmosphere (e.g., nitrogen or argon).
Guide 2: Optimizing Reactions with High Viscosity
At or near room temperature, this compound can be a viscous liquid or a solid, which can impede proper mixing and negatively impact reaction kinetics.
Problem: Slow or incomplete reactions, poor reproducibility, or localized overheating.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for viscosity-related issues.
Experimental Considerations for Managing Viscosity:
-
Temperature Screening: Conduct small-scale experiments at various temperatures to identify the optimal balance between reaction rate and stability of your components.
-
Co-solvent Selection: If a co-solvent is necessary, choose one that is miscible with [EtPy]Cl and will not interfere with the reaction chemistry. Small amounts of polar aprotic solvents like acetonitrile or DMF can sometimes be effective.
-
Stirring: For viscous mixtures, overhead mechanical stirring is often more effective than magnetic stirring to ensure homogeneity.
Guide 3: Incompatibility with Highly Reactive Reagents
While this compound is a relatively stable solvent, its components can react with highly nucleophilic or basic reagents.
Problem: Decomposition of reagents, unexpected side products, or reaction failure when using reagents like Grignards or strong organolithiums.
Causality: The pyridinium cation has an acidic proton on the ethyl group and the ring itself can be susceptible to nucleophilic attack. The chloride anion can also act as a nucleophile in some cases. It has been shown that Grignard reagents can react with pyridinium salts.[9][10]
Logical Relationship Diagram:
Caption: Potential incompatibility of [EtPy]Cl with reactive reagents.
Recommendations:
-
Avoid Highly Reactive Reagents: In general, it is advisable to avoid using highly basic or nucleophilic reagents like Grignards and organolithiums directly in this compound.
-
Alternative Solvents: For reactions requiring such reagents, consider using a more inert solvent.
-
Protecting Groups: If the use of a pyridinium-based ionic liquid is essential, investigate the possibility of using protecting groups on your reactive species, although this adds complexity to the synthesis.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. This compound CAS#: 2294-38-4 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prepchem.com [prepchem.com]
- 5. This compound | 2294-38-4 | TCI AMERICA [tcichemicals.com]
- 6. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Overcoming Solubility Challenges with 1-Ethylpyridinium Chloride
As a Senior Application Scientist, I've frequently collaborated with researchers across various disciplines, from drug development to materials science. A recurring challenge that can stall critical experiments is the solubility of reagents, particularly ionic liquids like 1-Ethylpyridinium Chloride ([C₂Py]Cl). While highly versatile, its behavior in different solvent systems can be complex. This guide is designed to provide you with direct, actionable solutions to the most common solubility issues encountered in the lab. We will move beyond simple instructions to explore the underlying physicochemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs): Fundamental Properties
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of [C₂Py]Cl is the first step in troubleshooting its solubility. It is an ionic liquid, specifically a salt, composed of an organic pyridinium cation and a chloride anion. This structure dictates its behavior in solution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₁₀ClN | [1][2][3] |
| Molecular Weight | 143.61 g/mol | [1][2][4] |
| Appearance | White to beige/blue/green crystalline powder; hygroscopic | [2][5][6][7] |
| Melting Point | ~100-118 °C | [2][5][7] |
| Storage | Room temperature, under an inert atmosphere |[2][5][8] |
Its hygroscopic nature—meaning it readily absorbs moisture from the air—is a critical handling consideration.[7] Absorption of water can alter its physical properties and affect solubility in non-aqueous systems.
Q2: In which common solvents is this compound readily soluble?
The solubility of any compound is governed by the principle of "like dissolves like."[9] As a polar, ionic compound, this compound dissolves best in polar solvents.
-
Excellent Solubility: Water is an excellent solvent for [C₂Py]Cl.[2][3][5]
-
Good Solubility: It is generally soluble in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and acetonitrile. The solubility in these solvents can be substantial, though potentially less than in water.[10][11]
-
Poor to Insoluble: It has very poor solubility in non-polar solvents like hexane, toluene, and diethyl ether.[7][9] Attempting to dissolve it directly in these solvents will likely be unsuccessful.
Q3: My protocol requires a non-aqueous solvent, but the this compound is not dissolving. Why?
This is a classic example of polarity mismatch.[12] The strong ionic attractions within the [C₂Py]Cl crystal lattice require a solvent capable of forming strong interactions with the individual ethylpyridinium (C₂Py⁺) and chloride (Cl⁻) ions. Non-polar solvents do not have the necessary dipole moment or hydrogen-bonding capability to effectively solvate these ions, so the compound remains in its more stable solid state.
To overcome this, you must increase the polarity of your solvent system, which is addressed in the troubleshooting section below.
Troubleshooting Guide: From Precipitation to Clear Solution
Q4: My this compound has precipitated out of an aqueous solution. What happened and how can I fix it?
Precipitation from an aqueous solution is typically caused by exceeding the solubility limit, which can be triggered by several factors:
-
Temperature Drop: The solubility of most salts, including [C₂Py]Cl, decreases as the temperature falls.[9] If a solution was prepared warm and then cooled, the compound may crash out.
-
Solution: Gently warm the solution while stirring. A water bath set to 40-50°C is often sufficient. Avoid excessive heat, which could degrade other components in your mixture.
-
-
Increased Concentration: Evaporation of the solvent will increase the concentration of [C₂Py]Cl, potentially exceeding its solubility limit.
-
Solution: Add a small amount of the original solvent (e.g., deionized water) incrementally until the precipitate redissolves. Ensure your storage containers are well-sealed to prevent evaporation.
-
-
Common Ion Effect: If another salt containing chloride ions (e.g., NaCl, KCl) is added to the solution, it can suppress the solubility of this compound.[9][13]
-
Solution: This is a fundamental chemical equilibrium effect. The best approach is to avoid adding other chloride salts if possible. If their presence is necessary, you may need to increase the total volume of the solvent to keep all components dissolved.
-
Caption: Decision workflow for troubleshooting precipitation.
Q5: How can I dissolve this compound in a low-polarity organic solvent for a reaction?
Direct dissolution is unlikely to work. The most effective strategy is to use a polar co-solvent to create a "hybrid solvent" system.[14] A co-solvent modifies the bulk properties of the primary solvent, increasing its overall polarity and solvating power for ionic species.[15][16]
Table 2: Recommended Co-solvents for Enhancing [C₂Py]Cl Solubility
| Co-Solvent | Rationale for Use | Typical Starting Concentration |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvent. Excellent at solvating cations. Can decrease overall viscosity, improving mass transport.[17] | 5-10% (v/v) |
| Ethanol or Methanol | Polar protic solvents. Capable of hydrogen bonding and solvating both cations and anions. | 10-20% (v/v) |
| Acetonitrile | Polar aprotic solvent. Less polar than DMSO but effective and often used in electrochemistry.[11] | 10-20% (v/v) |
See Protocol 1 for a detailed methodology.
Caption: Role of a polar co-solvent in dissolving [C₂Py]Cl.
Q6: Does pH affect the solubility of this compound?
The solubility of this compound itself is largely independent of pH.[13] The chloride anion (Cl⁻) is the conjugate base of a strong acid (HCl), meaning it has no tendency to become protonated, even in highly acidic solutions. Similarly, the ethylpyridinium cation is stable across a wide pH range.
However, pH can be an indirect cause of precipitation. If your reaction mixture contains other components with acidic or basic groups, a change in pH could cause those components to precipitate, potentially trapping or co-precipitating the [C₂Py]Cl.[18] Always consider the pH sensitivity of all species in your solution, not just the ionic liquid.
Experimental Protocols
Protocol 1: Using a Co-solvent to Dissolve [C₂Py]Cl in a Non-Aqueous System
This protocol provides a systematic approach to finding the right solvent/co-solvent ratio.
-
Objective: To dissolve a target concentration of this compound (e.g., 0.1 M) in a primary solvent of low polarity (e.g., Toluene).
-
Materials: this compound, primary non-polar solvent (e.g., Toluene), polar co-solvent (e.g., DMSO), magnetic stirrer and stir bar, volumetric flasks.
-
Procedure:
-
Weigh the required mass of [C₂Py]Cl needed for your target concentration and add it to a volumetric flask.
-
Add the primary non-polar solvent to approximately 80% of the final desired volume. The [C₂Py]Cl will likely remain as an undissolved solid.
-
Begin stirring the mixture vigorously.
-
Using a pipette or burette, add the polar co-solvent (DMSO) dropwise to the stirring mixture.
-
Validation Checkpoint: Pause after adding every 1% (v/v) of the co-solvent and allow the mixture to stir for 5 minutes. Observe for dissolution.
-
Continue adding the co-solvent incrementally until all the solid [C₂Py]Cl has dissolved and the solution is clear.
-
Record the total volume of co-solvent added. This gives you the minimum ratio required for dissolution under these conditions.
-
Top up the flask to the final volume with the primary solvent.
-
Protocol 2: Analytical Confirmation of Dissolved Concentration
If you need to confirm the precise concentration of dissolved [C₂Py]Cl, especially after troubleshooting, you can use UV-Vis spectrophotometry, as the pyridinium ring is UV-active.
-
Objective: To quantify the concentration of [C₂Py]Cl in a prepared solution.
-
Methodology:
-
Prepare a set of calibration standards of [C₂Py]Cl with known concentrations in the same solvent/co-solvent mixture as your sample.
-
Scan the UV spectrum of a standard solution (e.g., in a quartz cuvette) to identify the wavelength of maximum absorbance (λ_max), which is typically around 260 nm for pyridinium compounds.[10]
-
Measure the absorbance of each standard and your unknown sample at the determined λ_max.
-
Plot a calibration curve of Absorbance vs. Concentration for your standards.
-
Use the absorbance of your sample and the equation of the line from the calibration curve to calculate the exact concentration of dissolved this compound. This method validates that your dissolution procedure was successful and provides an accurate concentration for your experiment.[19]
-
References
- 1. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 2294-38-4 [m.chemicalbook.com]
- 3. This compound [chembk.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 2294-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. diva-portal.org [diva-portal.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scielo.br [scielo.br]
Technical Support Center: Managing the Hygroscopic Properties of 1-Ethylpyridinium Chloride
Welcome to the technical support center for 1-Ethylpyridinium Chloride. As a versatile ionic liquid, its unique properties are leveraged in diverse applications, from an electrolyte in energy storage to a solvent in complex organic syntheses.[1] However, its inherent hygroscopicity—the tendency to absorb moisture from the atmosphere—is a critical parameter that must be meticulously managed to ensure experimental reproducibility, accuracy, and the overall integrity of your results.[2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple instructions to explain the causality behind our recommended procedures, empowering you to troubleshoot issues effectively. Here, you will find in-depth FAQs, troubleshooting scenarios for common experimental problems, and validated protocols for handling, drying, and quantifying water content in this compound.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational knowledge required to work confidently with this compound.
Q1: What exactly is this compound and what are its primary applications?
This compound (C₇H₁₀ClN) is a quaternary ammonium salt, classified as an ionic liquid.[3] Unlike traditional molecular solvents, it is composed entirely of ions (the 1-ethylpyridinium cation and the chloride anion), giving it unique properties such as low volatility, high thermal stability, and strong solvating capabilities for a wide range of compounds.[1]
Its primary applications include:
-
Electrochemistry: As an electrolyte in batteries and supercapacitors due to its ionic conductivity.[1]
-
Organic Synthesis: As a solvent that can facilitate reactions and dissolve a broad spectrum of organic and inorganic materials.[1]
-
Materials Science: As a corrosion inhibitor for metals.[1]
-
Biological Research: In studies involving cell cultures, where it can influence cellular processes or improve the solubility of biomolecules.[1]
Q2: What does "hygroscopic" mean in the context of this compound?
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, typically at normal or room temperature.[4] For this compound, this means that if left exposed to ambient air, it will actively absorb atmospheric moisture. This is a critical consideration because even trace amounts of water can significantly alter the material's physicochemical properties.[5][6] The degree of water absorption is influenced by factors like relative humidity, temperature, and the surface area of the material exposed to the air.[7][8]
Q3: How does absorbed water specifically impact the properties and performance of this compound?
The presence of water can dramatically change the bulk properties of an ionic liquid, leading to significant deviations from the specifications of the pure, anhydrous material.[9][10] Water molecules disrupt the intricate network of ionic interactions, which is the very source of an ionic liquid's unique characteristics.[5][11]
Table 1: General Effects of Water Content on Key Physicochemical Properties of Ionic Liquids
| Property | Effect of Increased Water Content | Scientific Rationale |
| Viscosity | Significant Decrease | Water molecules, being small and mobile, act as a "lubricant," reducing the strong coulombic and van der Waals forces between the larger ions of the liquid, thereby lowering its resistance to flow.[5][11] |
| Ionic Conductivity | Generally Increases (at low concentrations) | The decrease in viscosity allows for greater mobility of the charge-carrying ions.[9] Additionally, dissolved water can contribute to the charge transport mechanism. |
| Density | Generally Decreases | The density of water is typically lower than that of most ionic liquids. The addition of water, therefore, reduces the overall density of the mixture.[10] |
| Electrochemical Window | Narrows | Water can be electrochemically active (reduced to H₂ or oxidized to O₂), which limits the potential range over which the ionic liquid is stable. This is a critical failure point in energy storage applications.[9] |
| Solvent Properties | Altered Polarity and Solvating Power | Water is a highly polar protic solvent. Its presence increases the overall polarity of the ionic liquid, which can affect reaction rates, equilibria, and the solubility of nonpolar reactants or products.[6] |
Q4: What are the immediate signs that my this compound sample may have absorbed excessive moisture?
Since this compound is a solid at room temperature (melting point ~100°C), the most common visual indicator of significant water absorption is a change in its physical appearance.[12] You may observe the white-to-beige crystals clumping together, becoming sticky, or even deliquescing into a dense, syrupy liquid in cases of severe moisture exposure. For precise applications, however, visual inspection is insufficient. Quantitative analysis is necessary, as performance-altering amounts of water may be absorbed long before any visual change is apparent.[13]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered when the hygroscopic nature of this compound is not properly managed.
Scenario 1: Inconsistent Reaction Yields or Kinetics
-
Problem Statement: "I am using this compound as a reaction solvent, but my results are not reproducible. Reaction times are fluctuating, and yields are inconsistent from one run to the next."
-
Root Cause Analysis: Uncontrolled water content is a primary suspect. Water can act as a competing nucleophile, a proton source/sink, or simply alter the solvent polarity, thereby changing the reaction pathway or kinetics.[6] This variability introduces a significant uncontrolled variable into your experiment.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction results.
-
Solution:
-
Quantify: Immediately analyze an aliquot of the this compound you are using via Karl Fischer titration (see SOP-03 ) to determine the exact water content.
-
Dry: If the water content is above your experimental tolerance (e.g., >100 ppm), dry the bulk material using the high-vacuum method outlined in SOP-02 .
-
Control: Handle the dried ionic liquid exclusively within an inert atmosphere (e.g., a glove box or Schlenk line) to prevent re-absorption of moisture during weighing and addition to the reactor.
-
Scenario 2: Poor Electrochemical Performance
-
Problem Statement: "When using this compound as an electrolyte, I'm observing a narrowing of the electrochemical stability window and/or poor cycling performance in my battery."
-
Root Cause Analysis: Water is electrochemically active and its presence will severely limit the potential window of any electrolyte.[9] It can be reduced to form hydrogen gas at the cathode and oxidized to form oxygen gas at the anode, processes that occur at potentials well within the typical operating window of many ionic liquids. This not only masks the true performance of your system but can also lead to irreversible side reactions and device failure.
-
Solution:
-
Ultra-Drying: For electrochemical applications, the requirement for dryness is paramount. The material must be rigorously dried under high vacuum and elevated temperature (see SOP-02 ) to achieve water levels below 20 ppm.
-
Inert Assembly: The entire device assembly process, from handling the electrolyte to sealing the cell, must be performed in a controlled environment with very low humidity, such as an argon-filled glove box with <1 ppm H₂O.
-
Verification: Always verify the water content of the electrolyte just before use with Karl Fischer titration.
-
Section 3: Standard Operating Procedures (SOPs)
These protocols provide validated, step-by-step instructions for key workflows.
SOP-01: Handling and Storage of this compound
-
Objective: To minimize moisture absorption from the moment of receipt to the point of use.
-
Procedure:
-
Receiving: Upon receipt, inspect the container seal for integrity. Do not accept if the seal is broken.
-
Initial Storage: Store the unopened container in a cool, dry place, inside a desiccator containing an active desiccant (e.g., Drierite or molecular sieves).
-
Opening: Whenever possible, open the main container only inside a glove box or a dry room with controlled low humidity (<15% RH).[7] If a glove box is unavailable, minimize exposure time to ambient air to the absolute minimum (seconds).[4]
-
Aliquoting: Immediately after opening, aliquot the required amount for your experiments. If the entire container will not be used, consider pre-aliquoting the contents into smaller, tightly sealed vials under an inert atmosphere. This prevents repeated exposure of the bulk material to air.
-
Resealing and Storage: Tightly reseal the primary container, purge the headspace with a dry, inert gas (e.g., argon or nitrogen), and wrap the cap/closure with Parafilm® for an extra barrier. Return the container to the desiccator for storage.
-
SOP-02: Protocol for Drying (Dehydrating) this compound
-
Objective: To remove absorbed water to a level appropriate for the intended application.
-
Method A: High-Vacuum Drying (Recommended for most applications)
-
Place the this compound in a suitable Schlenk flask or vacuum-rated vessel. The vessel should be no more than 1/3 full to maximize surface area.
-
Connect the vessel to a high-vacuum line (<100 mTorr) equipped with a cold trap (liquid nitrogen or dry ice/acetone).
-
Begin stirring the solid (if possible) and slowly open the vessel to the vacuum.
-
Once under vacuum, gently heat the vessel using an oil bath. Refer to Table 2 for recommended parameters.
-
Hold at the target temperature and vacuum for the specified duration.
-
After drying, allow the vessel to cool completely to room temperature before backfilling with a dry, inert gas (e.g., argon).
-
Transfer the dried product to a sealed container inside a glove box.
Table 2: Recommended Vacuum Drying Parameters
-
| Target Water Content | Temperature | Minimum Duration | Notes |
| Standard Use (<500 ppm) | 70-80 °C | 12 hours | Suitable for general solvent use. Ensures removal of surface and loosely bound water. |
| High-Purity (<50 ppm) | 80-90 °C | 24 hours | For sensitive organic reactions or physical property measurements. |
| Ultra-Dry (<20 ppm) | 90 °C | 48-72 hours | Essential for electrochemical and battery applications. Requires rigorous technique.[14] |
-
Method B: Molecular Sieves (For less stringent requirements)
-
This method is less effective than vacuum drying but can be used for reducing gross water content.[14]
-
Activate 3Å molecular sieves by heating them in a vacuum oven at >200 °C for at least 12 hours.
-
In an inert atmosphere, add the activated sieves (approx. 10% w/w) to a solution of this compound in a suitable, dry co-solvent.
-
Allow the mixture to stand for 24 hours with occasional swirling.
-
Filter or decant the liquid away from the sieves under inert conditions.
-
Remove the co-solvent under vacuum.
-
SOP-03: Quantification of Water Content via Karl Fischer (KF) Titration
-
Objective: To accurately determine the water content (in ppm or %) of a this compound sample. KF titration is the industry-standard method.[13][15]
-
Principle: This method is based on the Bunsen reaction where iodine reacts quantitatively with water in the presence of sulfur dioxide and a base in a suitable solvent.
-
Workflow:
Caption: Standard workflow for Karl Fischer titration.
-
Detailed Steps:
-
Instrument Preparation: Ensure the Karl Fischer titrator (coulometric for low ppm, volumetric for higher content) is properly maintained. Condition the titration cell with fresh, dry solvent until a stable, low drift rate is achieved.
-
Sample Handling: All sample preparation must occur in a dry environment to prevent contamination from atmospheric moisture.[13]
-
Weighing: Using an analytical balance, accurately weigh a specific amount of the this compound into a gas-tight syringe or a single-use vial.
-
Injection: Quickly and carefully inject the sample into the titration vessel. Ensure the injection port is sealed immediately afterward.
-
Titration: Initiate the titration sequence on the instrument. The instrument will automatically perform the titration and detect the endpoint.
-
Analysis: Record the water content, typically calculated automatically by the instrument's software. Perform the measurement in triplicate to ensure precision.
-
Section 4: Safety Precautions
-
Hazards: this compound is classified as a skin and eye irritant.[3] Avoid contact with skin, eyes, and clothing. Do not breathe dust.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
-
Handling: Handle in a well-ventilated area or a fume hood. In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[16][17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. osti.gov [osti.gov]
- 3. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tutorchase.com [tutorchase.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Influence of the water content on the structure and physicochemical properties of an ionic liquid and its Li+ mixture. | Semantic Scholar [semanticscholar.org]
- 11. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 12. This compound CAS#: 2294-38-4 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 15. hiyka.com [hiyka.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Preventing Side Reactions in Electrodeposition with 1-Ethylpyridinium Chloride
Welcome to the technical support center for the effective use of 1-Ethylpyridinium Chloride ([EPy]Cl) in your electrodeposition experiments. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of [EPy]Cl to enhance their deposition processes. Here, we will delve into the mechanistic role of this ionic liquid additive, provide practical solutions to common challenges, and answer frequently asked questions to ensure the success and reproducibility of your work.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the application of this compound in electrodeposition.
1. What is the primary role of this compound in an electrodeposition bath?
This compound serves multiple functions, primarily as a supporting electrolyte and a morphology-control additive.[1] As an ionic liquid, it can enhance the conductivity of the electrolyte.[1] Its primary role as an additive is to influence the nucleation and growth of the electrodeposit, leading to improved surface morphology, such as brighter and smoother coatings.[2] The pyridinium cation can adsorb onto the electrode surface, which modifies the double-layer structure and influences the deposition process.
2. Can this compound be used in both aqueous and non-aqueous electrolytes?
Yes, [EPy]Cl and its analogs have been investigated in both aqueous and non-aqueous systems. In aqueous solutions, it can act as an additive to control deposit morphology.[3] In non-aqueous systems, particularly those based on chloroaluminate ionic liquids, it can be a major component of the electrolyte itself, enabling the deposition of reactive metals like aluminum that cannot be plated from aqueous solutions due to the hydrogen evolution reaction.[2]
3. What are the main advantages of using this compound over traditional additives?
The primary advantages include a wider electrochemical window compared to aqueous systems, which suppresses the hydrogen evolution reaction (HER), leading to higher current efficiencies and improved mechanical properties of the deposit. Additionally, [EPy]Cl can lead to the formation of fine-grained, dense, and dendrite-free deposits.[3] Its stability and ability to dissolve a range of metal salts also make it a versatile component in electrolyte formulations.[1]
4. Are there any known side reactions associated with this compound?
Yes, a critical side reaction is the electrochemical reduction of the 1-ethylpyridinium cation itself at highly negative potentials.[3] This typically occurs at potentials more negative than -1.25 V versus a silver/silver chloride (Ag/AgCl) reference electrode.[3] This reduction can lead to the formation of pyridyl radicals, which can then dimerize and precipitate on the electrode surface, causing passivation and inhibiting further deposition.[3]
5. How does the chloride ion in [EPy]Cl affect the electrodeposition process?
The chloride ion can act as a complexing agent, forming chloro-complexes with the metal ions in the electrolyte. This can alter the speciation of the metal ions, which in turn affects their reduction potential and the kinetics of the deposition process.[4] In some systems, chloride ions can also act as a bridging ligand, facilitating the adsorption of other additives onto the electrode surface.[5]
II. Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your electrodeposition experiments using this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Poor or No Deposition | a. Electrode passivation due to reduction of the 1-ethylpyridinium cation.[3] b. Incorrect potential range. | a. Operate at potentials more positive than the reduction potential of the [EPy]+ cation (typically > -1.25 V vs. Ag/AgCl).[3] If more negative potentials are required, consider using a different ionic liquid with a more negative reduction potential. b. Perform cyclic voltammetry to determine the correct deposition potential for your specific system. |
| 2. Dendritic or Powdery Deposits | a. High current density. b. Low concentration of [EPy]Cl. c. Mass transport limitations. | a. Reduce the applied current density.[6] b. Increase the concentration of [EPy]Cl in the bath. The optimal concentration will depend on the specific metal being deposited and other bath components. Start with a concentration in the range of 10-100 mM and optimize. c. Introduce or increase agitation (e.g., stirring, rotating electrode) to enhance mass transport of ions to the electrode surface. |
| 3. Poor Adhesion of the Deposit | a. Improper substrate preparation. b. High internal stress in the deposit. c. Formation of a passivation layer on the substrate. | a. Ensure the substrate is thoroughly cleaned and degreased. Mechanical or chemical polishing may be necessary. b. Optimize the current density and [EPy]Cl concentration. Pulse plating can also help to reduce internal stress. c. Use a suitable pre-treatment or activation step to remove any oxide layers from the substrate before deposition. |
| 4. Low Current Efficiency | a. Competing side reactions, such as hydrogen evolution (in aqueous systems) or reduction of the [EPy]+ cation.[3] b. Partial oxidation of the deposited metal by dissolved oxygen (if not working in an inert atmosphere).[7] | a. For aqueous systems, ensure the pH is not too acidic. For all systems, avoid excessively negative potentials that could reduce the [EPy]+ cation.[3] b. For air-sensitive systems (e.g., aluminum deposition), perform the electrodeposition in an inert atmosphere (e.g., in a glove box filled with argon or nitrogen).[7] |
| 5. Rough or Dull Deposit Surface | a. Insufficient concentration of [EPy]Cl. b. Presence of impurities in the electrolyte. c. Inappropriate current density or temperature. | a. Increase the concentration of [EPy]Cl to enhance its grain-refining and brightening effects. b. Purify the electrolyte by filtration or other appropriate methods to remove suspended particles or dissolved impurities. c. Optimize the current density and temperature. Lower temperatures and current densities often lead to finer-grained and smoother deposits.[8] |
III. Experimental Protocols & Methodologies
A. Protocol for Evaluating the Electrochemical Window of this compound
This protocol outlines the steps to determine the electrochemical stability window of your electrolyte containing [EPy]Cl.
Materials:
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum)
-
Reference electrode (e.g., Ag/AgCl, or a quasi-reference electrode like a silver wire)
-
Counter electrode (e.g., platinum wire or mesh)
-
Potentiostat
-
Electrolyte containing a known concentration of [EPy]Cl
Procedure:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte.
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry (CV) scan. Start the scan from the open-circuit potential (OCP) and sweep towards negative potentials until a significant increase in cathodic current is observed (indicating the reduction of an electrolyte component).
-
Reverse the scan direction and sweep towards positive potentials until a significant increase in anodic current is observed (indicating the oxidation of an electrolyte component).
-
The potential range between the onset of the cathodic and anodic currents defines the electrochemical window of the electrolyte.
-
Repeat the CV scan to ensure reproducibility.
IV. Visualizing Mechanisms and Workflows
A. Mechanism of [EPy]Cl in Preventing Dendritic Growth
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Electrolyte Choice on Zinc Electrodeposition [mdpi.com]
- 5. This compound CAS#: 2294-38-4 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Yields with 1-Ethylpyridinium Chloride
Welcome to the technical support center for 1-Ethylpyridinium Chloride ([EtPy]Cl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for leveraging this versatile ionic liquid to enhance reaction yields. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in both scientific principles and field-proven experience.
Introduction to this compound in Synthesis
This compound is a room temperature ionic liquid (RTIL) that has gained significant attention as a reaction medium and catalyst in organic synthesis.[1] Its unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, make it an attractive alternative to traditional volatile organic solvents.[1] It is particularly noted for its potential to improve reaction efficiencies and product yields in various transformations.[1] This guide will address common challenges and frequently asked questions to help you optimize your reactions using [EtPy]Cl.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter when using this compound and provides actionable solutions based on established chemical principles.
Issue 1: Low or Inconsistent Reaction Yields
One of the most common challenges in any chemical synthesis is achieving consistently high yields. When using [EtPy]Cl, several factors related to the ionic liquid itself can be the root cause.
Question: My reaction yield is significantly lower than expected. What are the potential causes related to the this compound?
Answer:
Several factors could be at play, often related to the purity and handling of the ionic liquid.
-
Water Content: this compound is known to be extremely hygroscopic.[1][2] Absorbed moisture can have a detrimental effect on many reactions, particularly those involving water-sensitive reagents or intermediates, such as organometallics or strong bases. Water can hydrolyze starting materials, deactivate catalysts, or promote unwanted side reactions.
-
Causality: The presence of water can alter the polarity and hydrogen-bonding environment of the ionic liquid, affecting reactant solubility and the stability of transition states. In base-catalyzed reactions, water can neutralize the base, reducing its effective concentration.
-
Solution:
-
Drying the Ionic Liquid: Before use, dry the this compound under high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours. The exact conditions may vary, so it is advisable to consult the supplier's technical data sheet.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric moisture.
-
Use of Drying Agents: While less common for ionic liquids, the addition of molecular sieves can be considered, but their compatibility with the reaction components must be verified.
-
-
-
Impurities from Synthesis: The synthesis of this compound from pyridine and chloroethane can sometimes leave residual starting materials or byproducts if not purified properly.[1][2] Unreacted pyridine, for instance, is basic and can interfere with reactions that are sensitive to pH or that use a specific base as a catalyst.
-
Causality: Pyridine can act as a ligand for metal catalysts, potentially poisoning them or altering their catalytic activity. It can also participate in side reactions.
-
Solution:
-
Purity Check: If you suspect impurities, consider analyzing the ionic liquid using techniques like NMR or HPLC.
-
Purification: If necessary, purify the this compound. This can involve washing with a suitable organic solvent (like anhydrous ether as mentioned in synthesis protocols) to remove organic impurities, followed by rigorous drying.[1][2]
-
-
-
Inappropriate Reaction Temperature: While [EtPy]Cl is thermally stable, excessively high temperatures can lead to decomposition over extended periods, potentially generating impurities that can inhibit the reaction.
-
Causality: Thermal decomposition can introduce new chemical species into the reaction mixture, which may act as catalyst poisons or participate in undesired side reactions.
-
Solution:
-
Determine Thermal Stability: If you are running a high-temperature reaction, consult the literature or technical data for the thermal decomposition temperature of this compound.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the risk of decomposition.
-
-
Issue 2: Difficulty in Product Isolation and Purification
The negligible vapor pressure of ionic liquids, while beneficial for reaction safety, presents a challenge when it comes to separating the product from the reaction medium.
Question: How can I efficiently separate my organic product from the this compound after the reaction is complete?
Answer:
Standard distillation is often not feasible for removing the ionic liquid. However, several other techniques can be employed effectively.
-
Liquid-Liquid Extraction: This is the most common method. Since this compound is soluble in water, you can often add water to the reaction mixture to dissolve the ionic liquid and then extract your (less polar) organic product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Causality: This method relies on the differential solubility of the product and the ionic liquid in two immiscible phases.
-
Protocol: Standard Liquid-Liquid Extraction
-
Cool the reaction mixture to room temperature.
-
Add deionized water to the reaction flask and stir to dissolve the this compound.
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent in which your product is highly soluble but the ionic liquid is not.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Collect the organic layer and wash it several times with water to remove any residual ionic liquid.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
-
Solid-Phase Extraction (SPE): If your product has a significantly different polarity from the ionic liquid, SPE can be a useful technique.
-
Causality: This chromatographic technique separates components based on their affinity for a solid stationary phase.
-
Solution: Choose a stationary phase (e.g., silica gel, alumina, or a polymer-based sorbent) that strongly retains either your product or the ionic liquid, allowing for their separation by eluting with an appropriate solvent.
-
-
Distillation/Sublimation of the Product: If your product is volatile or can be sublimed, you can separate it directly from the non-volatile ionic liquid under reduced pressure.
-
Causality: This method takes advantage of the difference in volatility between the product and the ionic liquid.
-
Solution: This is a highly effective method when applicable, as it can yield a very pure product and allows for easy recovery of the ionic liquid for reuse.
-
Frequently Asked Questions (FAQs)
Q1: Can this compound be recycled and reused?
A1: Yes, one of the key advantages of ionic liquids is their potential for recycling. After product extraction, the aqueous solution containing the this compound can be evaporated to remove the water, and the recovered ionic liquid can be dried under vacuum. Its purity should be checked before reuse, as trace amounts of impurities from the previous reaction can affect subsequent runs.
Q2: How does this compound function as a phase-transfer catalyst?
A2: As a quaternary ammonium salt, this compound can act as a phase-transfer catalyst (PTC). In a biphasic system (e.g., aqueous and organic), it can pair with an anionic reactant from the aqueous phase, forming an ion pair that is soluble in the organic phase. This "transfers" the reactant into the organic phase where it can react with the organic substrate. The 1-ethylpyridinium cation then returns to the aqueous phase with the leaving group anion to continue the catalytic cycle. This is particularly useful in nucleophilic substitution reactions.[3]
Q3: What types of reactions are known to have improved yields with this compound?
A3: this compound and similar pyridinium-based ionic liquids have been shown to be effective in a variety of reactions, including:
-
Nucleophilic Substitution Reactions: Including Williamson ether synthesis, where the ionic liquid can act as both a solvent and a phase-transfer catalyst.
-
Palladium-Catalyzed Cross-Coupling Reactions: Such as Heck and Suzuki couplings, where the ionic liquid can help to stabilize the palladium catalyst and improve its activity and recyclability.
-
Aldol Condensations: Where the polar nature of the ionic liquid can influence the reaction rate and selectivity.
-
Electrochemical Reactions: Due to its ionic nature and conductivity.[4]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes. While it has low volatility, it is still a chemical and should be handled with care. It is known to cause skin and serious eye irritation.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle it in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6]
Visualizing Workflows and Mechanisms
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low reaction yields when using this compound.
Mechanism of Phase-Transfer Catalysis
Caption: Simplified mechanism of this compound as a phase-transfer catalyst.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 2294-38-4 | [5] |
| Molecular Formula | C₇H₁₀ClN | [5] |
| Molecular Weight | 143.61 g/mol | [5] |
| Appearance | White to blue powder or lump | [1] |
| Melting Point | 116-118 °C | [1][2] |
| Hygroscopicity | Extremely hygroscopic | [1][2] |
References
- 1. prepchem.com [prepchem.com]
- 2. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 3. ijirset.com [ijirset.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
Technical Support Center: Purification of 1-Ethylpyridinium Chloride for Sensitive Applications
Welcome to the technical support center for the purification of 1-Ethylpyridinium Chloride ([EtPy]Cl). This guide is designed for researchers, scientists, and drug development professionals who require high-purity [EtPy]Cl for sensitive applications such as electrolytes in energy storage devices, pharmaceutical synthesis, and electrochemistry.[1][2] The performance of this ionic liquid is critically dependent on its purity, as even trace impurities can significantly alter its physicochemical properties and experimental outcomes.[3][4]
This document provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format, alongside troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and why are they problematic?
A1: Commercial grade [EtPy]Cl can contain several types of impurities stemming from its synthesis, handling, and storage. Understanding these is the first step toward effective purification.
-
Water: [EtPy]Cl is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6][7][8][9] Water is often the most significant impurity and can act as a nucleophile in sensitive reactions, alter electrochemical windows, and change the viscosity and conductivity of the ionic liquid.[7]
-
Unreacted Starting Materials: The synthesis of [EtPy]Cl involves the reaction of pyridine with an ethylating agent like chloroethane.[5][6][10] Incomplete reactions can leave residual pyridine or ethyl halides. Pyridine, being a basic amine, can drastically affect the pH and reactivity of the system.
-
Halide Impurities: Besides the chloride anion of the product, other halide contaminants can be present, often from starting materials or side reactions. Residual halides are known to corrode equipment and poison catalysts.[4]
-
Organic Solvents: Solvents used during synthesis or preliminary washing steps (e.g., diethyl ether) may remain if the product is not dried properly.[5][6]
Table 1: Common Impurities and Their Impact
| Impurity Category | Specific Examples | Impact on Sensitive Applications |
| Water (H₂O) | Absorbed atmospheric moisture | Alters viscosity, conductivity, electrochemical window; participates in side reactions.[7] |
| Starting Materials | Pyridine, Chloroethane | Affects pH, introduces unwanted reactivity, can lead to by-product formation.[10] |
| Halides | Bromide, Iodide (if other ethyl halides used) | Can cause corrosion, poison catalysts, and affect electrochemical performance.[4] |
| Residual Solvents | Diethyl Ether, Acetonitrile, Ethanol | Can interfere with reactions and alter physical properties.[3] |
Q2: My this compound has a yellow or brownish tint. Is this a purity issue?
A2: Yes, a colored appearance in [EtPy]Cl, which should be a white crystalline solid, typically indicates the presence of impurities.[1][11][12] The color can arise from decomposition products or residual starting materials and their by-products. Rigorous purification, often involving recrystallization and treatment with activated carbon, can usually remove these colored impurities.
Q3: How should I store purified this compound to maintain its purity?
A3: Due to its highly hygroscopic nature, proper storage is critical.[7][13] Purified [EtPy]Cl should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[5][12][13] A desiccator or a glovebox with a dry atmosphere (<15% relative humidity) is the ideal storage environment.[7][8]
Q4: What is the gold standard for determining water content in my purified sample?
A4: Karl Fischer (KF) titration is the universally accepted and most reliable method for accurately determining water content in ionic liquids.[14][15][16] It is highly specific to water and can provide precise measurements from parts-per-million (ppm) levels up to 100%.[17] For the very low water content required in sensitive applications, coulometric KF titration is often preferred over the volumetric method due to its higher sensitivity.[17][18]
Purification & Analysis Workflow
The following diagram outlines the general workflow for purifying and validating [EtPy]Cl.
Caption: General workflow for purification and analysis of [EtPy]Cl.
Detailed Experimental Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by separating a compound from its impurities based on differences in solubility.[19] The following protocol is a proven method for [EtPy]Cl.
Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble, but the impurities are either insoluble or sparingly soluble. Upon slow cooling, the desired compound crystallizes out, leaving the impurities behind in the solution.[19][20] A solvent system of ethanol and diethyl ether is effective for [EtPy]Cl.[21]
Materials:
-
Impure this compound
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Beaker or Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and filter flask (for vacuum filtration)
-
Filter paper
-
Ice bath
Step-by-Step Procedure:
-
Dissolution: Place the impure [EtPy]Cl in a clean, dry Erlenmeyer flask. Gently heat the flask on a hot plate (in a fume hood) while stirring. Add the minimum amount of hot anhydrous ethanol required to completely dissolve the solid.[20] Adding excess solvent will reduce your final yield.
-
Cooling & Crystallization: Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[20] Rushing this step by immediately placing it in an ice bath can trap impurities.
-
Precipitation: Once the solution has reached room temperature, begin slowly adding anhydrous diethyl ether while stirring. [EtPy]Cl is insoluble in diethyl ether, and this will induce its precipitation from the ethanol solution.[21]
-
Complete Crystallization: After adding the diethyl ether, place the flask in an ice bath for 15-20 minutes to maximize the crystallization of the product.[20]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities from the crystal surfaces. It is common practice to wash the crystals multiple times with fresh solvent.[5][6]
-
Drying: Dry the purified crystals thoroughly under high vacuum for several hours (or overnight) at a moderate temperature (e.g., 40-60°C) to remove all residual solvents and any adsorbed water. A vacuum oven is ideal for this purpose.[5]
Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide addresses common problems encountered during the purification of [EtPy]Cl.
Caption: Decision tree for troubleshooting common purification issues.
Table 2: Detailed Troubleshooting Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Oily Product Instead of Crystals | 1. High Water Content: The hygroscopic nature of [EtPy]Cl means it can absorb enough water to become an oily liquid or prevent crystallization.[7][21]2. Residual Solvent: Incomplete removal of ethanol can result in an oily residue. | Solution: Ensure all solvents are anhydrous. Dry the final product under high vacuum at an elevated temperature for an extended period. Handle the material in a glovebox or dry atmosphere to prevent moisture reabsorption. |
| Low Yield After Recrystallization | 1. Excess Solvent: Using too much hot ethanol will keep more of the product dissolved even after cooling.2. Insufficient Cooling: Not allowing enough time in the ice bath can lead to incomplete crystallization. | Solution: Use the absolute minimum amount of hot solvent for dissolution. If excess was added, carefully evaporate some solvent before cooling. Ensure the solution is thoroughly chilled to maximize precipitation. |
| Product Purity Does Not Improve | 1. Ineffective Washing: Not washing the filtered crystals allows the mother liquor (containing impurities) to remain on the crystal surface.2. Co-crystallization: The chosen solvent system may not be effective at separating a specific impurity which crystallizes along with the product. | Solution: Wash the crystals on the filter with small portions of fresh, ice-cold, anhydrous diethyl ether. If purity is still an issue, a second recrystallization may be necessary, or consider an alternative solvent system. |
| Purity is High, but Sample Quickly Degrades | 1. Atmospheric Exposure: The purified, highly active surface of the crystals can be very susceptible to rapid moisture uptake from the air.[7][8] | Solution: Immediately transfer the dried, purified product to a suitable storage container under an inert atmosphere. Do not leave the purified product exposed to ambient air. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 11. chembk.com [chembk.com]
- 12. This compound CAS#: 2294-38-4 [m.chemicalbook.com]
- 13. This compound | 2294-38-4 | TCI AMERICA [tcichemicals.com]
- 14. hiyka.com [hiyka.com]
- 15. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 16. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. researchgate.net [researchgate.net]
- 19. mt.com [mt.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-Ethylpyridinium Chloride Under Electrochemical Cycling
Welcome to our dedicated technical support guide for researchers and professionals utilizing 1-Ethylpyridinium Chloride ([EtdPy]Cl) in electrochemical applications. This resource is designed to provide expert insights and practical troubleshooting advice to navigate the complexities of working with this ionic liquid electrolyte. Our goal is to empower you with the knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of [EtdPy]Cl in electrochemical setups.
FAQ 1: What is the expected electrochemical stability window of this compound?
The electrochemical stability window (ESW) is a critical parameter that defines the potential range within which an electrolyte remains stable without undergoing oxidation or reduction. For ionic liquids, the cathodic limit is typically determined by the reduction of the cation (1-ethylpyridinium, [EtdPy]⁺), while the anodic limit is set by the oxidation of the anion (chloride, Cl⁻).
While the precise ESW can be influenced by the working electrode material, temperature, and purity of the ionic liquid, a general understanding of the limitations of its constituent ions is crucial. The pyridinium cation's reduction potential dictates the negative limit, and the chloride anion's oxidation potential determines the positive limit. The relatively easy oxidation of the chloride ion often results in a narrower anodic window compared to other ionic liquids with more stable anions like bis(trifluoromethylsulfonyl)imide (TFSI⁻) or hexafluorophosphate (PF₆⁻).[1][2]
FAQ 2: How does the purity of this compound, especially water content, affect its electrochemical stability?
The presence of impurities, particularly water, can significantly compromise the electrochemical stability of [EtdPy]Cl. Water can react with the electrolyte components, especially when used in combination with Lewis acids like aluminum chloride (AlCl₃) to form corrosive species such as hydrogen fluoride (HF) if fluoride-containing species are present.[3] Even in the absence of such reactive species, water can narrow the electrochemical window through its own electrolysis (hydrogen and oxygen evolution).
It is imperative to use high-purity, anhydrous [EtdPy]Cl for electrochemical experiments.[4] Proper storage in an inert atmosphere (e.g., in a glovebox) is essential to prevent moisture absorption.
FAQ 3: Can this compound be used as a standalone electrolyte?
While [EtdPy]Cl is an ionic liquid, it is most commonly used as a component of a molten salt electrolyte, particularly in combination with aluminum chloride (AlCl₃) for applications like aluminum-ion batteries.[5][6] The mixture of [EtdPy]Cl and AlCl₃ forms various chloroaluminate species (e.g., AlCl₄⁻, Al₂Cl₇⁻), which act as the primary charge carriers and define the electrolyte's properties.[7] Using [EtdPy]Cl alone may not provide the desired ionic conductivity or electrochemical performance for many applications.
II. Troubleshooting Guide: Diagnosing and Resolving Instability Issues
This section provides a structured approach to identifying and addressing common problems encountered during the electrochemical cycling of [EtdPy]Cl-based electrolytes.
Issue 1: Rapid Capacity Fading or Poor Coulombic Efficiency
Symptoms:
-
A significant drop in the discharge capacity of your battery over a small number of cycles.
-
Coulombic efficiency consistently below 99%.
Potential Causes & Solutions:
-
Electrolyte Degradation: The most likely culprit is the electrochemical breakdown of the [EtdPy]⁺ cation or the Cl⁻ anion at the electrode surfaces. This can be exacerbated by operating the cell outside of the electrolyte's stability window.
-
Troubleshooting Step: Perform a cyclic voltammetry (CV) scan of your electrolyte with the working and counter electrodes you are using to experimentally determine the electrochemical window. Ensure your cycling voltage limits are well within this stable region.
-
-
Solid Electrolyte Interphase (SEI) Instability: In systems where an SEI layer is expected to form on the anode, its continuous breakdown and reformation can consume active material and electrolyte, leading to capacity loss.[8][9]
-
Troubleshooting Step: Characterize the surface of your anode post-cycling using techniques like X-ray photoelectron spectroscopy (XPS) or scanning electron microscopy (SEM) to investigate changes in the SEI layer. Consider using electrolyte additives known to improve SEI stability.
-
-
Moisture Contamination: As mentioned in the FAQs, water can lead to a host of side reactions that degrade the electrolyte and electrode materials.
-
Troubleshooting Step: Ensure all components (electrodes, separator, and electrolyte) are thoroughly dried before cell assembly. Assemble your cells in a controlled, low-humidity environment like a glovebox.
-
Experimental Protocol: Determining the Electrochemical Stability Window
This protocol outlines a standard method for measuring the ESW of your [EtdPy]Cl-based electrolyte using cyclic voltammetry.
Materials:
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or the electrode material from your battery)
-
Reference electrode (e.g., Ag/AgCl, or a quasi-reference electrode like a silver wire)
-
Counter electrode (e.g., platinum wire or foil)
-
Potentiostat
-
Anhydrous this compound-based electrolyte
-
Inert atmosphere (glovebox)
Procedure:
-
Assemble the three-electrode cell inside a glovebox to prevent moisture contamination.
-
Fill the cell with the [EtdPy]Cl-based electrolyte.
-
Connect the electrodes to the potentiostat.
-
Set the CV parameters:
-
Scan from the open-circuit potential (OCP) towards the negative (cathodic) limit. Choose a vertex potential where a significant increase in current is observed.
-
Then, scan from the OCP towards the positive (anodic) limit until a sharp rise in current is seen.
-
A typical scan rate is 10-50 mV/s.
-
-
Run the CV scan for at least one full cycle.
-
Determine the cathodic and anodic limits by identifying the potentials at which the current density begins to rapidly increase (e.g., exceeds a threshold of 0.1 mA/cm²).
-
The electrochemical stability window is the difference between the anodic and cathodic potential limits.
Issue 2: Increased Cell Impedance or Poor Rate Capability
Symptoms:
-
A noticeable increase in the internal resistance of the cell over time, often observed through electrochemical impedance spectroscopy (EIS).
-
The battery's capacity is significantly lower at higher charge/discharge rates.
Potential Causes & Solutions:
-
Formation of Resistive Degradation Products: The breakdown of the electrolyte can lead to the formation of polymeric or insoluble species on the electrode surfaces, increasing interfacial impedance.[10]
-
Troubleshooting Step: Use post-cycling analysis techniques like Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy to identify potential degradation products in the electrolyte and on the electrodes.
-
-
Viscosity Changes in the Electrolyte: The composition of the electrolyte can change due to degradation, potentially leading to an increase in viscosity and a decrease in ionic conductivity.[11]
-
Troubleshooting Step: Measure the viscosity and ionic conductivity of the electrolyte before and after cycling to determine if significant changes have occurred.
-
Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting instability issues with this compound electrolytes.
Caption: Troubleshooting workflow for [EtdPy]Cl instability.
IV. Concluding Remarks
The stability of this compound under electrochemical cycling is a multifaceted issue that requires careful consideration of experimental conditions and a systematic approach to troubleshooting. By understanding the potential degradation pathways and implementing the diagnostic techniques outlined in this guide, researchers can enhance the reliability and performance of their electrochemical systems.
V. References
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4122245A - AlCl3 /1-alkyl pyridinium chloride room temperature electrolytes. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Improvement of Electrochemical Performance with Cetylpyridinium Chloride for the Al Anode of Alkaline Al-Air Batteries. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2294-38-4(this compound) Product Description. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2025). Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 2294-38-4. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). This compound | C7H10ClN | CID 75299 - PubChem. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols: Electrochemical Window of 1-Butyl-1-methylpyrrolidinium Chloride. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Electrochemical behavior of aluminum in 1-ethyl-3-methylimidazolium chloroaluminate ionic liquids | Request PDF. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). AlCl3/Pyridinium Chloride Electrolyte-based Rechargeable Aluminum Ion Battery | Request PDF. Retrieved from --INVALID-LINK--
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
A Key Ionic Liquid Supplier in China. (2025). High Purity this compound (CAS 2294-38-4). Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry. (n.d.). This compound 2294-38-4 | TCI AMERICA. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Ionic Liquid Electrolytes for Safer and More Reliable Sodium Battery Systems. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Transition metal coordination to degradation products in battery electrolytes revealed by NMR and EPR spectroscopy. Retrieved from --INVALID-LINK--
-
Journal of Chemical Theory and Computation. (n.d.). Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). From Ionic Liquids to Solvate Ionic Liquids: Challenges and Opportunities for Next Generation Battery Electrolytes | Request PDF. Retrieved from --INVALID-LINK--
-
MDPI. (2024). Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Unraveling the Degradation Mechanisms of Lithium-Ion Batteries. Retrieved from --INVALID-LINK--
-
Technology Networks. (2025). New Electrolyte Design Makes Aluminum Batteries Last Longer. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Exploring Lithium-Ion Battery Degradation: A Concise Review of Critical Factors, Impacts, Data-Driven Degradation Estimation Techniques, and Sustainable Directions for Energy Storage Systems. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024). Unraveling the Degradation Mechanisms of Lithium-Ion Batteries. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America 5 g | Buy Online. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. US4122245A - AlCl3 /1-alkyl pyridinium chloride room temperature electrolytes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the Degradation Mechanisms of Lithium-Ion Batteries [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Transition metal coordination to degradation products in battery electrolytes revealed by NMR and EPR spectroscopy - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cellulose Regeneration from 1-Ethylpyridinium Chloride Solutions
Welcome to the technical support center for troubleshooting cellulose regeneration from 1-Ethylpyridinium Chloride ([EtPy]Cl) solutions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the dissolution and regeneration of cellulose using this pyridinium-based ionic liquid. Here, we provide in-depth, evidence-based solutions and protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experimental workflow, providing potential causes and actionable solutions based on scientific principles.
Question 1: Why is my cellulose not dissolving or only partially swelling in the [EtPy]Cl solution?
Answer:
Incomplete dissolution is a frequent hurdle. Several factors can contribute to this issue, primarily related to the purity of your reagents and the physical state of the cellulose.
-
Presence of Moisture: Water is a significant inhibitor of cellulose dissolution in ionic liquids. Even small amounts ( >1 wt%) can preferentially form hydrogen bonds with the chloride anion of [EtPy]Cl, thereby preventing the ionic liquid from effectively disrupting the cellulose's own extensive hydrogen-bonding network[1].
-
High Crystallinity of Cellulose: The source of your cellulose plays a crucial role. Highly crystalline cellulose, such as cotton linters, presents a more ordered and tightly packed structure, making it more resistant to solvent penetration and dissolution compared to amorphous cellulose[1][2].
-
Insufficient Temperature and Mixing: The dissolution of cellulose is often a kinetically slow process. Inadequate temperature or inefficient stirring can lead to incomplete dissolution. Elevated temperatures decrease the viscosity of the ionic liquid, enhancing mass transfer, while vigorous mixing ensures continuous contact between the cellulose and the solvent[3][4].
-
Incorrect [EtPy]Cl Properties: The purity and chemical structure of the ionic liquid are paramount. Pyridinium-based ionic liquids are known to be effective cellulose solvents[5][6]. However, impurities from synthesis or degradation can alter their dissolution capacity.
Solutions:
| Problem | Recommended Solutions |
| Moisture Contamination | - Dry both the cellulose and [EtPy]Cl under vacuum before use. A vacuum oven set at 60-80°C for several hours is typically effective. - Handle and store reagents in a dry environment, such as a glovebox or desiccator. |
| High Cellulose Crystallinity | - Consider a pre-treatment step to reduce crystallinity, such as ball milling or treatment with a different solvent system before dissolution in [EtPy]Cl. - Increase the dissolution temperature and time to provide more energy to overcome the crystalline structure. |
| Suboptimal Dissolution Conditions | - Gradually increase the temperature of the mixture, typically in the range of 80-120°C, while monitoring for any signs of cellulose degradation (e.g., color change). - Employ robust mechanical stirring to ensure a homogenous mixture. For highly viscous solutions, a high-torque overhead stirrer is recommended. |
| Ionic Liquid Quality | - Verify the purity of your [EtPy]Cl using techniques like NMR or mass spectrometry. - If synthesizing in-house, ensure complete removal of starting materials and byproducts. |
Question 2: The viscosity of my cellulose-[EtPy]Cl solution is too high to handle and process. What can I do?
Answer:
The high viscosity of cellulose-ionic liquid solutions is an inherent challenge due to the long-chain nature of the polymer and strong intermolecular interactions[4][7].
-
High Cellulose Concentration: As more cellulose dissolves, the entanglement of polymer chains increases, leading to a dramatic rise in viscosity[4].
-
Low Temperature: Viscosity of ionic liquids is highly temperature-dependent. Lower temperatures result in higher viscosity[3].
-
High Degree of Polymerization (DP) of Cellulose: Cellulose with a higher DP will result in more viscous solutions at the same concentration due to greater chain entanglement[4].
Solutions:
| Problem | Recommended Solutions |
| Excessive Cellulose Concentration | - Reduce the cellulose concentration in your solution. Even a small decrease can lead to a significant reduction in viscosity. - Determine the optimal concentration for your application through a series of small-scale trials. |
| Low Processing Temperature | - Increase the temperature of the solution. This will lower the viscosity of the ionic liquid and the overall solution, making it easier to handle and process[4]. Be mindful of potential cellulose degradation at very high temperatures. |
| High Cellulose DP | - If your application allows, consider using a cellulose source with a lower degree of polymerization. - Alternatively, a controlled partial degradation of the cellulose can be performed prior to dissolution, although this will affect the mechanical properties of the regenerated material. |
| Use of Co-solvents | - The addition of a polar aprotic co-solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), can significantly reduce the viscosity of the cellulose-[EtPy]Cl solution and may even enhance solubility[6][8]. |
Question 3: My regenerated cellulose material (fiber, film) is brittle and has poor mechanical properties. How can I improve this?
Answer:
The properties of the regenerated cellulose are highly dependent on the conditions of the regeneration (coagulation) process.
-
Choice of Coagulant (Anti-solvent): The type of coagulant used to precipitate the cellulose from the [EtPy]Cl solution has a profound effect on the morphology and crystallinity of the regenerated material. Rapid coagulation can lead to a less ordered, amorphous structure, which is often weaker[8][9].
-
Coagulation Bath Temperature and Composition: The temperature of the coagulation bath influences the rate of diffusion of the ionic liquid out of the cellulose solution and the coagulant into it. The presence of some ionic liquid in the coagulation bath can also modulate the regeneration process[10].
-
Stretching/Drawing during Regeneration: For fiber spinning, the degree of stretching applied to the filament as it passes through the air gap and into the coagulation bath is critical for aligning the cellulose chains and inducing crystallinity, which enhances mechanical strength[8][11].
-
Cellulose Degradation: If the dissolution process was carried out at excessively high temperatures or for prolonged periods, the cellulose chains may have undergone degradation, resulting in a lower degree of polymerization and consequently weaker regenerated material[12].
Solutions:
| Problem | Recommended Solutions |
| Suboptimal Coagulant | - Experiment with different coagulants. Water, ethanol, and acetone are common choices. Water tends to be a strong and fast coagulant, while alcohols can provide a slower, more controlled regeneration, potentially leading to higher crystallinity[8][13]. - A mixture of solvents can also be used to fine-tune the coagulation rate. |
| Uncontrolled Coagulation Conditions | - Control the temperature of the coagulation bath. Lower temperatures generally slow down the regeneration process. - Consider adding a small amount of [EtPy]Cl to the coagulation bath to reduce the concentration gradient and slow down the diffusion process[9]. |
| Insufficient Molecular Alignment | - For fiber production, optimize the draw ratio (the ratio of the final fiber velocity to the extrusion velocity). A higher draw ratio generally leads to better molecular orientation and improved tensile properties[11]. |
| Cellulose Degradation | - Monitor the dissolution process for signs of degradation (e.g., darkening of the solution). - Minimize the dissolution time and temperature to the minimum required for complete dissolution. - Consider the use of antioxidants or stabilizers in the dissolution dope[12]. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cellulose dissolution in [EtPy]Cl?
A1: The dissolution of cellulose in [EtPy]Cl involves the disruption of the extensive intra- and intermolecular hydrogen bonding network of the cellulose chains. The chloride anion (Cl⁻) of the ionic liquid acts as a strong hydrogen bond acceptor, forming new hydrogen bonds with the hydroxyl groups of the cellulose. The 1-Ethylpyridinium cation ([EtPy]⁺) interacts with the oxygen atoms of the hydroxyl groups. This synergistic interaction between the cation and anion effectively solvates the cellulose chains, leading to their dissolution[5][14].
Q2: How can I effectively remove the [EtPy]Cl from the regenerated cellulose?
A2: Thorough washing of the regenerated cellulose is crucial to remove the ionic liquid. A multi-step washing process is recommended. Initially, wash with the coagulation solvent (e.g., water or ethanol) to remove the bulk of the [EtPy]Cl. This should be followed by extensive washing with deionized water until the conductivity of the wash water is close to that of pure deionized water, indicating the removal of ionic species. Soaking the regenerated material in fresh portions of deionized water over a period of several hours or days can also be effective[15][16].
Q3: Can I recycle and reuse the this compound?
A3: Yes, one of the advantages of using ionic liquids is their potential for recycling. After the regeneration step, the [EtPy]Cl will be in the coagulation bath. The coagulant (e.g., water or ethanol) can be removed by distillation or evaporation, allowing for the recovery of the ionic liquid. The purity of the recycled [EtPy]Cl should be checked before reuse, as residual water or other impurities can affect its performance in subsequent dissolution cycles[15][17].
Q4: What is the typical concentration of cellulose that can be dissolved in [EtPy]Cl?
A4: The solubility of cellulose in pyridinium-based ionic liquids can be quite high, with some reports showing solubilities of up to 20 wt% or more, depending on the specific ionic liquid, the source and DP of the cellulose, and the dissolution conditions (temperature, time)[6][18]. For practical applications, concentrations are often kept in the range of 5-15 wt% to manage the viscosity of the solution[12].
Experimental Protocols and Workflows
Protocol 1: Standard Cellulose Dissolution in [EtPy]Cl
-
Drying: Dry the cellulose (e.g., microcrystalline cellulose or dissolving pulp) and this compound ([EtPy]Cl) under vacuum at 70°C for at least 12 hours to remove any residual moisture.
-
Mixing: In a sealed reaction vessel equipped with an overhead mechanical stirrer, add the desired amount of dried [EtPy]Cl.
-
Heating and Stirring: Heat the [EtPy]Cl to the target dissolution temperature (e.g., 100°C) with continuous stirring.
-
Cellulose Addition: Gradually add the dried cellulose to the hot, stirred ionic liquid in small portions to prevent clumping.
-
Dissolution: Continue heating and stirring the mixture until the cellulose is completely dissolved, which may take several hours. A clear, viscous solution should be obtained.
-
Degassing (Optional): If the solution is to be used for spinning or casting, it may be necessary to degas the solution under vacuum to remove any trapped air bubbles.
Protocol 2: Cellulose Regeneration as a Film
-
Casting: Pour the hot, degassed cellulose-[EtPy]Cl solution onto a smooth, flat surface (e.g., a glass plate).
-
Spreading: Use a casting knife or a similar tool to spread the solution into a thin, even layer of the desired thickness.
-
Coagulation: Immerse the casting plate with the cellulose solution into a coagulation bath (e.g., deionized water).
-
Regeneration: Allow the cellulose film to regenerate in the coagulation bath. The film will gradually solidify and detach from the plate. This may take from several minutes to an hour.
-
Washing: Carefully transfer the regenerated film to a large container of deionized water. Wash the film with multiple changes of deionized water over 24-48 hours to ensure complete removal of the [EtPy]Cl.
-
Drying: Dry the washed film under controlled conditions. For a flat film, it can be dried between two plates to prevent curling.
Visualizing the Process
Cellulose Dissolution and Regeneration Workflow
Caption: Workflow of cellulose dissolution in [EtPy]Cl and subsequent regeneration.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Influence of ionic liquid (IL) treatment conditions in the regeneration of cellulose with different crystallinity | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. Effects of coagulation conditions on structure and properties of cellulose-based fibers from aqueous NaOH solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellulose regeneration and spinnability from ionic liquids - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. Cellulose in Ionic Liquids and Alkaline Solutions: Advances in the Mechanisms of Biopolymer Dissolution and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
effect of impurities in 1-Ethylpyridinium Chloride on reaction outcomes
Welcome to the technical support resource for 1-Ethylpyridinium Chloride ([EtPy]Cl). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurities in this versatile ionic liquid. We will move beyond simple procedural lists to explore the causal relationships between impurity presence and reaction outcomes, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs): The Basics of [EtPy]Cl Purity
Q1: What are the most common impurities in commercially available or lab-synthesized this compound?
The purity of [EtPy]Cl is paramount for reproducible results. Impurities typically arise from the synthesis process, subsequent handling, or degradation. The primary culprits are:
-
Unreacted Starting Materials: The most common synthesis involves the reaction of pyridine with an ethylating agent, typically chloroethane.[1][2] Incomplete reaction can leave residual pyridine and chloroethane.
-
Water: [EtPy]Cl is extremely hygroscopic.[1] It will readily absorb atmospheric moisture if not handled and stored under strictly anhydrous conditions. Even hydrophobic ionic liquids can absorb a significant amount of water.[3]
-
Other Halides (e.g., Bromide, Iodide): While less common for [EtPy]Cl which is synthesized directly, many other ionic liquids are prepared via metathesis from halide precursors. Cross-contamination or use of impure starting materials can introduce other halide ions, which can be highly detrimental.[4]
-
Thermal Decomposition Products: Although relatively stable, prolonged heating can lead to degradation. The primary decomposition pathways for similar ionic liquids include Hofmann elimination and Sₙ2 nucleophilic substitution by the chloride anion, which could yield products like 1-ethylpyrrolidine (from a pyrrolidinium analog) or ethene.[5]
Troubleshooting Guide: From Unexpected Results to Solutions
This section addresses specific issues you may encounter and links them to probable impurities.
Scenario 1: My transition-metal catalyzed reaction (e.g., Heck, Suzuki coupling) is sluggish or fails completely.
A1: Catalyst poisoning is the most likely cause. Transition metal catalysts are exceptionally sensitive to even trace amounts of certain impurities.[6][7]
-
Suspect #1: Residual Pyridine: Pyridine is a Lewis base and a strong ligand. It will readily coordinate to the metal center of your catalyst, occupying active sites and preventing the desired catalytic cycle from proceeding. This is a classic case of catalyst poisoning.
-
Suspect #2: Halide Contaminants: While your bulk anion is chloride, other residual halides like bromide or iodide can alter the electronic properties and coordination sphere of the catalyst, often leading to deactivation.[4][6]
-
Suspect #3: Water: Water can hydrolyze sensitive organometallic catalysts or ligands. In some reactions, it can also promote unwanted side reactions or influence the catalyst's aggregation state.[6]
References
strategies to reduce the viscosity of 1-Ethylpyridinium Chloride for processing
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Ethylpyridinium Chloride ([C₂Py]Cl) and encountering challenges related to its viscosity during processing. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you effectively manage and reduce the viscosity of this ionic liquid for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution so viscous?
This compound, like many ionic liquids (ILs), can exhibit high viscosity. This property stems from the strong intermolecular forces present in the material. The primary contributors are:
-
Strong Coulombic Interactions: The electrostatic attraction between the positively charged 1-ethylpyridinium cation and the negatively charged chloride anion creates a highly ordered structure that resists flow.
-
Van der Waals Forces: These additional intermolecular forces, although weaker than Coulombic interactions, also contribute to the overall viscosity.[1][2]
-
Hydrogen Bonding: The presence of impurities, particularly water, can introduce hydrogen bonding, which may alter the viscosity.
High viscosity can pose significant processing challenges, making operations such as mixing, pumping, and filtration difficult and inefficient.[1]
Q2: What are the primary strategies to reduce the viscosity of this compound?
There are two main, field-proven strategies to reduce the viscosity of [C₂Py]Cl:
-
Heating (Thermal Control): Increasing the temperature of the ionic liquid.
-
Solvent Dilution: Adding a low-viscosity co-solvent.
The choice between these methods depends critically on the constraints of your experiment or process, such as temperature sensitivity of other reagents, compatibility of solvents with your reaction, and downstream purification requirements.
Q3: How does temperature affect the viscosity of this compound?
Increasing the temperature is a direct and effective method for reducing the viscosity of most liquids, including ionic liquids.[3] The underlying principle is the increase in the kinetic energy of the ions. As the temperature rises, the ions move more rapidly, which provides enough energy to overcome the strong intermolecular forces (Coulombic and van der Waals) that restrict flow.[3][4] This results in a more fluid, less viscous liquid. For this compound, which is a solid at room temperature with a melting point of approximately 100°C, processing will inherently require heating.[5][6][7]
Q4: Are there any risks associated with heating this compound?
While effective, heating requires careful consideration of the following:
-
Thermal Stability: Like all chemical compounds, [C₂Py]Cl has a thermal decomposition temperature. While many ionic liquids are known for their thermal stability, it is crucial to operate well below this limit to prevent degradation, which could compromise your experiment.
-
Safety: Ensure you are using appropriate heating equipment (e.g., heating mantles, oil baths) and temperature controls to prevent overheating and potential hazards.
-
Energy Costs: On an industrial scale, maintaining high temperatures can be energy-intensive.
Troubleshooting Guide: Viscosity Reduction Strategies
This section provides detailed protocols and decision-making frameworks for effectively reducing the viscosity of this compound.
Strategy 1: Viscosity Reduction via Temperature Control
This is often the simplest approach if your process is not temperature-sensitive.
Experimental Protocol: Determining the Temperature-Viscosity Profile
Objective: To identify the optimal operating temperature for your desired viscosity.
Materials:
-
This compound
-
Heated magnetic stir plate or oil bath with temperature control
-
Viscometer (e.g., rotational viscometer, falling-ball viscometer)
-
Thermocouple or thermometer
-
Inert atmosphere (e.g., Nitrogen or Argon), if required for your application
Procedure:
-
Sample Preparation: Place a known volume of this compound into a vessel suitable for heating and viscosity measurement.
-
Initial Heating: Gently heat the sample to just above its melting point (~100-105°C).[5][6][7]
-
Equilibration: Allow the sample to thermally equilibrate for 15-20 minutes. Ensure the temperature is stable.
-
Initial Measurement: Measure the viscosity using your calibrated viscometer. Record the temperature and viscosity values.
-
Incremental Heating: Increase the temperature by a set increment (e.g., 10°C).
-
Repeat Measurement: Allow the sample to equilibrate at the new temperature and repeat the viscosity measurement.
-
Data Collection: Continue this process over your desired operating temperature range.
-
Data Analysis: Plot viscosity as a function of temperature. This plot will serve as your guide for selecting the appropriate processing temperature to achieve your target viscosity.
Strategy 2: Viscosity Reduction via Co-Solvent Addition
Adding a co-solvent is an excellent strategy, particularly when high temperatures are not viable. Co-solvents work by physically separating the cations and anions of the ionic liquid, thereby disrupting the strong Coulombic interactions and reducing the bulk viscosity.[8]
Mechanism of Co-Solvent Action
The diagram below illustrates how co-solvent molecules position themselves between the ions of the ionic liquid, weakening the forces that cause high viscosity.
Caption: Mechanism of viscosity reduction by a co-solvent.
Experimental Protocol: Screening for Effective Co-Solvents
Objective: To identify a compatible co-solvent that effectively reduces viscosity without negatively impacting your process.
Potential Co-Solvents for Screening:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO)[9], N,N-Dimethylformamide (DMF)[10], Acetonitrile (ACN)
-
Water: Highly effective at reducing viscosity, but its reactivity and potential to form hydrogen bonds must be considered.[11]
-
Alcohols: Methanol, Ethanol, Isopropanol
Procedure:
-
Preparation: Prepare a series of vials. To each, add a pre-weighed amount of this compound.
-
Solvent Addition: Add a specific weight percentage (e.g., 5%, 10%, 20% w/w) of a single co-solvent to each vial. Create a separate series for each co-solvent you are screening.
-
Homogenization: Mix thoroughly until a homogenous solution is formed. Gentle heating may be required to dissolve the [C₂Py]Cl initially. Allow the mixture to return to the desired processing temperature (e.g., room temperature).
-
Viscosity Measurement: Measure the viscosity of each mixture.
-
Compatibility Test: Observe the solution for any signs of incompatibility (e.g., precipitation, phase separation). If used in a reaction, run a small-scale test to ensure the solvent does not interfere with the chemistry.
-
Data Comparison: Create a table or plot comparing the viscosity of the different mixtures at various concentrations. This will allow you to select the most effective co-solvent and optimal concentration for your needs.
Decision-Making Workflow
The following flowchart can guide your choice of the most appropriate viscosity reduction strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 3. sbhsolutions.com.au [sbhsolutions.com.au]
- 4. scribd.com [scribd.com]
- 5. This compound CAS#: 2294-38-4 [m.chemicalbook.com]
- 6. 2294-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide: 1-Ethylpyridinium Chloride vs. Imidazolium-Based Ionic Liquids for Cellulose Dissolution
For researchers, scientists, and drug development professionals engaged in the burgeoning field of cellulose utilization, the choice of an effective and efficient solvent system is paramount. The dissolution of cellulose, a polymer notoriously resistant to solubilization due to its extensive intra- and intermolecular hydrogen bonding network, is the gateway to its regeneration into fibers, films, gels, and other advanced materials. Among the most promising solvents to emerge are ionic liquids (ILs), which offer a unique combination of low volatility, high thermal stability, and tunable solvent properties.
This guide provides an in-depth, objective comparison of two prominent classes of ionic liquids for cellulose dissolution: the established and widely-researched imidazolium-based ILs, exemplified by 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]), and the emerging, cost-effective alternative, 1-Ethylpyridinium Chloride ([Epy][Cl]). We will delve into the core mechanisms of dissolution, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions for your specific applications.
The Mechanism of Cellulose Dissolution in Ionic Liquids
The remarkable ability of certain ionic liquids to dissolve cellulose stems from their capacity to disrupt the intricate hydrogen-bonding network that holds the cellulose chains together in a crystalline structure. This process is primarily driven by the interactions between the ions of the IL and the hydroxyl groups of the cellulose polymer.
Both imidazolium- and pyridinium-based ILs with anions that are strong hydrogen bond acceptors, such as chloride (Cl⁻) and acetate (OAc⁻), are effective cellulose solvents.[1] The dissolution mechanism can be visualized as a multi-step process where the anions of the ionic liquid form hydrogen bonds with the hydroxyl protons of cellulose, while the cations interact with the oxygen atoms of the hydroxyl groups. This concerted action effectively breaks the existing hydrogen bonds within the cellulose structure, leading to the separation of the polymer chains and their solvation by the ionic liquid.
Caption: Simplified mechanism of cellulose dissolution by ionic liquids.
Head-to-Head Comparison: Performance and Properties
The choice between this compound and an imidazolium-based ionic liquid like [EMIM][OAc] depends on a variety of factors, including dissolution efficiency, the viscosity of the resulting solution, thermal stability, toxicity, and cost.
| Property | This compound ([Epy][Cl]) | Imidazolium-Based ILs (e.g., [EMIM][OAc]) |
| Cellulose Solubility | Good, with reported solubilities up to high concentrations.[1] | Excellent, with some imidazolium ILs dissolving over 20 wt% cellulose.[2] |
| Dissolution Rate | Generally effective, though may require elevated temperatures. | Can be very rapid, especially with microwave heating.[3] |
| Viscosity of Solution | Typically high, a common characteristic of cellulose/IL solutions. | High, and increases significantly with cellulose concentration.[4] |
| Thermal Stability | Generally good, but can be lower than some imidazolium-based ILs. | High, with decomposition temperatures often exceeding 200°C.[5] |
| Toxicity | Considered to have potentially more favorable ecotoxicological properties.[1] | Toxicity varies with alkyl chain length; longer chains are generally more toxic.[6] |
| Cost | Potentially up to 4 times cheaper than popular imidazolium ILs.[1] | Generally more expensive due to more complex synthesis routes. |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental procedures are crucial. Below are detailed, step-by-step methodologies for the dissolution of cellulose in ionic liquids and its subsequent regeneration.
Protocol 1: Cellulose Dissolution in Ionic Liquids
This protocol outlines the general procedure for dissolving cellulose in either this compound or an imidazolium-based ionic liquid.
Materials:
-
Microcrystalline cellulose (or other cellulose source)
-
This compound or Imidazolium-based Ionic Liquid (e.g., [EMIM][OAc])
-
Heating mantle with magnetic stirring
-
Round-bottom flask
-
Vacuum oven
Procedure:
-
Drying: Dry the cellulose and the ionic liquid separately under vacuum at 70-80°C for at least 12 hours to remove any residual water, as water can significantly impair the dissolution process.
-
Mixing: In a clean, dry round-bottom flask, add the desired amount of dried ionic liquid.
-
Heating and Stirring: Place the flask in a heating mantle and begin stirring. Heat the ionic liquid to the desired dissolution temperature (typically between 80°C and 110°C).
-
Cellulose Addition: Gradually add the dried cellulose to the heated and stirring ionic liquid. Add the cellulose in small portions to ensure proper dispersion and avoid clumping.
-
Dissolution: Continue heating and stirring the mixture until the cellulose is completely dissolved, which can take from 30 minutes to several hours depending on the cellulose source, concentration, and the specific ionic liquid used. The solution will become increasingly viscous.
-
Homogenization: Once the cellulose is visually dissolved, continue stirring for an additional 1-2 hours to ensure a homogeneous solution.
Caption: Experimental workflow for cellulose dissolution in ionic liquids.
Protocol 2: Cellulose Regeneration
This protocol describes the process of regenerating cellulose from the ionic liquid solution.
Materials:
-
Cellulose-ionic liquid solution
-
Anti-solvent (e.g., deionized water, ethanol, or acetone)
-
Beaker
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Washing solvent (same as the anti-solvent)
-
Drying oven
Procedure:
-
Precipitation: Slowly add the cellulose-ionic liquid solution to a beaker containing an excess of the anti-solvent while stirring vigorously. The cellulose will precipitate out of the solution.
-
Washing: Collect the precipitated cellulose by filtration. Wash the cellulose thoroughly with fresh anti-solvent to remove any residual ionic liquid. Repeat the washing step several times.
-
Drying: Dry the regenerated cellulose in an oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
The regenerated cellulose will have a different crystalline structure (Cellulose II) compared to the native cellulose (Cellulose I).[7]
In-Depth Analysis of Key Performance Metrics
Dissolution Efficiency and Rate
Imidazolium-based ionic liquids, particularly those with acetate anions like [EMIM][OAc], are renowned for their high cellulose dissolving capacity, with some systems achieving over 20 wt% cellulose dissolution.[2] The dissolution rate can be significantly accelerated with the application of microwave heating.[3]
While this compound is also an effective solvent, the dissolution process may require higher temperatures or longer dissolution times compared to some of the more potent imidazolium-based ILs.[1] The choice of anion is critical for both classes of ILs, with smaller, more basic anions like chloride and acetate generally leading to better dissolution performance.
Viscosity and Rheological Properties
The viscosity of cellulose solutions in ionic liquids is a critical parameter for processing, particularly for applications like fiber spinning. In general, the viscosity of these solutions is high and increases exponentially with cellulose concentration.[4] This high viscosity can present challenges for handling and processing.
Studies on imidazolium-based ILs have shown that the viscosity is also highly dependent on temperature, with a significant decrease in viscosity at higher temperatures.[4] While less data is available for this compound, similar trends are expected. Researchers often employ co-solvents like dimethyl sulfoxide (DMSO) to reduce the viscosity of cellulose-IL solutions and improve processability.[3]
Thermal Stability
The thermal stability of the ionic liquid and the resulting cellulose solution is crucial for applications that involve heating. Imidazolium-based ILs generally exhibit high thermal stability, with decomposition temperatures often above 200°C.[5] The thermal stability of pyridinium-based ILs is also generally good, though some studies suggest it may be slightly lower than their imidazolium counterparts.[1] The regenerated cellulose itself typically shows a change in its thermal degradation profile compared to the original cellulose.
Toxicity and Environmental Impact
The "green" credentials of ionic liquids have been a subject of considerable research. While their low volatility is a significant advantage, their toxicity and biodegradability are important considerations. For imidazolium-based ILs, toxicity has been shown to increase with the length of the alkyl chain on the cation.[6] Therefore, ILs with shorter alkyl chains, like [EMIM][OAc], are generally preferred from a toxicological standpoint.
Cost-Effectiveness
One of the most significant potential advantages of this compound and other pyridinium-based ILs is their lower cost. The synthesis of pyridinium-based ILs can be simpler and utilize less expensive starting materials compared to many imidazolium-based ILs.[1] For large-scale industrial applications, this cost difference could be a decisive factor in the selection of a solvent system.
Conclusion and Future Outlook
Both this compound and imidazolium-based ionic liquids are powerful tools for the dissolution and processing of cellulose. The choice between them is not a matter of one being universally "better," but rather a nuanced decision based on the specific requirements of the application.
Imidazolium-based ionic liquids , such as [EMIM][OAc], offer a well-established and highly effective route to cellulose dissolution, backed by a wealth of research. They are particularly advantageous when high dissolution capacity and rapid processing are the primary goals.
This compound emerges as a compelling alternative, particularly when cost is a major consideration. Its potential for lower toxicity and more favorable environmental impact also warrants further investigation and could drive its adoption in sustainable technologies.
Future research will likely focus on the development of even more efficient, non-toxic, and cost-effective ionic liquids. The exploration of IL mixtures and the use of co-solvents will continue to be important strategies for optimizing the cellulose dissolution process. As our understanding of the intricate interactions between ionic liquids and cellulose deepens, we can expect to unlock the full potential of this abundant and renewable biopolymer.
References
- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 2. Cellulose processing using ionic liquids: An analysis of patents and technological trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the Dynamics of Cellulose Dissolved in an Ionic Liquid Solvent Under Shear and Extensional Flows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 1-Ethylpyridinium Chloride and Other Pyridinium Salts in Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent and catalyst system is paramount to achieving optimal reaction outcomes. Pyridinium salts, a class of ionic liquids (ILs), have emerged as highly versatile tools in modern synthesis, prized for their unique physicochemical properties that can enhance reaction rates, improve selectivity, and simplify product isolation.[1][2] This guide provides an in-depth comparison of 1-Ethylpyridinium Chloride with other common pyridinium salts, offering experimental insights and data to inform your selection process.
Structurally diverse pyridinium salts are prevalent in many natural products and bioactive pharmaceuticals.[3][4] Their applications extend from being solvents and catalysts to serving as precursors for complex molecules and functional materials.[5][6][7] This guide will delve into the nuances of their properties, performance in key organic reactions, and practical considerations for their use.
Physicochemical Properties: The Foundation of Functionality
The utility of a pyridinium salt in a synthetic context is dictated by its physical and chemical properties, which are readily tunable by modifying the alkyl substituent on the nitrogen atom and the counter-anion.[8] this compound ([C₂Py]Cl) is often compared with its longer-chain analogue, 1-Butylpyridinium Chloride ([C₄Py]Cl), and its bromide counterpart, 1-Ethylpyridinium Bromide ([C₂Py]Br), to illustrate these structure-property relationships.
The choice of alkyl chain and anion significantly impacts melting point, solubility, viscosity, and thermal stability. Shorter alkyl chains, as in [C₂Py]Cl, generally result in lower melting points and viscosities compared to their longer-chain counterparts like [C₄Py]Cl. The anion also plays a critical role; for instance, halide anions can influence the salt's hygroscopicity and coordination properties.[9]
| Property | This compound | 1-Butylpyridinium Chloride | 1-Ethylpyridinium Bromide |
| CAS Number | 2294-38-4[10] | 1124-64-7[11] | 1941-30-6 |
| Molecular Formula | C₇H₁₀ClN[12] | C₉H₁₄ClN | C₇H₁₀BrN |
| Molecular Weight | 143.61 g/mol [12] | 171.67 g/mol | 188.07 g/mol |
| Melting Point | 100 °C[10][13] | ~76-78 °C | 115 °C |
| Appearance | White to off-white crystalline powder[10][14] | Off-white crystalline powder[11] | White crystalline solid |
| Solubility | Soluble in water[10][13] | Soluble in water | Soluble in water |
Data compiled from various chemical suppliers and literature sources.
These fundamental properties have direct implications for synthesis. A lower melting point can be advantageous for creating a liquid reaction medium at milder temperatures. Viscosity, which generally increases with alkyl chain length, affects mass transfer and stirring efficiency. The choice of halide can influence not only the salt's physical properties but also its interaction with catalysts and reagents.[15]
Comparative Performance in Organic Synthesis
Pyridinium ionic liquids are not merely "green" alternative solvents; their unique ionic character and structural organization can lead to specific catalytic effects and improved reaction outcomes.[16] They have been successfully employed as both solvents and catalysts in a variety of important organic transformations.[2][17]
Key Applications:
-
Diels-Alder Reactions: Pyridinium ILs can promote Diels-Alder reactions, often leading to higher yields and selectivity compared to conventional organic solvents.[2]
-
Friedel-Crafts Reactions: In Friedel-Crafts acylations and alkylations, pyridinium ILs can act as both a Lewis acidic catalyst and a solvent, simplifying the reaction setup and workup.[2][18]
-
Suzuki Cross-Coupling: Functionalized pyridinium ILs have been shown to be effective solvents for palladium-catalyzed Suzuki reactions, minimizing catalyst leaching and allowing for easier recycling.[2]
-
Pharmaceutical Synthesis: The catalytic activity of pyridinium-based ILs is valuable in the one-pot synthesis of pharmaceutical scaffolds like 1,4-dihydropyridines.[2]
The Impact of Alkyl Chain Length and Anion
The choice between 1-Ethylpyridinium and 1-Butylpyridinium salts often comes down to a balance of properties.
-
1-Ethylpyridinium Salts: The shorter ethyl group leads to lower viscosity, which can enhance reaction kinetics by improving mass transport. Their higher melting points compared to some butyl analogues might necessitate slightly elevated reaction temperatures to maintain a liquid phase. In electrochemistry, the higher mobility of the smaller cation can lead to better ionic conductivity.[19]
-
1-Butylpyridinium Salts: The longer butyl group often results in a lower melting point, expanding the liquid range at ambient temperatures. It can also enhance solubility for less polar organic substrates.[20] However, the increased viscosity can sometimes hinder reaction rates.
The anion's role is equally crucial. While chlorides and bromides are common, other anions like tetrafluoroborate ([BF₄]⁻) or trifluoroacetate ([CF₃COO]⁻) are used to create ILs with different properties, such as reduced hygroscopicity or different catalytic activity.[18] For example, a study on lipase stability found that a pyridinium salt with a bromide anion provided more stability to the enzyme's conformation compared to other anions.[15]
Experimental Protocols
To provide a practical context, detailed methodologies for the synthesis of a pyridinium salt and its application in a representative reaction are outlined below.
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing N-alkylpyridinium salts via quaternization of pyridine.
Materials:
-
Pyridine (1 equivalent)
-
Chloroethane (liquified, ~1.1 equivalents)
-
Anhydrous diethyl ether (for washing)
-
Parr pressure reaction apparatus
Procedure:
-
Chill the required amount of pyridine in the Parr pressure reactor vessel.
-
Carefully add a 10% excess of liquified chloroethane to the chilled pyridine.[21]
-
Seal the Parr pressure reaction apparatus securely.
-
Heat the reaction mixture to 120 °C for 3 hours.[21] Monitor the pressure throughout the reaction.
-
After the reaction is complete, cool the apparatus to room temperature and then further in an ice bath before carefully venting any excess pressure.
-
The product will be a white, crystalline solid. Break up the solid if necessary.
-
Wash the resulting crystals three times with anhydrous diethyl ether to remove any unreacted starting materials.[21]
-
Dry the purified this compound under vacuum. The product is extremely hygroscopic and should be stored in a desiccator under an inert atmosphere.[21]
Protocol 2: Friedel-Crafts Acylation using a Pyridinium Ionic Liquid
This generalized protocol illustrates the use of a pyridinium salt as both a solvent and catalyst.
Materials:
-
Aromatic substrate (e.g., Anisole, 1 equivalent)
-
Acylating agent (e.g., Acetyl chloride, 1.1 equivalents)
-
Pyridinium Ionic Liquid (e.g., 1-Butylpyridinium tetrachloroaluminate [C₄Py][AlCl₄])
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the pyridinium ionic liquid.
-
Add the aromatic substrate to the ionic liquid and stir until a homogeneous solution is formed.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the acylating agent dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, quench the reaction by carefully adding the mixture to ice-cold water.
-
Extract the product with ethyl acetate (3 x volume of IL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
The ionic liquid can often be recovered from the aqueous layer by removing the water under vacuum and drying, allowing for its reuse.
Environmental and Safety Profile
The classification of ionic liquids as "green solvents" is nuanced. Their negligible vapor pressure is a significant advantage, reducing air pollution from volatile organic compounds (VOCs).[22] However, their solubility in water means that spills or improper disposal could lead to contamination of aquatic ecosystems.[23]
Toxicological studies have shown that the environmental impact of pyridinium-based ILs can be significant and varies based on structure.[17][24] Toxicity to aquatic organisms often increases with the length of the alkyl chain on the pyridinium cation.[22] Some studies have found certain pyridinium ILs to be more toxic than common organic solvents.[23] Furthermore, their high stability can lead to persistence in the environment.[23]
From a safety perspective, this compound is classified as a skin and eye irritant.[12][25] Standard laboratory safety protocols, including the use of personal protective equipment, should always be followed when handling this and other pyridinium salts.
Recent research has focused on designing more sustainable ionic liquids. Studies on the biodegradability of pyridinium cations have shown that incorporating naturally occurring structures can lead to compounds that are readily biodegradable and less toxic, aligning with the principles of Green Chemistry.[26]
Conclusion and Recommendations
This compound is a valuable and versatile member of the pyridinium salt family, offering a distinct set of properties that make it well-suited for various synthetic and electrochemical applications.
Key Takeaways:
-
Structure-Property Relationship: The choice between 1-ethyl, 1-butyl, or other alkyl-substituted pyridinium salts allows for the fine-tuning of properties like melting point, viscosity, and solubility to match specific reaction requirements.
-
Performance: this compound's lower viscosity can be advantageous for reaction kinetics, while longer-chain analogues like 1-Butylpyridinium Chloride may offer better solubility for nonpolar reactants and a more accessible liquid range.
-
Anion Influence: The counter-ion (e.g., Chloride, Bromide, Tetrafluoroborate) is not a passive spectator and significantly influences the salt's physical properties, stability, and role in a reaction.
-
Practical Considerations: While offering many advantages, the potential toxicity and environmental persistence of many pyridinium salts necessitate careful handling, disposal, and consideration of newer, more biodegradable alternatives.
For the practicing scientist, the optimal choice is not absolute but is instead dictated by the specific demands of the synthesis. For reactions requiring lower viscosity and potentially higher conductivity, This compound is an excellent candidate. For applications demanding a wider liquid range at lower temperatures or enhanced solubility of lipophilic substrates, a 1-Butylpyridinium analogue may be more appropriate. It is recommended to screen a small selection of pyridinium salts, varying both the cation and anion, to empirically determine the best-performing system for your specific transformation.
References
- 1. longdom.org [longdom.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Photoinduced stereoselective reactions using pyridinium salts as radical precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-Butylpyridinium Chloride | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound CAS#: 2294-38-4 [m.chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2294-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. "Synthesis of pyridinium-based ionic liquids and their application to i" by OKTAVIANUS CIPTA, ANITA ALNI et al. [journals.tubitak.gov.tr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 19. chemimpex.com [chemimpex.com]
- 20. chemimpex.com [chemimpex.com]
- 21. prepchem.com [prepchem.com]
- 22. Ionic Liquids Toxicity—Benefits and Threats [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Ecotoxicity of Pyridinium Based Ionic Liquids: A Review | Scientific.Net [scientific.net]
- 25. chembk.com [chembk.com]
- 26. Towards greener and sustainable ionic liquids using naturally occurring and nature-inspired pyridinium structures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electrochemical Validation of 1-Ethylpyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of electrochemical research and its applications, the choice of electrolyte is paramount. Ionic liquids (ILs), with their unique set of properties including low volatility, high thermal stability, and wide electrochemical windows, have emerged as promising alternatives to traditional organic solvents. Among these, 1-Ethylpyridinium Chloride ([EtPy]Cl) has garnered significant attention. This guide, exercising full editorial control, provides an in-depth technical comparison of the electrochemical performance of [EtPy]Cl against a commonly used imidazolium-based counterpart, 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl). We will delve into the core electrochemical parameters, providing supporting experimental data and detailed protocols for their validation, empowering researchers to make informed decisions for their specific applications.
The Critical Role of the Cation: Pyridinium vs. Imidazolium
The cation is a key determinant of the physicochemical properties of an ionic liquid. While both pyridinium and imidazolium cations are aromatic, their structural differences influence their electrochemical behavior. Imidazolium-based ILs, such as [EMIM]Cl, are widely studied due to their stability and high conductivity.[1] Pyridinium-based ILs, like [EtPy]Cl, offer a different set of characteristics that can be advantageous in certain applications. A systematic study comparing 1-butyl-3-methylimidazolium ([BMIM]+) and 1-butyl-3-methylpyridinium ([BMPy]+) based ILs revealed that the intermolecular interaction strength of [BMIM]+-based ILs is stronger than that of [BMPy]+-based ILs.[2] This can have implications for properties like viscosity and ionic mobility.
Key Performance Indicators: A Head-to-Head Comparison
To objectively evaluate the suitability of [EtPy]Cl for electrochemical applications, we will compare it against [EMIM]Cl based on three critical parameters: ionic conductivity, electrochemical window, and viscosity.
| Property | This compound ([EtPy]Cl) | 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) | Significance in Electrochemical Applications |
| Ionic Conductivity (σ) | Lower than [EMIM]Cl under similar conditions. | Generally exhibits higher ionic conductivity. | Higher conductivity is crucial for minimizing ohmic drop and enhancing the efficiency of electrochemical devices like batteries and supercapacitors.[1] |
| Electrochemical Window (EW) | Generally exhibits a reasonably wide electrochemical window. | Known for its wide electrochemical window, a key advantage in many applications.[3] | A wider electrochemical window allows for the study of a broader range of redox processes and enables higher operating voltages in energy storage devices. |
| Viscosity (η) | Tends to have higher viscosity compared to its imidazolium counterpart. | Typically possesses lower viscosity. | Lower viscosity facilitates faster ion transport, leading to improved mass transfer and higher current densities in electrochemical reactions.[4] |
Note: The exact values for these properties can vary depending on the purity of the ionic liquid, water content, and the measurement temperature. The data presented here is a qualitative comparison based on available literature.
Experimental Validation: Protocols for Rigorous Assessment
The trustworthiness of any electrochemical measurement hinges on a robust and well-defined experimental protocol. Here, we provide step-by-step methodologies for the validation of the key performance indicators discussed above.
Determination of the Electrochemical Window by Cyclic Voltammetry
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of a system and determine the potential range over which the electrolyte remains stable.[5]
Experimental Protocol:
-
Electrode Preparation:
-
Polish the working electrode (e.g., Glassy Carbon or Platinum) with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then with a high-purity solvent like acetone.
-
Dry the electrode completely under a stream of inert gas (Argon or Nitrogen).
-
-
Cell Assembly:
-
Assemble a three-electrode cell consisting of the prepared working electrode, a reference electrode (e.g., Ag/AgCl or a silver wire quasi-reference), and a counter electrode (e.g., Platinum wire or mesh).
-
Add the high-purity ionic liquid ([EtPy]Cl or the alternative) to the cell.
-
-
Purging:
-
Purge the ionic liquid with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential range to be scanned. Start with a wide range and narrow it down based on the observed stability limits.
-
Set the scan rate, typically between 20 and 100 mV/s for initial screening.
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
-
Data Analysis:
-
The electrochemical window is determined by the potential limits at which a significant increase in current is observed, indicating the oxidation or reduction of the electrolyte.
-
Caption: Workflow for Electrochemical Window Determination.
Ionic Conductivity Measurement
Ionic conductivity is a measure of an electrolyte's ability to conduct an electric current. It is typically measured using Electrochemical Impedance Spectroscopy (EIS).
Experimental Protocol:
-
Conductivity Cell:
-
Use a two-electrode conductivity cell with platinum electrodes.
-
The cell constant (K_cell) must be known or determined by calibrating with a standard solution of known conductivity (e.g., a standard KCl solution).
-
-
Sample Preparation:
-
Fill the conductivity cell with the ionic liquid, ensuring there are no air bubbles trapped between the electrodes.
-
The ionic liquid should be of high purity and low water content, as impurities can significantly affect conductivity.
-
-
Electrochemical Impedance Spectroscopy (EIS) Measurement:
-
Connect the conductivity cell to an impedance analyzer or a potentiostat with EIS capabilities.
-
Apply a small AC voltage (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z').
-
The bulk resistance (R_b) of the ionic liquid is determined from the intercept of the high-frequency semi-circle with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = K_cell / R_b
-
Caption: Workflow for Ionic Conductivity Measurement.
Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter influencing ion transport.
Experimental Protocol:
-
Viscometer Selection:
-
Sample Preparation and Temperature Control:
-
Place a known volume of the ionic liquid into the viscometer's sample holder.
-
Ensure precise temperature control, as viscosity is highly dependent on temperature. Use a circulating water bath or a Peltier temperature controller.
-
-
Measurement:
-
Follow the specific operating procedure for the chosen viscometer.
-
For a rotational viscometer, this involves measuring the torque required to rotate a spindle at a constant angular velocity.
-
For a falling ball viscometer, the time it takes for a ball to fall through the liquid is measured.
-
-
Data Analysis:
-
The viscometer will typically provide a direct reading of the viscosity in units of Pascal-seconds (Pa·s) or centipoise (cP).
-
Perform measurements at multiple temperatures to understand the temperature dependence of the viscosity.
-
Caption: Workflow for Viscosity Measurement.
Causality and Self-Validation in Experimental Choices
The choice of experimental parameters is not arbitrary; it is guided by the fundamental principles of electrochemistry to ensure the validity and reliability of the results.
-
Inert Atmosphere: The use of an inert gas purge in cyclic voltammetry is crucial because dissolved oxygen is electroactive and can produce interfering reduction peaks, leading to an inaccurate determination of the electrochemical window.
-
Three-Electrode System: A three-electrode setup is essential for accurate potential control. The reference electrode provides a stable potential against which the working electrode potential is measured, while the counter electrode carries the current, preventing the reference electrode from being polarized.
-
Purity of Ionic Liquids: The presence of impurities, particularly water and halides, can significantly narrow the electrochemical window and affect conductivity measurements. Therefore, using high-purity ionic liquids and handling them in a controlled atmosphere (e.g., a glovebox) is critical for obtaining reliable data.
-
Temperature Control: The transport properties of ionic liquids, such as conductivity and viscosity, are highly sensitive to temperature. Precise temperature control during these measurements is paramount for reproducibility and accurate comparisons.
Conclusion and Future Outlook
This guide has provided a comparative framework for the electrochemical validation of this compound, with a focus on its performance relative to the widely used 1-Ethyl-3-methylimidazolium chloride. While [EMIM]Cl generally exhibits superior ionic conductivity and lower viscosity, the specific application will ultimately dictate the most suitable electrolyte. The detailed experimental protocols provided herein serve as a self-validating system for researchers to rigorously assess the electrochemical properties of [EtPy]Cl and other ionic liquids.
The field of ionic liquids is continually evolving, with ongoing research into "designer solvents" tailored for specific applications.[8] By understanding the fundamental electrochemical properties and employing robust validation methods, researchers can confidently select and optimize ionic liquid electrolytes to drive innovation in areas ranging from energy storage and catalysis to drug development.
References
- 1. roco.global [roco.global]
- 2. Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-temperature ionic conductivity measurements with the Autolab Microcell HC setup | Metrohm [metrohm.com]
- 5. benchchem.com [benchchem.com]
- 6. roco.global [roco.global]
- 7. researchgate.net [researchgate.net]
- 8. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Ethylpyridinium Chloride and 1-Butylpyridinium Chloride for Researchers and Drug Development Professionals
In the expanding landscape of ionic liquids, 1-Ethylpyridinium Chloride ([EtPy]Cl) and 1-Butylpyridinium Chloride ([BuPy]Cl) have emerged as versatile compounds with significant potential in diverse scientific fields, including organic synthesis, electrochemistry, and materials science.[1][2] This guide offers a detailed comparative study of these two pyridinium-based ionic liquids, providing researchers, scientists, and drug development professionals with the necessary insights to select the appropriate candidate for their specific applications.
At a Glance: Key Physicochemical Properties
The fundamental characteristics of an ionic liquid dictate its behavior and suitability for various applications. The seemingly minor difference in the alkyl chain length between [EtPy]Cl and [BuPy]Cl gives rise to notable variations in their physical properties.
| Property | This compound ([EtPy]Cl) | 1-Butylpyridinium Chloride ([BuPy]Cl) |
| CAS Number | 2294-38-4[1] | 1124-64-7[2] |
| Molecular Formula | C₇H₁₀ClN[1] | C₉H₁₄ClN[2] |
| Molecular Weight | 143.61 g/mol [1] | 171.67 g/mol [2] |
| Appearance | White to blue powder or lump[1] | Off-white to pale yellow solid[2] |
| Melting Point | 100-120 °C[3][4] | 77-162 °C[5][6] |
| Density | Data not readily available | ~1.08 g/cm³[5] |
| Water Solubility | Soluble[3] | Soluble[6] |
| Purity (Typical) | ≥ 98%[1] | ≥ 98%[2] |
Note: The reported melting points can vary between sources, which is common for ionic liquids due to the influence of impurities.
Synthesis of 1-Alkylpyridinium Chlorides: A General Protocol
The synthesis of both [EtPy]Cl and [BuPy]Cl typically follows a straightforward quaternization reaction, where pyridine is reacted with the corresponding alkyl chloride. This process, known as the Menshutkin reaction, is a well-established method for preparing quaternary ammonium salts.
Experimental Protocol: Synthesis of 1-Alkylpyridinium Chloride
Objective: To synthesize this compound or 1-Butylpyridinium Chloride.
Materials:
-
Pyridine (reagent grade, dried over KOH)
-
Chloroethane or 1-Chlorobutane (reagent grade)
-
Anhydrous ether
-
Parr pressure reaction apparatus (for chloroethane) or round-bottom flask with reflux condenser (for 1-chlorobutane)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Schlenk line or vacuum oven for drying
Procedure:
-
Reaction Setup:
-
For this compound: In a fume hood, carefully add a 10% stoichiometric excess of chilled pyridine to the pre-cooled inner glass container of a Parr pressure reaction apparatus. Liquefied chloroethane is then added to the pyridine.[4]
-
For 1-Butylpyridinium Chloride: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a 10% stoichiometric excess of pyridine followed by 1-chlorobutane.
-
-
Reaction Conditions:
-
For this compound: Seal the Parr apparatus and heat the mixture to 120 °C for 3 hours.[4]
-
For 1-Butylpyridinium Chloride: Heat the mixture to reflux for 6 hours with continuous stirring.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate as a white or off-white solid.
-
Wash the resulting crystals three times with anhydrous ether to remove any unreacted starting materials.
-
Filter the solid product by suction filtration.
-
-
Drying:
-
Dry the purified crystals under vacuum at a slightly elevated temperature (e.g., 34 °C) to remove any residual solvent.
-
-
Storage:
-
Both [EtPy]Cl and [BuPy]Cl are hygroscopic. Store the final product in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glovebox) to prevent moisture absorption.
-
Comparative Performance in Key Applications
Both [EtPy]Cl and [BuPy]Cl are recognized for their utility as solvents and electrolytes, often serving as greener alternatives to traditional volatile organic compounds.[1][2] Their performance, however, can differ based on the specific requirements of the application.
Electrochemistry: Electrolytes for Energy Storage and Beyond
Ionic liquids are highly valued in electrochemistry for their low volatility, good ionic conductivity, and wide electrochemical windows.[1][2]
-
This compound ([EtPy]Cl): This ionic liquid is frequently highlighted for its role as an electrolyte in energy storage devices such as supercapacitors and batteries.[1] Its smaller cation size, compared to [BuPy]Cl, may contribute to higher ionic mobility and potentially better conductivity, which is a critical factor for high-performance energy storage systems. It is also utilized in the development of electrochemical sensors due to its ability to provide a stable medium for electrochemical reactions.[1]
-
1-Butylpyridinium Chloride ([BuPy]Cl): [BuPy]Cl also serves as a supporting electrolyte in electrochemical cells, enhancing conductivity and stability, which is crucial for battery and fuel cell research.[2] Its applications extend to more specialized areas, such as its use as an extractant for high-level radioactive aqueous waste from spent nuclear fuel reprocessing.[6] This suggests that the butyl chain may play a role in the selective complexation of certain metal ions.
Causality Behind Experimental Choices: The choice between [EtPy]Cl and [BuPy]Cl as an electrolyte often depends on the desired balance of properties. For applications requiring high ionic conductivity, such as in high-power supercapacitors, the lower viscosity and potentially higher mobility of the ethylpyridinium cation might be advantageous. Conversely, the longer butyl chain in [BuPy]Cl can enhance its thermal stability and may offer better solvation for larger organic or organometallic species, making it suitable for specific catalytic or extraction processes.
Organic Synthesis: Solvents and Catalysts
The ability of ionic liquids to dissolve a wide range of organic and inorganic compounds makes them excellent media for chemical reactions.
-
This compound ([EtPy]Cl): It is a versatile solvent for various organic reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its ionic nature can influence reaction rates and selectivities, in some cases leading to improved yields compared to conventional solvents.
-
1-Butylpyridinium Chloride ([BuPy]Cl): This ionic liquid is also a valuable solvent and has been shown to act as a phase-transfer catalyst, facilitating reactions between reactants in different phases.[2] This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.[8] Furthermore, [BuPy]Cl is used as an intermediate in the dyestuffs industry.[6]
Self-Validating Systems in Synthesis: When employing these ionic liquids as reaction media, it is crucial to establish a self-validating system. This involves monitoring the reaction progress using techniques like HPLC or GC to determine conversion and selectivity. The purity of the ionic liquid should also be confirmed before use, as impurities can significantly affect the reaction outcome. A simple validation step would be to run a control reaction in a standard solvent and compare the results with those obtained in the ionic liquid.
Conclusion
Both this compound and 1-Butylpyridinium Chloride are valuable ionic liquids with a broad range of applications. The choice between them should be guided by the specific requirements of the intended application. [EtPy]Cl, with its shorter alkyl chain, may be preferred for applications where high ionic conductivity and low viscosity are paramount, such as in high-performance energy storage devices. In contrast, [BuPy]Cl, with its longer alkyl chain, may offer advantages in terms of thermal stability and as a solvent for specific synthetic transformations or extraction processes. Further research directly comparing the performance of these two ionic liquids under identical experimental conditions is warranted to fully elucidate their respective advantages and disadvantages.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 2294-38-4 [m.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. sinochem-nanjing.com [sinochem-nanjing.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Green Chemistry Metrics of 1-Ethylpyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical synthesis and pharmaceutical development, the principles of green chemistry are no longer a niche consideration but a fundamental aspect of responsible innovation. The selection of solvents and catalysts plays a pivotal role in the overall environmental footprint of a chemical process. This guide offers an in-depth assessment of the green chemistry metrics of 1-Ethylpyridinium Chloride, a versatile pyridinium-based ionic liquid. Through a comparative analysis with a conventional ionic liquid, 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl]), and a deep eutectic solvent (DES), Choline Chloride/Urea, this document provides a quantitative and qualitative framework to aid in the selection of more sustainable chemical solutions.
Introduction to this compound and Green Chemistry Metrics
This compound ([C₂Py][Cl]) is a quaternary ammonium salt that exists as a crystalline solid at room temperature.[1][2] It belongs to the class of ionic liquids (ILs), which are salts with melting points below 100 °C.[3] Due to its unique properties, such as low volatility, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds, this compound has found applications as a solvent in organic reactions, an electrolyte in energy storage devices, and a catalyst in various chemical transformations.[3]
However, the "greenness" of any chemical is not inherent but must be rigorously assessed. Green chemistry metrics provide a quantitative basis for this evaluation, moving beyond qualitative descriptors. The most widely used metrics, and those employed in this guide, are:
-
Atom Economy (AE): A measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy indicates less waste generation at the atomic level.
-
Environmental Factor (E-Factor): This metric, developed by Roger Sheldon, quantifies the amount of waste produced per unit of product. It is calculated as the total mass of waste (in kg) divided by the mass of the product (in kg). A lower E-Factor is indicative of a greener process.
-
Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is a more holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a certain mass of the final product. It is calculated as the total mass input (in kg) divided by the mass of the product (in kg). A lower PMI signifies a more sustainable and efficient process.
This guide will now delve into a detailed analysis of the synthesis of this compound and its alternatives, providing the necessary experimental data to calculate and compare these critical green chemistry metrics.
Green Chemistry Assessment of this compound ([C₂Py][Cl])
Synthesis of this compound
The synthesis of this compound typically involves the quaternization of pyridine with an ethylating agent, such as chloroethane.
Reaction Scheme:
Experimental Protocol
The following protocol is based on a procedure described in a US Patent.[4]
-
Liquefied chloroethane is mixed with a 10% stoichiometric excess of chilled pyridine in a pressure reaction apparatus.
-
The mixture is sealed and heated for 3 hours at 120 °C.
-
The resulting white, hygroscopic crystals are washed three times with anhydrous ether and then dried.
-
This procedure affords an 83.4% yield of this compound.[4]
Green Chemistry Metrics Calculation
To perform a quantitative analysis, we will assume a reaction scale based on 1 mole of the limiting reactant, chloroethane.
Reactants:
-
Chloroethane (C₂H₅Cl): Molecular Weight = 64.51 g/mol
-
Pyridine (C₅H₅N): Molecular Weight = 79.10 g/mol
Product:
-
This compound (C₇H₁₀ClN): Molecular Weight = 143.61 g/mol [5]
Calculation Inputs:
-
Moles of Chloroethane = 1.0 mol
-
Mass of Chloroethane = 64.51 g
-
Moles of Pyridine (10% excess) = 1.1 mol
-
Mass of Pyridine = 1.1 mol * 79.10 g/mol = 87.01 g
-
Theoretical Yield of Product = 1.0 mol * 143.61 g/mol = 143.61 g
-
Actual Yield of Product (83.4%) = 0.834 * 143.61 g = 119.77 g
Atom Economy (AE):
AE = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) * 100 AE = (143.61 / (64.51 + 79.10)) * 100 AE = 100%
Note: This is an addition reaction where all atoms of the reactants are incorporated into the final product, resulting in a perfect atom economy.
Environmental Factor (E-Factor) and Process Mass Intensity (PMI):
To calculate the E-Factor and PMI, we need to account for all materials used, including the excess reactant and the washing solvent. The amount of anhydrous ether used for washing is not specified in the source. A reasonable assumption for a laboratory-scale synthesis of this nature is the use of approximately 3 x 50 mL of ether for washing.
-
Density of anhydrous ether ≈ 0.713 g/mL
-
Mass of ether = 3 * 50 mL * 0.713 g/mL = 106.95 g
Total Mass Input:
Total Mass = Mass of Chloroethane + Mass of Pyridine + Mass of Ether Total Mass = 64.51 g + 87.01 g + 106.95 g = 258.47 g
Waste Calculation:
Waste = Total Mass Input - Mass of Product Waste = 258.47 g - 119.77 g = 138.7 g
E-Factor:
E-Factor = Total Waste (kg) / Mass of Product (kg) E-Factor = 0.1387 kg / 0.11977 kg E-Factor ≈ 1.16
Process Mass Intensity (PMI):
PMI = Total Mass Input (kg) / Mass of Product (kg) PMI = 0.25847 kg / 0.11977 kg PMI ≈ 2.16
Toxicity and Environmental Impact
Comparative Analysis with Alternatives
To provide a comprehensive assessment, we will compare the green chemistry metrics of this compound with a widely used imidazolium-based ionic liquid, 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl]), and a deep eutectic solvent, Choline Chloride/Urea.
Alternative 1: 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])
[BMIM][Cl] is one of the most studied ionic liquids and is used in a variety of applications, including as a solvent for cellulose and in catalysis.
The synthesis involves the reaction of 1-methylimidazole with 1-chlorobutane.
Reaction Scheme:
The following protocol is based on a literature procedure.[1]
-
A solution of 1-methylimidazole (1.25 mol) in toluene (125 cm³) is stirred vigorously at 0 °C.
-
1-chlorobutane (1.38 mol) is added to the solution.
-
The solution is heated to reflux at approximately 110 °C for 24 hours.
-
The mixture is then cooled in a freezer at -20 °C for 12 hours.
-
The toluene is decanted, and the remaining product is recrystallized from acetonitrile and then repeatedly from ethyl acetate to yield a white crystalline solid.
-
The product is dried in vacuo to give an approximate yield of 86%.[1]
Reactants:
-
1-Methylimidazole (C₄H₆N₂): Molecular Weight = 82.10 g/mol
-
1-Chlorobutane (C₄H₉Cl): Molecular Weight = 92.57 g/mol
Product:
-
1-Butyl-3-methylimidazolium Chloride (C₈H₁₅ClN₂): Molecular Weight = 174.67 g/mol
Calculation Inputs:
-
Moles of 1-Methylimidazole = 1.25 mol
-
Mass of 1-Methylimidazole = 1.25 mol * 82.10 g/mol = 102.63 g
-
Moles of 1-Chlorobutane = 1.38 mol
-
Mass of 1-Chlorobutane = 1.38 mol * 92.57 g/mol = 127.75 g
-
Theoretical Yield of Product (based on limiting reactant, 1-methylimidazole) = 1.25 mol * 174.67 g/mol = 218.34 g
-
Actual Yield of Product (86%) = 0.86 * 218.34 g = 187.77 g
Atom Economy (AE):
AE = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) * 100 AE = (174.67 / (82.10 + 92.57)) * 100 AE = 100%
Environmental Factor (E-Factor) and Process Mass Intensity (PMI):
We must account for all solvents used in the reaction and purification.
-
Toluene: 125 cm³, density ≈ 0.867 g/cm³, mass = 108.38 g
-
Acetonitrile and Ethyl Acetate: The exact volumes for recrystallization are not specified. We will make a reasonable assumption of 200 mL of each, a common practice for this scale.
-
Density of Acetonitrile ≈ 0.786 g/mL, mass = 200 mL * 0.786 g/mL = 157.2 g
-
Density of Ethyl Acetate ≈ 0.902 g/mL, mass = 200 mL * 0.902 g/mL = 180.4 g
-
Total Mass Input:
Total Mass = Mass of 1-Methylimidazole + Mass of 1-Chlorobutane + Mass of Toluene + Mass of Acetonitrile + Mass of Ethyl Acetate Total Mass = 102.63 g + 127.75 g + 108.38 g + 157.2 g + 180.4 g = 676.36 g
Waste Calculation:
Waste = Total Mass Input - Mass of Product Waste = 676.36 g - 187.77 g = 488.59 g
E-Factor:
E-Factor = Total Waste (kg) / Mass of Product (kg) E-Factor = 0.48859 kg / 0.18777 kg E-Factor ≈ 2.60
Process Mass Intensity (PMI):
PMI = Total Mass Input (kg) / Mass of Product (kg) PMI = 0.67636 kg / 0.18777 kg PMI ≈ 3.60
[BMIM][Cl] is known to be a skin and eye irritant. Studies have shown that it can be toxic to aquatic life and may inhibit anaerobic digestion in wastewater treatment. Its biodegradability is generally low.
Alternative 2: Choline Chloride/Urea Deep Eutectic Solvent (DES)
Deep eutectic solvents are a newer class of solvents that are often touted as being more environmentally friendly than traditional ionic liquids. The choline chloride/urea DES is one of the most common examples.
The preparation of this DES is a simple mixing process and does not involve a chemical reaction in the traditional sense, but rather the formation of a eutectic mixture through hydrogen bonding.
Formation Scheme:
The following is a typical laboratory preparation.[6]
-
Choline chloride and urea are weighed in a 1:2 molar ratio.
-
The two solids are mixed and stirred at 80 °C until a colorless, homogeneous liquid is formed.
-
The mixture is then cooled to room temperature, where it remains a liquid.
Since this is a formulation rather than a reaction that produces a new chemical entity with byproducts, the traditional green chemistry metrics are applied differently. The "product" is the entire mixture.
Components:
-
Choline Chloride (C₅H₁₄ClNO): Molecular Weight = 139.62 g/mol
-
Urea (CH₄N₂O): Molecular Weight = 60.06 g/mol
Calculation Inputs (for a 1:2 molar ratio):
-
Mass of Choline Chloride (1 mole) = 139.62 g
-
Mass of Urea (2 moles) = 2 * 60.06 g/mol = 120.12 g
-
Total Mass of Product = 139.62 g + 120.12 g = 259.74 g
Atom Economy (AE):
Since there is no chemical transformation to a different molecule, the concept of atom economy is 100% by default, as all components are part of the final product.
Environmental Factor (E-Factor) and Process Mass Intensity (PMI):
Assuming the synthesis is performed neat (without any additional solvents), the only "waste" would be any material loss during transfer, which is ideally minimal. For the purpose of this calculation, we assume a solvent-free preparation.
Total Mass Input:
Total Mass = Mass of Choline Chloride + Mass of Urea Total Mass = 139.62 g + 120.12 g = 259.74 g
Waste Calculation:
Assuming no solvent and 100% conversion of the mixture to the liquid state: Waste = 0 g
E-Factor:
E-Factor = 0 kg / 0.25974 kg E-Factor = 0
Process Mass Intensity (PMI):
PMI = 0.25974 kg / 0.25974 kg PMI = 1
Choline chloride is a biodegradable and biocompatible compound, often used as an animal feed additive. Urea is also a readily biodegradable and low-toxicity substance. Consequently, the choline chloride/urea DES is considered to be significantly less toxic and more environmentally benign than many conventional ionic liquids.[7]
Comparative Summary and Discussion
The calculated green chemistry metrics for the three compounds are summarized in the table below.
| Metric | This compound | 1-Butyl-3-methylimidazolium Chloride | Choline Chloride/Urea DES |
| Atom Economy (AE) | 100% | 100% | 100% |
| E-Factor | ~1.16 | ~2.60 | 0 |
| Process Mass Intensity (PMI) | ~2.16 | ~3.60 | 1 |
From a purely metrics-based perspective, the choline chloride/urea DES is the clear frontrunner in terms of greenness. Its solvent-free synthesis results in an ideal E-Factor of 0 and a PMI of 1, indicating no waste generation in its preparation.
Both this compound and [BMIM][Cl] have excellent atom economies due to the nature of their synthesis (addition reactions). However, their E-Factor and PMI values are significantly higher than the DES, primarily due to the use of solvents for the reaction and/or purification steps. The synthesis of [BMIM][Cl] as described in the literature involves more solvent for recrystallization, leading to a higher E-Factor and PMI compared to the synthesis of this compound. It is important to note that these values are dependent on the specific experimental protocol and scale, and optimization of solvent use could improve these metrics.
From a toxicity and environmental impact standpoint, the choline chloride/urea DES is also the most favorable option due to the low toxicity and high biodegradability of its components. While both this compound and [BMIM][Cl] have the advantage of low volatility, a key feature of ionic liquids, their potential aquatic toxicity is a significant concern.
Visualizing the Comparison
Synthesis Pathways
Caption: Synthesis pathways for the three compared compounds.
Green Metrics Comparison Framework
Caption: Framework for comparing the green chemistry metrics.
Conclusion
This guide provides a detailed, data-driven comparison of the green chemistry metrics for this compound against two common alternatives. The analysis reveals that while this compound offers a perfect atom economy, its overall greenness is impacted by the use of solvents in its synthesis, as reflected in its E-Factor and PMI.
For researchers and professionals in drug development and chemical synthesis, this guide underscores the importance of a holistic assessment of a chemical's lifecycle, from its synthesis to its environmental impact. While ionic liquids like this compound offer valuable properties, the rise of deep eutectic solvents like choline chloride/urea presents a compelling case for a more sustainable and environmentally benign alternative in many applications. The choice of a solvent or catalyst should not be based solely on its performance in a reaction but also on a thorough evaluation of its green chemistry credentials.
References
Benchmarking the Catalytic Activity of 1-Ethylpyridinium Chloride: A Comparative Guide for Researchers
In the ever-evolving landscape of chemical synthesis, the quest for efficient, sustainable, and versatile catalysts is paramount. Ionic liquids (ILs) have emerged as a prominent class of compounds, offering a unique combination of properties that make them highly attractive for a myriad of applications, including catalysis.[1][2] This guide provides an in-depth technical benchmark of 1-Ethylpyridinium Chloride ([EtPy]Cl), a versatile pyridinium-based ionic liquid, by contextualizing its potential catalytic performance within the well-established Biginelli reaction. This multicomponent reaction serves as an excellent framework for comparing the efficacy of various catalytic systems.[3]
Introduction to this compound: A Catalyst with Tunable Potential
This compound is a salt with a low melting point, composed of an ethylpyridinium cation and a chloride anion.[4] Like other ionic liquids, it boasts negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[5] These intrinsic properties make it a compelling alternative to conventional volatile organic solvents and an intriguing candidate for catalysis. The "designer" nature of ionic liquids, where the cation and anion can be modified to tune physicochemical properties, allows for the rational design of task-specific catalysts.[6]
The Biginelli Reaction: A Litmus Test for Catalytic Efficacy
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone of heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][8] DHPMs are of significant interest due to their diverse pharmacological activities.[9] The classical Biginelli reaction, however, often suffers from harsh conditions, long reaction times, and modest yields.[1] This has spurred the development of a plethora of catalysts to improve its efficiency, making it an ideal model reaction for benchmarking new catalytic systems.[1][10]
Comparative Analysis of Catalytic Performance
| Catalyst | Reaction Conditions | Aldehyde | β-Ketoester | Urea/Thiourea | Time | Yield (%) | Reference |
| Ionic Liquids | |||||||
| [bmim]BF₄ | Solvent-free, 100°C | Benzaldehyde | Ethyl acetoacetate | Urea | 0.5 h | 95 | [1] |
| [bmim]PF₆ | Solvent-free, 100°C | Benzaldehyde | Ethyl acetoacetate | Urea | 0.5 h | 92 | [1] |
| Dicationic acidic IL | H₂O, reflux | Benzaldehyde | N-phenyl-3-oxobutanamide | Urea | - | Good yields | [3] |
| Lewis Acids | |||||||
| FeCl₃·6H₂O | EtOH, reflux | Benzaldehyde | Ethyl acetoacetate | Urea | 4-5 h | 97 | [11] |
| NiCl₂·6H₂O | EtOH, reflux | Benzaldehyde | Ethyl acetoacetate | Urea | 4-5 h | 92 | [11] |
| InCl₃ | CH₃CN, reflux | Benzaldehyde | Ethyl acetoacetate | Urea | - | High yields | [1] |
| Brønsted Acids | |||||||
| HCl | EtOH, reflux | Benzaldehyde | Ethyl acetoacetate | Urea | overnight | low to moderate | [8] |
| p-TSA | EtOH, reflux | Benzaldehyde | Ethyl acetoacetate | Urea | - | Good yields | [12] |
| Organocatalyst | |||||||
| Quinine-derived amine | THF, 0°C | Benzaldehyde | Ethyl acetoacetate | Urea | 3 days | 97 | [13] |
Analysis: The data clearly indicates that ionic liquids, particularly imidazolium-based ones, can significantly enhance the efficiency of the Biginelli reaction, offering high yields in shorter reaction times under solvent-free conditions.[1] Lewis acids also demonstrate excellent catalytic activity.[11] The performance of this compound is anticipated to be influenced by its acidity and ability to activate the reactants, a characteristic common to many pyridinium salts.[6]
Mechanistic Insights: The Role of Ionic Liquids in the Biginelli Reaction
The catalytic role of ionic liquids in the Biginelli reaction is believed to proceed through the activation of the carbonyl group of the aldehyde by the cationic component of the IL. This facilitates the formation of an acylimine intermediate, which is a key step in the reaction mechanism. The anion of the ionic liquid may also play a role in stabilizing intermediates and promoting the subsequent cyclization and dehydration steps.
Below is a proposed workflow and catalytic cycle for the Biginelli reaction catalyzed by an ionic liquid like this compound.
Caption: General experimental workflow for the Biginelli reaction.
Caption: Proposed catalytic cycle for the Biginelli reaction.
Experimental Protocol: A Guideline for Benchmarking
To facilitate a direct comparison of this compound with other catalysts, the following standardized experimental protocol for the Biginelli reaction is provided. Researchers are encouraged to adapt this protocol to their specific laboratory conditions while maintaining consistency for reliable benchmarking.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
β-Ketoester (e.g., Ethyl acetoacetate)
-
Urea
-
Catalyst (e.g., this compound, or alternative catalyst for comparison)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and the catalyst (e.g., 10 mol%).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100°C) with constant stirring for the desired reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add cold water or crushed ice to the reaction mixture to precipitate the solid product.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
-
Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, FT-IR) and determine the yield.
Conclusion and Future Outlook
This compound presents itself as a promising, environmentally benign catalyst for organic synthesis. While this guide has focused on the Biginelli reaction as a benchmark, the catalytic potential of [EtPy]Cl extends to a wide range of other transformations. The data compiled herein provides a valuable reference point for researchers seeking to evaluate its efficacy against established catalytic systems. Future research should focus on direct comparative studies of this compound in various multicomponent reactions to fully elucidate its catalytic capabilities and promote its adoption in both academic and industrial settings. The tunable nature of ionic liquids offers a vast chemical space for the development of highly efficient and selective catalysts for a sustainable chemical future.
References
- 1. ionike.com [ionike.com]
- 2. nbinno.com [nbinno.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. moodle2.units.it [moodle2.units.it]
- 9. repository.sustech.edu [repository.sustech.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of 1-Ethylpyridinium Chloride in Organic Reactions
In the landscape of modern organic synthesis, the choice of solvent and catalyst can profoundly influence reaction outcomes, impacting yield, selectivity, and environmental footprint. Ionic liquids (ILs) have emerged as a compelling class of compounds, offering tunable properties that can be leveraged to enhance a variety of chemical transformations. Among these, 1-Ethylpyridinium Chloride ([EtPy][Cl]) and its analogues have garnered significant attention. This guide provides a comprehensive comparison of the efficiency of 1-ethylpyridinium-based ionic liquids in two cornerstone organic reactions: Friedel-Crafts reactions and Diels-Alder cycloadditions, juxtaposing their performance against conventional catalysts and other ionic liquids.
Introduction to this compound: Properties and Potential
This compound is a quaternary ammonium salt that exists as a white to off-white crystalline solid.[1][2] Its ionic nature imparts properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, making it a versatile medium for chemical reactions.[1][3] The pyridinium cation, with its aromatic character, can engage in various intermolecular interactions, including π-π stacking and hydrogen bonding, which can influence reaction pathways and transition states.[4][5] This guide will primarily focus on the catalytic and solvent effects of the 1-ethylpyridinium cation, drawing data from studies on closely related salts like 1-ethylpyridinium tetrafluoroborate ([EtPy][BF4]) and 1-ethylpyridinium trifluoroacetate ([EtPy][CF3COO]) to provide a robust comparative analysis.
Friedel-Crafts Reactions: A New Paradigm in Electrophilic Aromatic Substitution
The Friedel-Crafts reaction, a fundamental method for C-C bond formation on aromatic rings, traditionally relies on stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), which often lead to challenges in product separation and catalyst recycling.[6][7] Pyridinium-based ionic liquids present a promising alternative, acting as both solvent and co-catalyst, facilitating milder reaction conditions and improved recyclability.[4]
Friedel-Crafts Alkylation
In the alkylation of benzene with 1-bromopropane, the combination of an iron(III) chloride (FeCl₃) catalyst with 1-ethylpyridinium-based ionic liquids demonstrates a significant enhancement in catalytic activity. The choice of the anion in the ionic liquid plays a crucial role in the reaction's efficiency.
Comparative Performance in Friedel-Crafts Alkylation of Benzene with 1-Bromopropane
| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity to Isopropylbenzene (%) |
| FeCl₃ in [EtPy][CF₃COO] | 25 | 65 | 92 |
| FeCl₃ in [EtPy][BF₄] | 25 | 58 | 89 |
| AlCl₃ in [EtPy][CF₃COO] | 25 | 68 | 93 |
| AlCl₃ in [EtPy][BF₄] | 25 | 61 | 90 |
Data sourced from a study on Friedel-Crafts alkylation in pyridinium-based ionic liquids.[4]
The data clearly indicates that the trifluoroacetate anion ([CF₃COO]⁻) consistently leads to higher conversions and selectivities compared to the tetrafluoroborate anion ([BF₄]⁻). This can be attributed to the differing coordinating abilities of the anions, which can influence the stability and reactivity of the catalytic species. Notably, the FeCl₃-IL system shows comparable efficiency to the more traditionally used AlCl₃-IL system, offering a potentially more environmentally benign alternative.[4]
Experimental Protocol: Friedel-Crafts Alkylation of Benzene
-
To a stirred solution of the ionic liquid (1.0 mmol) and the Lewis acid catalyst (FeCl₃ or AlCl₃, 2.0 mmol) in a round-bottom flask, add benzene (2.0 mmol).
-
Slowly add 1-bromopropane (1.0 mmol) to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 4 hours).
-
After completion, extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
The ionic liquid phase can be separated and recycled for subsequent reactions.
-
Analyze the organic phase by gas chromatography (GC) to determine conversion and selectivity.
Caption: Workflow for Friedel-Crafts Alkylation in Pyridinium-Based Ionic Liquids.
Friedel-Crafts Acylation
Similar to alkylation, 1-ethylpyridinium-based ionic liquids also serve as effective media for Friedel-Crafts acylation. The acylation of benzene with acetic anhydride demonstrates the superior performance of these systems compared to reactions in the absence of a strong Lewis acid co-catalyst.
Comparative Performance in Friedel-Crafts Acylation of Benzene
| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) |
| FeCl₃ in [EtPy][CF₃COO] | 80 | 3 | 95 |
| FeCl₃ in [EtPy][BF₄] | 80 | 3 | 88 |
| [EtPy][CF₃COO] only | 80 | 3 | <5 |
| [EtPy][BF₄] only | 80 | 3 | <5 |
Data sourced from a study on Friedel-Crafts acylation in pyridinium-based ionic liquids.[1]
The results underscore the necessity of a Lewis acid co-catalyst for this transformation, with the ionic liquid acting as a highly effective and recyclable solvent. Again, the trifluoroacetate anion proves to be more beneficial for the reaction's efficiency.
Recyclability of the Catalytic System
A key advantage of using ionic liquids is the ease of catalyst and solvent recycling. In the Friedel-Crafts acylation of benzene, the FeCl₃-[EtPy][CF₃COO] system could be recycled and reused up to five times with only a minor decrease in activity.[1] This highlights the potential for developing more sustainable and cost-effective synthetic processes.
Diels-Alder Cycloaddition: Enhancing Rates and Selectivity
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is widely used in the synthesis of complex organic molecules.[8] The reaction rate and selectivity are known to be influenced by the polarity of the reaction medium.[9] Theoretical studies have shown that pyridinium-based ionic liquids, such as 1-ethylpyridinium trifluoroacetate, can significantly accelerate Diels-Alder reactions compared to conventional organic solvents.
Theoretical Comparison of Activation Energies in the Diels-Alder Reaction of Isoprene and Acrylic Acid
| Solvent | Relative Activation Energy (kcal/mol) |
| Gas Phase | 0 |
| Dichloromethane (CH₂Cl₂) | -2.1 |
| 1-Ethylpyridinium Trifluoroacetate | -5.8 |
Data sourced from a theoretical study on the Diels-Alder reaction in a pyridinium-based ionic liquid.
The considerable decrease in the activation energy in the presence of 1-ethylpyridinium trifluoroacetate is attributed to the strong hydrogen bonding between the ionic liquid and the dienophile, which stabilizes the transition state. This theoretical insight is supported by experimental observations where ionic liquids have been shown to enhance the rates of Diels-Alder reactions.[9]
Experimental Protocol: Diels-Alder Reaction in a Pyridinium-Based Ionic Liquid
-
In a reaction vessel, dissolve the dienophile (e.g., acrylic acid, 1.0 mmol) in the 1-ethylpyridinium-based ionic liquid (e.g., [EtPy][CF₃COO], 2.0 mL).
-
Add the diene (e.g., isoprene, 1.2 mmol) to the solution.
-
Stir the mixture at room temperature or with gentle heating as required.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
The ionic liquid layer can be recovered, dried under vacuum, and reused.
Caption: Proposed stabilization of the Diels-Alder transition state by a pyridinium-based ionic liquid.
Concluding Remarks: The Verdict on this compound's Efficiency
The evidence presented in this guide strongly suggests that 1-ethylpyridinium-based ionic liquids are highly efficient media for a range of important organic reactions. In Friedel-Crafts alkylations and acylations, they act as effective, recyclable solvents that, in conjunction with Lewis acid co-catalysts, can lead to high conversions and selectivities under mild conditions. The choice of the counter-anion has a significant impact on the reaction outcome, with the trifluoroacetate anion generally affording better results than the tetrafluoroborate anion.
For Diels-Alder reactions, both theoretical and experimental data point towards a significant rate enhancement when using 1-ethylpyridinium-based ionic liquids compared to conventional organic solvents. This is largely attributed to the stabilization of the transition state through specific interactions with the ionic liquid.
While direct comparative data for this compound itself is limited in the current literature, the consistent high performance of its close analogues with trifluoroacetate and tetrafluoroborate anions strongly supports its potential as a highly efficient and green alternative in organic synthesis. For researchers, scientists, and drug development professionals, the adoption of 1-ethylpyridinium-based ionic liquids offers a promising avenue to develop more sustainable, efficient, and economically viable chemical processes.
References
- 1. researchgate.net [researchgate.net]
- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cellulose Solubility: Validating 1-Ethylpyridinium Chloride as a Superior Dissolution Medium
For researchers, scientists, and professionals in drug development, the efficient dissolution of cellulose is a critical bottleneck. The intricate network of hydrogen bonds within this abundant biopolymer renders it notoriously insoluble in common solvents, hindering its processing and derivatization. Ionic liquids (ILs) have emerged as a promising class of solvents capable of disrupting this network. This guide provides an in-depth validation of 1-Ethylpyridinium Chloride, [C₂H₅Py]Cl, as a high-performance solvent for cellulose, comparing its efficacy against other common ionic liquids and providing robust experimental protocols for validation.
The Rationale for Pyridinium-Based Ionic Liquids in Cellulose Dissolution
The dissolution of cellulose in ionic liquids is primarily governed by the ability of the IL's anion to form hydrogen bonds with the hydroxyl groups of the cellulose chains, thereby disrupting the intra- and inter-chain hydrogen bonding network that holds the polymer together. The cation's role, while historically considered secondary, is now understood to also contribute to the solvation process.
Chloride-based ionic liquids are particularly effective due to the high hydrogen bond basicity of the Cl⁻ anion.[1] Pyridinium-based cations, such as 1-Ethylpyridinium, offer a unique combination of thermal stability and aromaticity that can further enhance the dissolution process. The planar structure of the pyridinium ring allows for favorable interactions with the cellulose backbone. Research has indicated that pyridinium-based ILs are not only effective but can be more cost-effective to synthesize compared to some of their imidazolium-based counterparts.[2]
Comparative Analysis of Cellulose Solubility in Various Ionic Liquids
While direct solubility data for this compound is not extensively published, we can infer its high performance from closely related pyridinium salts and compare it with widely used imidazolium-based ionic liquids. A study on 1-Butyl-4-methylpyridinium chloride ([C₄C₁Py][Cl]), a structurally similar IL, demonstrated an impressive cellulose solubility of up to 28% by weight at 110 °C.[3] This suggests that [C₂H₅Py]Cl, with a smaller ethyl group, is likely to exhibit comparable or even superior dissolution capabilities due to potentially lower steric hindrance and viscosity.
To provide a clear comparison, the following table summarizes the reported cellulose solubility in various ionic liquids.
| Ionic Liquid | Abbreviation | Cation Type | Anion | Cellulose Solubility (wt%) | Temperature (°C) | Reference |
| 1-Butyl-4-methylpyridinium chloride | [C₄C₁Py]Cl | Pyridinium | Cl⁻ | up to 28% | 110 | [3] |
| N-Allylpyridinium chloride | [APy]Cl | Pyridinium | Cl⁻ | 19.71% | 120 | [4] |
| N-Hexylpyridinium acetate | [HPyr][Ac] | Pyridinium | Ac⁻ | up to 10% | 20-80 | [5] |
| 1-Butyl-3-methylimidazolium chloride | [BMIM]Cl | Imidazolium | Cl⁻ | 10% | 100 | [1] |
| 1-Ethyl-3-methylimidazolium acetate | [EMIM]OAc | Imidazolium | OAc⁻ | up to 15% | 110 | [6] |
| 1-Allyl-3-methylimidazolium chloride | [AMIM]Cl | Imidazolium | Cl⁻ | 14.5% | 80 | [7] |
Table 1: Comparison of cellulose solubility in various ionic liquids. The data highlights the high potential of pyridinium-based chlorides.
The data clearly indicates that pyridinium-based chlorides are highly competitive, with [C₄C₁Py]Cl showing a significantly higher cellulose solubility than the commonly used [BMIM]Cl. This strongly supports the validation of [C₂H₅Py]Cl as a prime candidate for efficient cellulose dissolution.
Experimental Validation Protocol: Gravimetric Determination of Cellulose Solubility
To ensure the trustworthiness and reproducibility of solubility data, a detailed and self-validating experimental protocol is essential. The following gravimetric method provides a robust procedure for determining the solubility of cellulose in this compound.
Materials and Equipment:
-
Microcrystalline cellulose (MCC), dried under vacuum at 60°C for 24 hours.
-
This compound ([C₂H₅Py]Cl), >98% purity, dried under vacuum at 80°C for 48 hours.
-
Anhydrous acetone (as a non-solvent for regeneration).
-
Analytical balance (± 0.0001 g).
-
Heated magnetic stirrer or oil bath with temperature control.
-
Glass vials with screw caps.
-
Centrifuge.
-
Vacuum oven.
-
Sintered glass crucible.
Step-by-Step Methodology:
-
Preparation of the Ionic Liquid-Cellulose Mixture:
-
Accurately weigh approximately 2.0 g of dried [C₂H₅Py]Cl into a pre-weighed glass vial. Record the exact mass (m_IL).
-
Add a known excess amount of dried microcrystalline cellulose (e.g., 0.5 g) to the vial. Record the exact mass (m_cellulose_initial). This ensures that a saturated solution is formed.
-
Add a magnetic stir bar to the vial.
-
-
Dissolution:
-
Seal the vial tightly to prevent moisture absorption.
-
Place the vial on the heated magnetic stirrer or in the oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the mixture at a constant rate (e.g., 300 rpm) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. The solution should become clear and viscous if dissolution occurs.
-
-
Separation of Undissolved Cellulose:
-
After the dissolution period, remove the vial from the heat and allow it to cool to room temperature.
-
To reduce the viscosity for easier separation, a small, known volume of a co-solvent compatible with the IL but not a solvent for cellulose (e.g., anhydrous DMSO) can be added. This step is optional and requires careful validation.
-
Centrifuge the vial at a high speed (e.g., 5000 rpm) for 30 minutes to pellet the undissolved cellulose.
-
-
Isolation and Quantification of Undissolved Cellulose:
-
Carefully decant the supernatant (the saturated cellulose-IL solution) into a separate container.
-
Wash the remaining cellulose pellet with fresh [C₂H₅Py]Cl and centrifuge again. Repeat this washing step twice to ensure all dissolved cellulose is removed from the pellet.
-
Wash the pellet with an excess of anhydrous acetone to precipitate any remaining dissolved cellulose and to remove the ionic liquid.
-
Filter the suspension through a pre-weighed sintered glass crucible. Wash the collected solid thoroughly with more acetone.
-
Dry the crucible containing the undissolved cellulose in a vacuum oven at 60°C until a constant weight is achieved.
-
Weigh the crucible with the dried, undissolved cellulose. The mass of the undissolved cellulose (m_cellulose_undissolved) is the final weight minus the initial weight of the crucible.
-
-
Calculation of Solubility:
-
The mass of dissolved cellulose is calculated as: m_cellulose_dissolved = m_cellulose_initial - m_cellulose_undissolved
-
The solubility in weight percent (wt%) is then calculated as: Solubility (wt%) = (m_cellulose_dissolved / (m_cellulose_dissolved + m_IL)) * 100
-
Causality and Self-Validation:
-
Drying of Reagents: The initial drying of both cellulose and the ionic liquid is critical. Water is a known anti-solvent for cellulose in many ILs and its presence can significantly reduce the measured solubility.[8]
-
Excess Cellulose: Using an excess of cellulose ensures that the ionic liquid becomes saturated, which is essential for determining the maximum solubility at a given temperature.
-
Equilibrium Time: The 24-hour dissolution period is a conservative timeframe to ensure that the system reaches thermodynamic equilibrium. Shorter times may be possible and can be validated by testing solubility at different time points.
-
Thorough Washing: The repeated washing of the undissolved cellulose pellet is crucial to remove any trapped saturated solution, which would otherwise lead to an underestimation of the solubility.
-
Constant Weight: Drying the undissolved cellulose to a constant weight ensures that all the washing solvent has been removed and the measured mass is accurate.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following workflow diagram is provided.
Caption: Experimental workflow for the gravimetric determination of cellulose solubility.
Characterization of Regenerated Cellulose
A key aspect of validating a cellulose solvent is ensuring that it is non-derivatizing, meaning it dissolves the cellulose without chemically altering it. This can be confirmed by regenerating the cellulose from the ionic liquid solution and characterizing its properties.
Regeneration Protocol:
-
Take the supernatant from the solubility experiment (the saturated cellulose-IL solution).
-
Slowly add a non-solvent such as water, ethanol, or acetone while stirring.[9] Cellulose is insoluble in these and will precipitate out.
-
Filter the regenerated cellulose and wash it thoroughly with the non-solvent to remove all traces of the ionic liquid.
-
Dry the regenerated cellulose in a vacuum oven.
Characterization Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of the regenerated cellulose should be compared to that of the original cellulose. The absence of new peaks and significant shifts in characteristic hydroxyl and glycosidic bond peaks confirms the lack of chemical modification.
-
X-Ray Diffraction (XRD): XRD analysis can be used to study the crystallinity of the cellulose. Typically, the dissolution and regeneration process leads to a decrease in crystallinity and a transformation from the native cellulose I to the cellulose II allomorph.[10]
-
Scanning Electron Microscopy (SEM): SEM images can visualize the morphology of the regenerated cellulose, which is often different from the original fibrous structure.
The following diagram illustrates the relationship between the ionic liquid components and the cellulose dissolution and regeneration process.
References
- 1. researchgate.net [researchgate.net]
- 2. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a novel cellulose solvent based on pyrrolidinium hydroxide and reliable solubility analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cellulose Solubility in Ionic Liquid Mixtures: Temperature, Cosolvent, and Antisolvent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissolution of cellulose with ionic liquids and its application: a mini-review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Preparation and characterization of regenerated cellulose from ionic liquid using different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Electrochemical Stability of Pyridinium Ionic Liquids
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The burgeoning field of ionic liquids (ILs) has presented transformative opportunities across diverse scientific domains, from energy storage to catalysis and pharmaceuticals.[1][2] Among the various classes of ILs, pyridinium-based systems are notable for their tunable chemical and physical characteristics, stemming from the adaptable structure of the pyridine ring.[1] A critical parameter governing their utility, particularly in electrochemical applications such as batteries and supercapacitors, is their electrochemical stability.[1][3] This guide offers an in-depth comparative analysis of the electrochemical stability of pyridinium ionic liquids, grounded in experimental data and established electrochemical principles.
The Critical Role of the Electrochemical Stability Window (ESW)
The electrochemical stability window (ESW), or electrochemical window (EW), is a cornerstone property of any electrolyte. It defines the potential range within which the electrolyte remains stable and does not undergo oxidation or reduction reactions.[4][5] A wide ESW is paramount for high-voltage electrochemical devices, as it dictates the maximum operating voltage and, consequently, the energy density.[5] For pyridinium ILs, like all ionic liquids, the ESW is fundamentally determined by the electrochemical resilience of its constituent cation and anion.[6]
Generally, the cathodic (reductive) limit of the ESW is dictated by the reduction of the cation, while the anodic (oxidative) limit is determined by the oxidation of the anion.[5][6] This principle forms the basis for the rational design of ILs with tailored electrochemical properties.
Factors Influencing the Electrochemical Stability of Pyridinium Ionic Liquids
The electrochemical stability of a pyridinium IL is not a fixed value but is intricately linked to its molecular structure and external conditions. Understanding these factors is key to selecting or designing an appropriate IL for a specific application.
The Pyridinium Cation: The Guardian of Reductive Stability
The reduction of the pyridinium cation at the negative electrode typically defines the cathodic potential limit. This process involves the transfer of an electron to the aromatic ring. The stability of the cation against reduction is influenced by several structural features:
-
Substituents on the Pyridinium Ring: The nature and position of substituents on the pyridinium ring significantly impact its electron density and, therefore, its susceptibility to reduction. Electron-donating groups (e.g., alkyl groups) increase the electron density of the ring, making it more difficult to reduce and thus shifting the cathodic limit to more negative potentials (enhancing stability).[7] Conversely, electron-withdrawing groups can decrease reductive stability.
-
N-Alkyl Chain Length: The length of the alkyl chain attached to the nitrogen atom can also play a role, although its effect is often less pronounced than that of ring substituents.[3] Changes in chain length can influence properties like viscosity and conductivity, which indirectly affect electrochemical measurements.[3]
-
Functionalization: Introducing functional groups, such as hydroxyl (-OH) or nitrile (-CN), onto the cation can alter its electrochemical behavior.[8][9][10] For instance, hydroxyl-functionalized pyridinium ILs have been shown to possess wide electrochemical windows, ranging from 3.0 to 5.4 V.[7]
The Anion: The Determinant of Oxidative Stability
The anion's resistance to oxidation at the positive electrode sets the anodic potential limit. The choice of anion is therefore critical for achieving high-voltage stability. Common anions used in conjunction with pyridinium cations include:
-
Halides (e.g., Br⁻, Cl⁻): These simple anions generally lead to poor oxidative stability and narrower electrochemical windows.[11]
-
Tetrafluoroborate (BF₄⁻) and Hexafluorophosphate (PF₆⁻): These are common inorganic anions that offer moderate to good oxidative stability.[12]
-
Bis(trifluoromethylsulfonyl)imide (TFSI⁻ or NTf₂⁻): This is one of the most widely used anions due to its exceptional oxidative stability, stemming from the strong electron-withdrawing nature of the trifluoromethyl groups and the delocalization of the negative charge.[4][13] This high stability makes TFSI⁻-based ILs suitable for high-voltage applications.[13] The oxidative stability limit generally follows the sequence: [TFSI]⁻ > [TfO]⁻ (Trifluoromethanesulfonate) > [DCA]⁻ (Dicyanamide).[4]
The interplay between the cation and anion can also influence the overall ESW, highlighting the importance of considering the ionic liquid as a complete system.[5]
Logical Framework for ESW Determination
The following diagram illustrates the key components and relationships that define the electrochemical stability window of an ionic liquid.
Caption: Factors governing the electrochemical stability window (ESW).
Comparative Performance Data
The electrochemical window is a quantitative measure that allows for direct comparison between different ionic liquids. The table below summarizes the ESW for various pyridinium ILs and provides a comparison with other common IL cation families. It is crucial to note that experimental conditions, such as the working electrode, reference electrode, and current density cutoff, can significantly influence the measured ESW values, making direct comparisons between different studies challenging.[11][14]
| Cation Family | Cation Structure | Anion | Electrochemical Window (V) | Cathodic Limit (V) | Anodic Limit (V) | Reference |
| Pyridinium | N-(2-hydroxyethyl)-pyridinium derivatives | TFSI⁻ | 3.0 - 5.4 | N/A | N/A | [7] |
| Pyridinium | 1-Butyl-pyridinium ([BMPy]⁺) | TFSI⁻ | ~4.5 | ~ -2.5 vs Ag/Ag⁺ | ~ 2.0 vs Ag/Ag⁺ | [4] |
| Pyridinium | 1-Propyl-pyridinium ([HPPy]⁺) | TFSI⁻ | ~4.5 | ~ -2.5 vs Ag/Ag⁺ | ~ 2.0 vs Ag/Ag⁺ | [4] |
| Imidazolium | 1-Ethyl-3-methylimidazolium ([EMIm]⁺) | TFSI⁻ | ~4.7 | ~ -2.7 vs Ag/Ag⁺ | ~ 2.0 vs Ag/Ag⁺ | [4] |
| Pyrrolidinium | 1-Butyl-1-methylpyrrolidinium ([BMPyrr]⁺) | TFSI⁻ | ~5.6 | ~ -3.6 vs Ag/Ag⁺ | ~ 2.0 vs Ag/Ag⁺ | [4] |
| Piperidinium | N-methyl-N-propylpiperidinium ([MOPMPip]⁺) | TFSI⁻ | ~5.3 | ~ -3.3 vs Ag/Ag⁺ | ~ 2.0 vs Ag/Ag⁺ | [4] |
| Ammonium | N-trimethyl-N-hexylammonium ([N₁₁₁₆]⁺) | TFSI⁻ | > 5.0 | N/A | N/A | [13][15] |
Note: The potential values are approximate and depend heavily on the experimental setup. They are provided here for comparative purposes. The anion (TFSI⁻) is kept constant to highlight the effect of the cation structure.
From the data, a general trend for reductive stability (cathodic limit) can be observed: Pyrrolidinium > Piperidinium > Imidazolium > Pyridinium.[4] This indicates that saturated heterocyclic cations (pyrrolidinium, piperidinium) are generally more resistant to reduction than aromatic ones like pyridinium and imidazolium.[14] While pyridinium ILs may have a comparatively narrower cathodic window, their overall ESW is still substantial and suitable for many electrochemical applications.[1] Furthermore, their synthetic versatility allows for fine-tuning of properties, which can compensate for this inherent limitation.[1][2]
Experimental Protocol: Determining the Electrochemical Window via Cyclic Voltammetry
Cyclic Voltammetry (CV) is the standard technique used to determine the ESW of an electrolyte.[4][13][16] It involves sweeping the potential of a working electrode in a three-electrode cell and measuring the resulting current.
Self-Validating System: Causality and Controls
The protocol's integrity relies on a three-electrode system. The working electrode (e.g., Glassy Carbon, Platinum) provides the surface for the redox reactions.[6] The reference electrode (e.g., Ag/AgCl, Ag wire) provides a stable potential against which the working electrode's potential is measured.[16] A quasi-reference electrode like a silver wire is common, but its potential should be calibrated against a standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple for accurate, comparable data.[17] The counter electrode (e.g., Platinum wire/mesh) completes the circuit, passing the current required by the working electrode without limiting the measurement.[16] The choice of an inert working electrode material is critical to ensure that the observed current limits are due to the IL's decomposition, not the electrode's reaction. Rigorous purification and drying of the IL are mandatory, as impurities like water and halides drastically shrink the ESW.[11][17]
Step-by-Step Methodology
-
Preparation and Purification:
-
Synthesize the pyridinium ionic liquid using established methods, such as the quaternization of pyridine followed by anion exchange.[8][18]
-
Crucially, purify the IL to remove impurities. This typically involves washing with deionized water (for hydrophobic ILs), followed by drying under high vacuum at an elevated temperature (e.g., 50-100 °C) for at least 24-48 hours to remove water and volatile organics.[8][17] The absence of water can be confirmed by Karl Fischer titration.
-
-
Electrochemical Cell Assembly:
-
Assemble a three-electrode electrochemical cell inside an inert atmosphere glovebox (e.g., Argon-filled) to prevent contamination from air and moisture.
-
Working Electrode (WE): A polished glassy carbon or platinum disk electrode is typically used.[6] Polish the electrode surface with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol, and finally dry it thoroughly before introducing it into the glovebox.
-
Counter Electrode (CE): A platinum wire or gauze with a surface area significantly larger than the WE.
-
Reference Electrode (RE): A silver wire is often used as a quasi-reference electrode.[17] For more accurate and reproducible results, a non-aqueous Ag/Ag⁺ reference electrode can be employed.
-
-
Cyclic Voltammetry Measurement:
-
Place the purified IL into the electrochemical cell.
-
Connect the electrodes to a potentiostat.[16]
-
Perform a cyclic voltammetry scan. Start the scan from the open-circuit potential (OCP).
-
First, scan towards the negative potential (cathodic scan) to determine the reductive limit, then reverse the scan towards the positive potential (anodic scan) to determine the oxidative limit.
-
Typical scan rate: 10-100 mV/s.[3]
-
-
Data Analysis and ESW Determination:
-
Plot the measured current (Y-axis) versus the applied potential (X-axis).[16]
-
The ESW is the potential range where no significant Faradaic current (from redox reactions) is observed.[5]
-
The cathodic and anodic limits are defined as the potentials at which the current starts to increase significantly. A common method is to set a current density cutoff (e.g., 0.1-1.0 mA/cm²).[14] However, a more robust method involves finding the intersection of tangents drawn from the non-faradaic plateau and the faradaic current rise, as this approach is less arbitrary.[11]
-
The ESW is calculated as the difference between the anodic potential limit (Eₐ) and the cathodic potential limit (E꜀).
-
Experimental Workflow Diagram
This diagram outlines the standard procedure for measuring the electrochemical stability of a pyridinium ionic liquid.
Caption: Workflow for Electrochemical Window (ESW) Determination.
Envisioning Decomposition Pathways
The electrochemical limits are defined by the decomposition of the IL's ions. While complex, simplified pathways can be envisioned.
-
Cathodic Decomposition (Reduction): The pyridinium cation is reduced, which can lead to the formation of radical species. This can be followed by dimerization or other subsequent reactions, potentially leading to the formation of a solid-electrolyte interphase (SEI) layer on the electrode surface.
-
Anodic Decomposition (Oxidation): The anion is oxidized, losing an electron to form a radical. The subsequent decomposition pathway is highly dependent on the anion's structure. For TFSI⁻, oxidation can lead to the cleavage of C-S or S-N bonds.
Caption: Simplified electrochemical decomposition pathways.
Conclusion
The electrochemical stability of pyridinium ionic liquids is a multifaceted property governed by the intimate relationship between cation structure, anion choice, and external conditions. While they may exhibit slightly lower cathodic stability compared to their saturated pyrrolidinium or piperidinium counterparts, their wide overall electrochemical windows, often exceeding 4V, combined with their exceptional tunability, make them highly attractive for a range of electrochemical applications.[4][7] A thorough understanding of the factors influencing their stability, coupled with rigorous and standardized experimental evaluation, is essential for the rational design and successful implementation of these versatile materials in next-generation technologies.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties [frontiersin.org]
- 9. Nitrile-functionalized pyridinium ionic liquids: synthesis, characterization, and their application in carbon-carbon coupling reactions. [folia.unifr.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ceder.berkeley.edu [ceder.berkeley.edu]
- 15. Application of Ionic Liquids in Electrochemistry—Recent Advances [mdpi.com]
- 16. ossila.com [ossila.com]
- 17. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 18. Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 1-Ethylpyridinium Chloride: A Guide for Laboratory Professionals
As the landscape of chemical synthesis and material science evolves, ionic liquids like 1-Ethylpyridinium Chloride are increasingly integral to innovative research. This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Understanding the Hazard Profile of this compound
This compound (CAS No: 2294-38-4) is a salt that exists as a white to off-white crystalline powder.[1] While it is a valuable compound in various applications, including as a solvent in organic reactions and in electrochemistry, it is crucial to recognize its potential hazards.[2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation and serious eye irritation.[3]
| Hazard Classification | GHS Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
These classifications underscore the necessity of appropriate personal protective equipment (PPE) to prevent direct contact.
Core Principles for Safe Handling
A foundational approach to safety involves a multi-layered strategy encompassing engineering controls, administrative controls, and personal protective equipment.
-
Engineering Controls : Always handle this compound in a well-ventilated area.[4] A chemical fume hood is the preferred engineering control, especially when working with the solid powder to minimize inhalation of dust or when heating solutions.[4] An eyewash station and safety shower must be readily accessible in the immediate work area.[5][6]
-
Administrative Controls : Adhere to standard laboratory practices, such as washing hands thoroughly after handling and before leaving the laboratory.[7] Avoid eating, drinking, or smoking in areas where chemicals are handled.[7] Ensure all personnel are trained on the specific hazards and handling procedures for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer of Solid | Safety glasses with side shields or safety goggles.[8] A face shield is recommended for larger quantities.[8][9] | Chemical-resistant gloves (e.g., nitrile, neoprene).[8] Inspect gloves for any signs of degradation or punctures before use.[9] | A standard laboratory coat.[8] | If significant dust is generated and engineering controls are insufficient, a NIOSH-approved N95 particulate respirator may be necessary. |
| Preparation of Solutions | Safety goggles are mandatory to protect against splashes.[8] A face shield should be worn in conjunction with goggles when handling larger volumes or corrosive concentrations.[9] | Chemical-resistant gloves (e.g., nitrile, neoprene).[8] If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.[9] | A chemical-resistant apron over a laboratory coat for added protection against splashes.[8] | Not typically required if performed in a chemical fume hood. |
| Conducting Reactions and Subsequent Workup | Safety goggles and a face shield.[9] | Chemical-resistant gloves appropriate for all chemicals in the reaction mixture. Consult a glove compatibility chart. Reusable, thicker gloves like butyl rubber or Viton® may be necessary for prolonged handling of corrosive mixtures.[9] | A laboratory coat and a chemical-resistant apron.[8] | Not typically required if performed in a chemical fume hood. |
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: A workflow diagram for selecting appropriate PPE when handling this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.[7]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water.[6][7] If skin irritation occurs, seek medical advice.[5]
-
Inhalation : If the powder is inhaled, move the person to fresh air.[6] If breathing is difficult, provide oxygen and seek medical attention.[4]
-
Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]
-
Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4] For larger spills, evacuate the area and follow your institution's emergency spill response procedures. Do not allow the material to enter drains or waterways.[4]
Storage and Disposal Plan
Proper storage and disposal are essential components of the chemical management lifecycle.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]
-
It is hygroscopic, so protect it from moisture.[5][7] Storing under an inert atmosphere is recommended.[1][5]
-
Keep it away from incompatible materials such as strong oxidizing agents.[7]
Disposal
-
All waste containing this compound should be considered hazardous waste.[4]
-
Dispose of unwanted material and contaminated containers in accordance with local, regional, and national regulations.[4][5]
-
Do not dispose of it down the drain or in the general trash.[4]
-
Contaminated PPE, such as gloves and lab coats, should also be disposed of as hazardous waste.[10]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, knowing you have taken the necessary precautions to protect yourself, your colleagues, and the environment.
References
- 1. This compound CAS#: 2294-38-4 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. hamptonresearch.com [hamptonresearch.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
